1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-4-ethyltetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJGMKAXXTOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(N=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988788 | |
| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-03-2 | |
| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a specialized tetrazolone derivative identified by the CAS Number 69049-03-2 .[1][2][3][4][5][] We will delve into its chemical and physical properties, detailed synthetic pathways, and critical applications, particularly its role as a pivotal intermediate in the synthesis of potent opioid analgesics. Furthermore, this document outlines the compound's mechanism of action, analytical characterization techniques, and essential safety and handling protocols, offering a holistic resource for professionals in the fields of chemical synthesis and pharmaceutical development.
Physicochemical Properties
This compound is an organic compound whose structural integrity and reactivity are central to its utility.[1] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 69049-03-2 | [1][2][3] |
| Molecular Formula | C₅H₉ClN₄O | [1][2][3][5] |
| Molecular Weight | 176.61 g/mol | [1][2] |
| Density | ~1.45 g/cm³ | [1] |
| Boiling Point | ~206.6°C at 760 mmHg | [1] |
| Flash Point | ~78.8°C | [1] |
| EINECS Number | 273-845-8 | [5][7] |
| InChI Key | CKOJGMKAXXTOLV-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The synthesis of this tetrazolone derivative is typically achieved through a robust two-step process.[1] Understanding the causality behind each step is crucial for optimizing yield and purity.
Step 1: Cyclization to form the Tetrazol-5-one Core
The foundational step involves the formation of the tetrazol-5-one ring. This is accomplished via a cyclization reaction between ethyl isocyanate and sodium azide.
-
Rationale : Ethyl isocyanate provides the ethyl group at the N4 position and the carbonyl group. Sodium azide serves as the source for the three nitrogen atoms required to complete the tetrazole ring. The reaction is typically catalyzed by a Lewis acid, such as Aluminum Chloride (AlCl₃), in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The catalyst activates the isocyanate, making it more susceptible to nucleophilic attack by the azide ion.
Step 2: Alkylation to Introduce the Chloroethyl Group
The second step is the N-alkylation of the newly formed 1-ethyl-1,4-dihydro-5H-tetrazol-5-one intermediate. This introduces the reactive 2-chloroethyl side chain.
-
Rationale : The intermediate is alkylated using an agent like 1-chloro-2-bromoethane or 1,2-dichloroethane.[1] The choice of a di-halogenated alkane is strategic; one halogen serves as the leaving group for the alkylation, while the other (chlorine) remains on the ethyl chain for subsequent reactions. The reaction is performed in a solvent such as 4-methyl-2-pentanone or DMF, often in the presence of bases like sodium carbonate (Na₂CO₃) and potassium iodide (KI).[1] KI can facilitate the reaction through the Finkelstein reaction, where the more reactive iodide ion transiently replaces the bromide or chloride, leading to a faster substitution. A phase transfer catalyst like tetrabutylammonium bromide (TBAB) may also be employed to enhance the reaction rate between the aqueous and organic phases.[1]
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for the target compound.
Applications in Pharmaceutical Development
The primary and most significant application of this compound is its role as a key building block in the synthesis of advanced pharmaceutical compounds, particularly potent opioid analgesics.[1]
Core Intermediate for Alfentanil Synthesis
This compound is a critical precursor in the multi-step synthesis of Alfentanil, a powerful and short-acting synthetic opioid.[1] The chloroethyl group on the tetrazolone is specifically designed for its reactivity in nucleophilic substitution reactions.[1] In the synthesis of Alfentanil, it functions as a potent alkylating agent, reacting with a piperidine derivative, such as 4-(phenylamino)-4-(methoxymethyl)piperidine, to introduce the complete tetrazol-5-one moiety.[1] This alkylation step is a cornerstone of the entire synthetic pathway, forming the core structure of the final drug molecule.
The process is visualized in the diagram below.
Caption: Role as an intermediate in Alfentanil synthesis.
Broader Research Applications
Beyond its established role in opioid synthesis, this compound is utilized in broader scientific research:
-
Medicinal Chemistry : It serves as a versatile building block for creating more complex molecules with potential therapeutic value, including antimicrobial and anticancer agents.[1]
-
Chemical Industry : It is a precursor for the synthesis of various specialty chemicals and new materials.[1]
Mechanism of Action and Biological Relevance
The biological activity of this compound is intrinsically linked to the reactivity of its chloroethyl group. This functional group can act as an alkylating agent, forming covalent bonds with nucleophilic sites found in biological macromolecules like proteins and DNA.[1] This mechanism of alkylation can lead to the disruption of essential cellular processes, a mode of action similar to that of some chemotherapeutic agents.[1] The tetrazole ring itself is a well-known pharmacophore, recognized for its diverse biological activities.[1]
Analytical Characterization
To ensure the identity, purity, and quality of the compound for research and development, a suite of analytical techniques is employed. While specific methodologies can vary, standard characterization includes:
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound and to separate it from starting materials, byproducts, or impurities. A reverse-phase HPLC method is often suitable.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS) : Confirms the molecular weight (176.61 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[1]
These analytical methods are crucial for validating the successful synthesis and ensuring the material meets the high-purity standards required for pharmaceutical applications.[1]
Safety, Handling, and Storage
Proper handling of this compound is imperative. The compound is intended for industrial and scientific research use only.[1][4][7]
Hazard Identification and Precautionary Statements
According to GHS classifications, this chemical may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection : Use impervious, flame-resistant clothing and appropriate gloves.[7]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7]
First-Aid Measures
-
Inhalation : Move the individual to fresh air.[7]
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with water.[7]
-
Eye Contact : Rinse eyes with pure water for at least 15 minutes.[7]
-
Ingestion : Rinse the mouth with water.[7]
Storage and Stability
-
Storage : Store at room temperature in a well-ventilated place.[2]
-
Stability : The product is generally chemically stable under standard ambient conditions.
-
Incompatible Materials : Avoid strong oxidizing agents.[9]
Conclusion
This compound is a compound of significant value in synthetic and medicinal chemistry. Its well-defined synthesis, coupled with the strategic reactivity of its chloroethyl group, establishes it as an indispensable intermediate in the production of vital pharmaceuticals like Alfentanil. A thorough understanding of its properties, synthesis, and handling protocols is essential for its effective and safe utilization in research and development.
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This compound - LookChem. [Link]
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1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies. [Link]
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This compound | Chemical Name - Pharmaffiliates. [Link]
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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a heterocyclic compound known primarily as a key intermediate in the synthesis of the potent opioid analgesic Alfentanil, presents a compelling case for further mechanistic investigation.[1] Its unique chemical architecture, featuring both a reactive chloroethyl moiety and a biologically relevant tetrazolone core, suggests a multifaceted mechanism of action that extends beyond its established role in synthetic chemistry. This technical guide synthesizes the available evidence, proposes putative mechanisms of action, and provides a comprehensive framework for experimental validation. We will delve into its potential as an alkylating agent and explore the independent pharmacological contributions of the tetrazolone ring, offering a roadmap for researchers to unlock the full therapeutic potential of this intriguing molecule.
Introduction: Beyond a Synthetic Intermediate
This compound (CAS 69049-03-2) is a tetrazolone derivative that has largely remained in the shadow of its more famous downstream product, Alfentanil.[2][3] However, a closer examination of its structure reveals a molecule with inherent potential for biological activity. The presence of a chloroethyl group, a known electrophilic warhead, immediately suggests the capacity for covalent interactions with biological macromolecules.[1] Furthermore, the tetrazole ring system is a well-established pharmacophore in medicinal chemistry, known to confer a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] This guide posits that this compound is not merely a passive building block but a molecule with a potentially rich and complex mechanism of action worthy of dedicated study.
The Dual-Threat Hypothesis: Two Putative Mechanisms of Action
The core of our mechanistic hypothesis lies in the dual functionality of the molecule: the alkylating potential of the chloroethyl arm and the intrinsic bioactivity of the tetrazolone core.
Mechanism A: The Chloroethyl Group as a Covalent Modifier
The most direct putative mechanism of action stems from the reactivity of the 2-chloroethyl substituent. This functional group is a classic electrophile, capable of participating in nucleophilic substitution reactions with electron-rich moieties found in biological systems.
The Proposed Alkylating Cascade:
-
Intramolecular Cyclization: In an aqueous environment, the nitrogen atom of the tetrazole ring can attack the carbon bearing the chlorine atom, forming a highly reactive aziridinium-like intermediate. This is a common mechanism for nitrogen mustards and other chloroethyl-containing compounds.[5]
-
Nucleophilic Attack: This strained, positively charged intermediate is then highly susceptible to attack by biological nucleophiles. Key targets within the cell include:
-
DNA: The N7 position of guanine and the N3 position of adenine are particularly susceptible to alkylation. This can lead to DNA damage, cross-linking, and the induction of apoptosis, a mechanism central to many chemotherapeutic agents.[6]
-
Proteins: The nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) can be readily alkylated. This covalent modification can lead to enzyme inhibition, disruption of protein-protein interactions, and altered signal transduction.
-
This proposed alkylating mechanism suggests that this compound could have applications in oncology or as a chemical probe to covalently label and identify novel drug targets.
Diagrammatic Representation of the Proposed Alkylating Mechanism:
Caption: Proposed alkylating mechanism of action.
Mechanism B: The Tetrazolone Core as a Bioactive Scaffold
Independent of the reactive chloroethyl group, the tetrazolone ring itself is a privileged scaffold in medicinal chemistry. Tetrazole derivatives have been successfully developed as inhibitors of various enzymes and receptors.
Potential Targets of the Tetrazolone Moiety:
-
Enzyme Inhibition: The tetrazole ring can act as a bioisostere for a carboxylic acid group, enabling it to interact with the active sites of enzymes that recognize carboxylate substrates.[7] Recent studies have highlighted tetrazole derivatives as potent inhibitors of enzymes like:
-
Cyclooxygenases (COX): Certain tetrazole-containing compounds have demonstrated selective inhibition of COX-2, suggesting potential anti-inflammatory applications.[7][8]
-
Carbonic Anhydrases (CAs): The tetrazole moiety has been identified as a novel zinc-binding group, leading to the development of potent and selective carbonic anhydrase inhibitors.[9][10]
-
-
Receptor Modulation: The electronic properties of the tetrazole ring allow it to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with receptor binding pockets. This could lead to agonistic or antagonistic effects on a range of cellular receptors.
A Framework for Experimental Validation
To rigorously test these dual mechanistic hypotheses, a multi-pronged experimental approach is necessary. The following sections outline key experimental workflows.
Validating the Alkylating Mechanism
Objective: To determine if this compound acts as an alkylating agent and to identify its primary biological targets.
Experimental Protocol: DNA Alkylation Assay
-
Incubation: Incubate supercoiled plasmid DNA with varying concentrations of the compound in a physiologically relevant buffer at 37°C.
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. Alkylation will lead to strand breaks, converting the supercoiled form to relaxed circular and linear forms.
-
Quantification: Quantify the different DNA forms to determine the extent of DNA damage as a function of compound concentration.
Experimental Protocol: Protein Alkylation and Target Identification
-
Cell Lysate Incubation: Treat a relevant cell lysate with the compound.
-
Mass Spectrometry: Employ mass spectrometry-based proteomics to identify proteins that have been covalently modified by the compound. Look for a mass shift corresponding to the addition of the ethyl-tetrazolone moiety.
-
Target Validation: Once potential protein targets are identified, validate the interaction using techniques such as Western blotting with antibodies specific to the modified protein or by expressing and purifying the target protein for in vitro binding and activity assays.
Diagrammatic Representation of the Alkylation Validation Workflow:
Caption: Workflow for validating the alkylating mechanism.
Interrogating the Bioactivity of the Tetrazolone Core
Objective: To assess the intrinsic pharmacological activity of the tetrazolone scaffold, independent of the chloroethyl group.
Synthesis of a Control Compound: To isolate the effects of the tetrazolone core, it is essential to synthesize a control compound where the chloroethyl group is replaced with a non-reactive ethyl group: 1,4-diethyl-1,4-dihydro-5H-tetrazol-5-one.
Experimental Protocol: Enzyme Inhibition Screening
-
Panel Screening: Screen both the parent compound and the diethyl control against a panel of relevant enzymes, such as COX-1/COX-2 and various carbonic anhydrase isoforms.
-
IC50 Determination: For any identified "hits," perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Experimental Protocol: Cellular Phenotypic Screening
-
Assay Panel: Utilize a panel of cell-based assays to assess the effects of the parent compound and the diethyl control on various cellular processes, such as proliferation, apoptosis, and inflammation.
-
Dose-Response Analysis: Generate dose-response curves to determine the potency of each compound in the phenotypic assays.
-
Comparative Analysis: A significant difference in activity between the parent compound and the diethyl control would suggest a primary role for the alkylating mechanism, while similar activity would point towards the importance of the tetrazolone core.
| Experimental Approach | Parent Compound | Diethyl Control Compound | Interpretation of Outcome |
| Enzyme Inhibition | Active | Active | Tetrazolone core is the primary driver of inhibition. |
| Active | Inactive | Chloroethyl group is essential for activity (potential covalent inhibition). | |
| Cellular Viability | Potent Cytotoxicity | Minimal Cytotoxicity | Alkylation is the primary mechanism of cell death. |
| Potent Cytotoxicity | Potent Cytotoxicity | Tetrazolone core contributes significantly to cytotoxicity. |
Future Directions and Therapeutic Implications
The systematic elucidation of the mechanism of action of this compound could open up new avenues for therapeutic development.
-
Oncology: If the alkylating mechanism is confirmed to be potent and selective for cancer cells, this compound could serve as a lead for the development of novel anticancer agents.
-
Inflammatory Diseases: Should the tetrazolone core demonstrate significant and selective inhibition of inflammatory enzymes like COX-2, it could be explored as a novel anti-inflammatory drug.
-
Chemical Biology: As a covalent modifier, this molecule could be developed into a powerful chemical probe for identifying and validating new drug targets.
Conclusion
This compound stands at a fascinating crossroads of synthetic chemistry and pharmacology. While its role as a precursor to Alfentanil is well-established, its own biological potential remains largely untapped. By systematically investigating the dual hypotheses of an alkylating mechanism and the intrinsic bioactivity of the tetrazolone core, researchers can unlock the true nature of this molecule. The experimental frameworks provided in this guide offer a clear path forward for these investigations, which hold the promise of transforming a humble intermediate into a valuable therapeutic lead or a powerful research tool.
References
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- Al-Ghorbani, M., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820.
- Angeli, A., et al. (2023). Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases. Archiv der Pharmazie, e2300277.
- Angeli, A., et al. (2022). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. ACS Medicinal Chemistry Letters, 13(7), 1147–1153.
- Chabner, B. A., & Roberts, T. G., Jr. (2005). Alkylating Agents. In The Oncologist, 10(4), 241-252.
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Alkylating agents in chemotherapy | Research Starters - EBSCO. (n.d.). Retrieved January 18, 2026, from [Link]
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- Van Bever, W. F., et al. (1986). Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic. Journal of Medicinal Chemistry, 29(11), 2290-2297.
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biological activity of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
An In-Depth Technical Guide to the Biological Activity of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Abstract
This technical guide provides a comprehensive examination of this compound (CAS: 69049-03-2), a heterocyclic compound featuring a reactive chloroethyl group. The tetrazole core is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids and appearing in numerous therapeutic agents.[1][2][3] This document synthesizes current understanding and outlines a practical framework for investigating the compound's biological potential. We will delve into its postulated mechanism of action, detail robust experimental protocols for assessing its activity, and discuss the interpretation of potential findings. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic utility of this and related compounds.
Introduction to the Tetrazolone Scaffold
The tetrazole ring system, a five-membered heterocycle with four nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4] Its unique physicochemical properties, including metabolic stability and an acidic nature comparable to carboxylic acids, make it an invaluable functional group in drug design.[2][3] Derivatives of tetrazole have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[2][4][5]
This compound belongs to the 1,4-disubstituted tetrazolinone class. The defining feature of this specific molecule is the presence of a 2-chloroethyl substituent, a moiety known to function as an alkylating agent. This suggests a mechanism of action predicated on the formation of covalent bonds with biological macromolecules, a strategy employed by many successful chemotherapeutic agents. This guide will explore the implications of this structural feature and provide the methodologies to rigorously test this hypothesis.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the molecule's structure is critical for interpreting its biological activity.
Caption: Chemical Structure of the title compound.
The synthesis is typically achieved via a two-step process involving the cyclization of ethyl isocyanate with sodium azide to form the tetrazolone core, followed by alkylation with a chloroethylating agent like 1-chloro-2-bromoethane.[10] This synthetic accessibility makes it a viable candidate for further derivatization and structure-activity relationship (SAR) studies.
Postulated Mechanism of Action: Covalent Alkylation
The primary hypothesis for the biological activity of this compound is its function as an alkylating agent. The chloroethyl group is an electrophilic moiety that can react with nucleophilic sites found in essential biological macromolecules.[10]
Causality of Alkylation: The carbon-chlorine bond is polarized, leaving the carbon atom attached to the chlorine with a partial positive charge. This makes it susceptible to attack by electron-rich nucleophiles, such as the thiol groups of cysteine residues in proteins or the nitrogen atoms in the purine and pyrimidine bases of DNA. This covalent modification can lead to the inactivation of critical enzymes or the disruption of DNA replication and transcription, ultimately triggering cellular apoptosis or necrosis.[10][11]
Caption: Postulated alkylation mechanism of action.
This mechanism is analogous to that of established nitrogen mustard-based chemotherapeutics. Therefore, the most probable and potent biological activity to investigate is cytotoxicity, particularly against rapidly proliferating cells such as cancer cell lines.
Methodologies for Biological Evaluation
To validate the hypothesized activity, a tiered approach employing a series of robust in vitro assays is recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls.
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental for determining a compound's ability to cause cell death and are a critical first step in drug discovery.[11][12] The goal is to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
Recommended Assay: LDH Release Assay
-
Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[11] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[11] Measuring the amount of LDH in the supernatant provides a direct and quantitative measure of cell death. This is often preferred over metabolic assays (like MTT) which can be confounded by compounds that affect cellular metabolism without directly killing the cell.[13]
Step-by-Step Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate a chosen cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls Setup (Self-Validation):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (represents 0% cytotoxicity).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the final step (represents 100% cytotoxicity).
-
Medium Background Control: Wells with medium but no cells to measure background LDH levels.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assay Execution:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs) Plot the % cytotoxicity against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Enzyme Inhibition Assay
If a specific enzyme is a hypothesized target, a direct inhibition assay is necessary.[14][15] This protocol provides a general framework that can be adapted.
Step-by-Step Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of the purified enzyme, its specific substrate, the test compound, and a known inhibitor (positive control) in an appropriate assay buffer.[15]
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Assay buffer.
-
Varying concentrations of the test compound or positive control.
-
A fixed concentration of the enzyme.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the formation of the product (via absorbance or fluorescence) at regular intervals.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition relative to the vehicle control (no inhibitor).
-
Plot the data using appropriate models (e.g., Lineweaver-Burk plot) to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[15][16]
-
Receptor Binding Assay
To determine if the compound interacts with a specific cell surface or nuclear receptor, a competitive binding assay is the gold standard.[17][18]
Principle of Causality: This assay measures the ability of the test compound to displace a high-affinity radiolabeled or fluorescently-labeled ligand that is known to bind to the receptor of interest.[17][19] The degree of displacement is proportional to the binding affinity of the test compound.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare a source of the receptor (e.g., cell membrane preparations), a fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd), and serial dilutions of the unlabeled test compound.[18]
-
Incubation: In assay tubes or plates, combine the receptor preparation, radiolabeled ligand, and the test compound dilutions. Incubate the mixture to allow binding to reach equilibrium.
-
Controls Setup (Self-Validation):
-
Total Binding: Receptor + Radiolabeled Ligand (no competitor).
-
Non-specific Binding: Receptor + Radiolabeled Ligand + a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Separation: Rapidly separate the bound from the free radioligand. The most common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[18][19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand), from which the inhibition constant (Ki) can be calculated.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Example Cytotoxicity Data Summary
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|---|
| MCF-7 | This compound | 48 | Value |
| HeLa | This compound | 48 | Value |
| A549 | This compound | 48 | Value |
| Doxorubicin (Control) | 48 | Value |
Table 2: Example Enzyme Inhibition Data Summary
| Enzyme Target | Compound | Mode of Inhibition | Kᵢ (nM) ± SD |
|---|---|---|---|
| Kinase X | This compound | e.g., Covalent | Value |
| Protease Y | This compound | e.g., Covalent | Value |
| Staurosporine (Control) | Kinase X | e.g., Competitive | Value |
Future Directions and Conclusion
The available evidence strongly suggests that this compound warrants investigation as a potential cytotoxic agent due to its inherent alkylating capability.[10]
Recommended Future Research:
-
Broad-Spectrum Screening: Evaluate the compound against a diverse panel of cancer cell lines to identify sensitive cancer types.
-
Mechanism Confirmation: Conduct experiments to confirm covalent bond formation, for example, using mass spectrometry to identify adducts with purified proteins or DNA.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the ethyl group at the N4 position or the chloroethyl group at the N1 position to optimize potency and selectivity.
-
Antimicrobial Screening: Given the broad activity of tetrazoles, screen the compound against a panel of pathogenic bacteria and fungi.[4][20]
References
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A Senior Application Scientist's Guide to the Synthesis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one and its Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,4-Disubstituted Tetrazol-5-ones in Drug Discovery
In the landscape of modern medicinal chemistry, the tetrazole ring system stands out as a uniquely versatile scaffold. Comprising a five-membered ring with four nitrogen atoms, this heterocycle possesses electronic characteristics and a steric profile that make it an exceptional functional group in drug design.[1][2] A particularly valuable application is the use of tetrazole derivatives, specifically tetrazol-5-ones, as bioisosteres of carboxylic acids.[3][4] This substitution can significantly enhance a drug candidate's metabolic stability and improve crucial pharmacokinetic properties by replacing a metabolically labile acidic proton.[5]
Within this class of compounds, 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-ones are key synthetic intermediates. The subject of this guide, 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS No: 69049-03-2), is a premier example of such a building block.[6][7][8] Its structure incorporates the stable tetrazolone core, an ethyl group at the N4 position, and, critically, a reactive 2-chloroethyl group at the N1 position. This chloroethyl "handle" allows for straightforward derivatization, making the molecule a cornerstone for constructing more complex pharmaceutical agents, most notably as a key precursor in the synthesis of the potent short-acting opioid analgesic, Alfentanil.[9][10] This guide provides a detailed examination of its synthesis, the underlying chemical principles, and its application in creating advanced derivatives.
Core Synthetic Strategy: A Two-Step Pathway to the Target Intermediate
The most robust and widely adopted synthesis of this compound is an efficient two-step process. This pathway is prized for its reliability and the high purity of the final product. The strategy involves first constructing the N-ethyl tetrazolone core and then introducing the chloroethyl side chain via selective alkylation.
Part A: Formation of the Tetrazolone Core via [3+2] Cycloaddition
The foundational step is the creation of the 1-ethyl-1,4-dihydro-5H-tetrazol-5-one intermediate. This is achieved through a [3+2] cycloaddition reaction, a powerful method for forming five-membered heterocyclic rings.[4][11] In this specific application, ethyl isocyanate reacts with an azide source, typically sodium azide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), in an anhydrous solvent like tetrahydrofuran (THF).[9]
-
Causality Behind Experimental Choices:
-
Ethyl Isocyanate: Serves as the two-atom component, providing the carbonyl carbon and the ethyl-substituted nitrogen for the ring.
-
Sodium Azide & AlCl₃: Sodium azide is the azide source, but the azide anion itself is not sufficiently reactive. The Lewis acid, AlCl₃, coordinates with the azide, forming a more reactive aluminum azide complex in situ, which readily participates in the cycloaddition.[12]
-
Anhydrous THF: The reaction is highly sensitive to moisture. Water can react with the isocyanate and the Lewis acid, leading to unwanted side products and reduced yield. THF is an ideal aprotic solvent that effectively solvates the reactants.
-
Part B: Selective N-Alkylation to Introduce the Chloroethyl Moiety
With the 1-ethyl-tetrazol-5-one core synthesized, the next step is the crucial N-alkylation to introduce the 2-chloroethyl group. This is a nucleophilic substitution reaction where the tetrazolone anion attacks an alkylating agent. The key to this step's success is achieving high regioselectivity, favoring alkylation at the N4 position to yield the desired 1,4-disubstituted product.[13]
A highly effective method involves alkylating the intermediate with 1-chloro-2-bromoethane in a solvent like 4-methyl-2-pentanone, using sodium carbonate (Na₂CO₃) as a base and potassium iodide (KI) as a catalyst.[9]
-
Causality Behind Experimental Choices:
-
1-Chloro-2-bromoethane: This di-halogenated alkane is an excellent alkylating agent. The bromine atom is a better leaving group than chlorine, ensuring that the initial alkylation occurs via displacement of bromide. The less reactive chloride remains on the alkyl chain for subsequent derivatization.
-
Na₂CO₃ and KI: Sodium carbonate is a mild base that deprotonates the tetrazolone, forming the nucleophilic anion. Potassium iodide acts as a catalyst by undergoing a Finkelstein reaction with the alkylating agent, transiently forming a more reactive iodoethane intermediate, which accelerates the reaction.
-
Phase Transfer Catalysis (Alternative): Another robust method involves using 1,2-dichloroethane as the alkylating agent in a solvent like DMF with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[9] The PTC facilitates the transfer of the tetrazolone anion from the solid or aqueous phase to the organic phase where the reaction occurs.
-
Logical Workflow for Synthesis
Caption: Overall synthetic workflow from starting materials to final derivatives.
Mechanistic Insights & Rationale
The [3+2] Cycloaddition Mechanism
The formation of the tetrazolone ring is a concerted or stepwise pericyclic reaction. The Lewis acid-activated azide adds to the carbon-nitrogen double bond of the isocyanate. This process is highly efficient for creating the nitrogen-rich heterocyclic core in a single, atom-economical step.
Caption: Simplified mechanism of the [3+2] cycloaddition reaction.
The N-Alkylation Mechanism
The alkylation proceeds via a standard S_N2 (bimolecular nucleophilic substitution) mechanism. The base generates the tetrazolone anion, which acts as the nucleophile. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (bromide) and forming the new nitrogen-carbon bond. The preference for alkylation at N4 is a known characteristic of 1-substituted tetrazol-5-ones under neutral or weakly basic conditions.[13]
Caption: The two-stage process of deprotonation followed by S_N2 attack.
Synthesis of Derivatives: Leveraging the Chloroethyl Handle
The true synthetic utility of this compound lies in its capacity as a versatile electrophile. The terminal chlorine atom is susceptible to displacement by a wide range of nucleophiles, opening a gateway to a vast library of derivatives. This is the key step in building more complex molecules where the tetrazolone moiety is tethered to another pharmacophore. A prime example is its use in the synthesis of Alfentanil, where it alkylates the secondary amine of 4-(N-phenylpropionamido)piperidine.
Caption: General pathway for derivatization via nucleophilic substitution.
Experimental Protocols & Data
The following protocols are presented as self-validating systems for researchers.
Protocol 1: Synthesis of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (Intermediate III)
-
Materials: Ethyl isocyanate, sodium azide, aluminum chloride (anhydrous), tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Under a nitrogen atmosphere, suspend sodium azide and anhydrous aluminum chloride in anhydrous THF in a flame-dried flask.
-
Heat the mixture to reflux to form the aluminum azide complex in situ.
-
Cool the mixture slightly and add ethyl isocyanate dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench by slowly adding it to a cooled aqueous HCl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure intermediate.
-
Protocol 2: Synthesis of this compound
-
Materials: 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (from Protocol 1), 1-chloro-2-bromoethane, sodium carbonate (anhydrous), potassium iodide, 4-methyl-2-pentanone.
-
Procedure:
-
Charge a flask with the tetrazolone intermediate, anhydrous sodium carbonate, and potassium iodide in 4-methyl-2-pentanone.
-
Add 1-chloro-2-bromoethane to the stirred suspension.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS. A water separator can be employed to remove byproducts.[9]
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The final compound can be purified by vacuum distillation to achieve high purity (~80% yield).[9]
-
Data Presentation: Physicochemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |
| Target Compound | 69049-03-2[6][7][8] | C₅H₉ClN₄O[6][8] | 176.61[8] | BP: 82 °C @ 1 Torr[6] |
| Bromo-Analog | 84501-67-7[14][15] | C₅H₉BrN₄O[14][15] | 221.06[14] | Pale Yellow Liquid; BP: 90-93 °C @ 1 Torr[14] |
Conclusion: Field-Proven Insights and Future Directions
The two-step synthesis of this compound, beginning with a [3+2] cycloaddition followed by a selective N-alkylation, represents a highly refined and efficient pathway to a crucial pharmaceutical intermediate. The rationale behind the choice of reagents—from Lewis acids that activate the azide to dihaloalkanes that offer differential reactivity—underscores a deep understanding of reaction mechanisms to achieve high yield and purity.
The true value of this molecule is its role as a versatile platform for drug development. The chloroethyl group provides a reliable anchor for introducing diverse functionalities, enabling the exploration of a wide chemical space. The extensive use of tetrazoles as bioisosteres and pharmacophores continues to drive innovation in treating a range of diseases, from pain management to cancer and infectious diseases.[1][2][16] Future research will likely focus on developing even more sustainable and greener synthetic methodologies and applying this versatile building block to create novel therapeutics targeting a new generation of biological targets.
References
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Organic & Biomolecular Chemistry (RSC Publishing). A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. Available from: [Link]
-
ResearchGate. RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Available from: [Link]
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Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
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ResearchGate. Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. Available from: [Link]
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PubMed Central (PMC). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]
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ResearchGate. Comparison of known drugs and their tetrazolone derivatives. Available from: [Link]
-
Organic Chemistry Portal. 1H-Tetrazole synthesis. Available from: [Link]
- Google Patents. Synthesis of 1-(2,4-difluoro-5-hydroxyphenyl)-1,4-dihydro-4-propyl-5H-tetrazol-5-one.
-
ResearchGate. Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones | Request PDF. Available from: [Link]
-
Bhumi Publishing. 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
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SIELC Technologies. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies. Available from: [Link]
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A Technical Guide to the Research Applications of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Abstract
This technical guide provides a comprehensive overview of the potential research applications of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS No. 69049-03-2). While its primary documented use is as a key intermediate in the synthesis of the potent opioid analgesic Alfentanil, the unique structural features of this molecule—namely the reactive chloroethyl group and the biologically active tetrazolone core—suggest a broader scope of utility in medicinal chemistry and agrochemical research. This document synthesizes known information with scientifically grounded hypotheses to present novel research avenues. Detailed, actionable experimental protocols are provided to empower researchers to explore these underexplored applications, from anticancer and antimicrobial agent development to the investigation of its potential as a novel herbicide.
Introduction: Beyond a Synthetic Intermediate
This compound is a specialized organic compound with the molecular formula C5H9ClN4O.[1] Its most prominent role in the scientific literature is as a crucial building block in the synthesis of Alfentanil, a potent, short-acting opioid analgesic.[1] Patent literature details its use in the alkylation of 4-(phenylamino)-4-(methoxymethyl)piperidine to form the core structure of the drug.[1]
However, to view this compound solely as a synthetic intermediate is to overlook the inherent potential encoded within its structure. The tetrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, present in numerous marketed drugs with diverse mechanisms of action, including antibacterial and antihypertensive agents.[2][3] Tetrazole derivatives are noted for their role as metabolically stable isosteres of carboxylic acids and their broad biological activities, which include anticancer and antibacterial properties.[2][4][5] Furthermore, the presence of a chloroethyl group introduces a reactive electrophilic site, capable of alkylating biological nucleophiles such as DNA and proteins—a mechanism of action leveraged by many established anticancer drugs.[1]
This guide, therefore, aims to expand the research perspective on this compound, proposing and detailing its potential application in two key research domains: Oncology & Infectious Disease and Agrochemical Science .
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for designing meaningful experiments.
| Property | Value | Source |
| CAS Number | 69049-03-2 | [1][6][7][8][9] |
| Molecular Formula | C5H9ClN4O | [1][6][8][9] |
| Molecular Weight | 176.61 g/mol | [1][8][9] |
| Density | ~1.45 g/cm³ | [1] |
| Boiling Point | ~206.6°C at 760 mmHg | [1] |
| Flash Point | ~78.8°C | [1] |
Proposed Research Application I: Medicinal Chemistry
The confluence of a tetrazolone core and a reactive chloroethyl group suggests significant potential in drug discovery.
Rationale: A Potential Alkylating Anticancer Agent
The chloroethyl moiety is a classic pharmacophore in oncology. Its mechanism involves the formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biological macromolecules, most notably DNA. This covalent modification can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.
The tetrazolone ring, in this context, may serve multiple functions:
-
Modulation of Physicochemical Properties: Influencing solubility, membrane permeability, and metabolic stability.[3][10]
-
Bioisosteric Replacement: Acting as a bioisostere for other functional groups to enhance binding to target proteins.[3]
-
Intrinsic Biological Activity: The tetrazole moiety itself has been associated with anticancer properties.[2][4]
The proposed mechanism of action is illustrated below.
Caption: Proposed mechanism of action as an alkylating anticancer agent.
Experimental Protocol: In Vitro Anticancer Activity Screening
This protocol outlines a standard workflow for assessing the cytotoxic potential of the compound against a panel of human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon)
-
Normal human cell line (e.g., MRC-5 - lung fibroblast) for selectivity assessment
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
-
Viability Assay (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Rationale: A Potential Antimicrobial Agent
The tetrazole moiety is a known component of several antibacterial drugs, such as Cefotiam.[2] The mechanism of action for tetrazole-containing antimicrobials can vary widely. The alkylating potential of the chloroethyl group could also contribute to antimicrobial activity by targeting essential proteins and enzymes within bacteria or fungi, leading to disruption of cellular processes.
Proposed Research Application II: Agrochemical Science
The structural motifs present in this compound are also found in various agrochemicals.
Rationale: A Potential Herbicide
Tetrazolinone derivatives have been successfully developed and patented as herbicides.[11][12][13] These compounds often act by inhibiting key plant enzymes. For instance, some triazolinone herbicides, a related class, are known to inhibit protoporphyrinogen oxidase (Protox), an essential enzyme in chlorophyll biosynthesis.[14] Disruption of this pathway leads to the accumulation of phototoxic intermediates, causing rapid cell death in susceptible plants. The specific substitutions on the tetrazolinone ring of the title compound could confer novel selectivity and potency profiles.
Caption: A typical workflow for screening potential herbicidal compounds.
Experimental Protocol: Primary Herbicidal Activity Screening
This protocol describes a straightforward seed germination and early growth assay to evaluate the pre-emergent herbicidal potential of the compound.
Objective: To assess the inhibitory effect of the compound on the germination and growth of representative monocot and dicot weed species.
Materials:
-
This compound
-
Acetone and Tween-20 (for formulation)
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli - barnyard grass)
-
Seeds of a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)
-
Petri dishes (9 cm diameter) with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Compound Formulation:
-
Prepare a 1000 ppm stock solution of the compound in acetone.
-
Create a series of dilutions (e.g., 10, 50, 100, 500 ppm) in distilled water containing 0.1% Tween-20 as a surfactant.
-
-
Assay Setup:
-
Place two layers of filter paper in each petri dish.
-
Pipette 5 mL of a test solution onto the filter paper. Use a water/surfactant solution as a negative control.
-
Evenly place 20-25 seeds of one plant species in each dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the dishes in a growth chamber set to a 14/10 hour light/dark cycle at 25°C.
-
-
Data Collection (after 7-10 days):
-
Count the number of germinated seeds in each dish.
-
Measure the root length and shoot length of the seedlings.
-
Record any visual signs of phytotoxicity (e.g., chlorosis, necrosis).
-
-
Data Analysis:
-
Calculate the percent germination inhibition compared to the control.
-
Calculate the percent reduction in root and shoot growth.
-
Determine the concentration required for 50% growth reduction (GR50).
-
Synthesis and Characterization
While commercially available from several suppliers, researchers may need to synthesize or modify the compound.[7][8][15] The synthesis of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-ones typically involves multi-step reactions. One common route is the [3+2] cycloaddition of an azide to an isocyanate, or related multicomponent reactions.[4][16] Researchers interested in synthesizing derivatives could explore variations of the Ugi-azide multicomponent reaction, which allows for the combination of an aldehyde, an amine, an isocyanide, and an azide source to create diverse 1,5-disubstituted tetrazoles, a closely related structure.[16][17]
Characterization: Standard analytical techniques should be employed to confirm the identity and purity of the compound, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety and Handling
According to available safety data, this compound may cause skin, eye, and respiratory irritation.[18] Standard laboratory safety precautions should be followed.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a molecule with significant, yet largely untapped, research potential. Its established role as a pharmaceutical intermediate provides a solid foundation for its availability and basic chemical understanding. However, its true value may lie in the synergistic combination of its alkylating chloroethyl group and its biologically active tetrazolone core.
The experimental frameworks provided in this guide offer a starting point for a systematic exploration of its potential as an anticancer, antimicrobial, or herbicidal agent. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the N-ethyl and N-chloroethyl groups to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound in both mammalian cells and plants.
-
In Vivo Efficacy: Progressing promising lead compounds from in vitro assays to in vivo animal or field models.
By moving beyond its current classification, the scientific community can unlock the full potential of this versatile chemical entity.
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- Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PubMed Central.
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- 1,5-Disubstituted Tetrazoles: Synthesis and Characterization - Bhumi Publishing. (2025-03-15).
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An In-depth Technical Guide to the Structural Analogs of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one: Synthesis, Characterization, and Biological Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the structural analogs of 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of potent pharmaceuticals. The tetrazolinone core represents a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document delves into the synthetic methodologies for creating a diverse library of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-ones, details their spectroscopic characterization, and explores their potential as antimicrobial and anticancer agents. A critical analysis of the structure-activity relationships (SAR) is presented to guide future drug discovery efforts. Detailed, field-proven experimental protocols and data visualization are included to provide a practical resource for researchers in the field.
Introduction: The Significance of the 1,4-Disubstituted Tetrazol-5-one Scaffold
The five-membered, nitrogen-rich tetrazole ring is a well-established pharmacophore in medicinal chemistry.[1][2] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The tetrazole moiety is often employed as a bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates.[1][4]
Within the diverse family of tetrazole-containing compounds, the 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one (also referred to as tetrazolinone) core has emerged as a scaffold of significant interest. The parent compound, this compound, is a crucial building block in the synthesis of the potent opioid analgesic, Alfentanil. This highlights the importance of this heterocyclic system in the development of clinically relevant molecules.
The exploration of structural analogs of this parent compound is driven by the potential to discover novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. By systematically modifying the substituents at the N1 and N4 positions of the tetrazolinone ring, researchers can fine-tune the molecule's properties to target a variety of biological pathways. This guide will provide a detailed exploration of the synthesis, characterization, and biological evaluation of these promising analogs.
Synthetic Strategies for 1,4-Disubstituted Tetrazol-5-ones
The synthesis of 1,4-disubstituted tetrazol-5-ones can be approached through several strategic pathways. The choice of method often depends on the desired substituents and the availability of starting materials. A common and effective approach involves a multi-step synthesis commencing with the formation of a monosubstituted tetrazol-5-one, followed by N-alkylation or N-arylation.
Core Synthesis: Formation of the Tetrazol-5-one Ring
The foundational step in the synthesis of many 1,4-disubstituted tetrazol-5-ones is the construction of the heterocyclic ring. A widely employed method is the [3+2] cycloaddition reaction between an isocyanate and an azide.
Caption: General scheme for tetrazol-5-one ring formation.
This reaction is typically carried out in an aprotic solvent and can be catalyzed by Lewis acids to enhance the reactivity of the isocyanate. The resulting 1-substituted tetrazol-5-one serves as a versatile intermediate for further functionalization.
N4-Substitution: Alkylation and Arylation Reactions
With the 1-substituted tetrazol-5-one in hand, the next crucial step is the introduction of a substituent at the N4 position. This is typically achieved through N-alkylation or N-arylation reactions.
2.2.1. N-Alkylation with Alkyl Halides
A straightforward and widely used method for introducing alkyl groups at the N4 position is the reaction of the 1-substituted tetrazol-5-one with an alkyl halide in the presence of a base.
Caption: N-alkylation of the tetrazol-5-one core.
The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents such as dimethylformamide (DMF) or acetone are often employed.
2.2.2. Copper-Mediated N-Arylation
For the introduction of aryl substituents at the N4 position, copper-mediated N-arylation reactions have proven to be effective. This method involves the coupling of the 1-substituted tetrazol-5-one with an aryl boronic acid.[5]
Detailed Experimental Protocol: Synthesis of a 1,4-Disubstituted Tetrazol-5-one Analog
The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative 1,4-disubstituted tetrazol-5-one.
Step 1: Synthesis of 1-Phenyl-1,4-dihydro-5H-tetrazol-5-one
-
To a solution of phenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium azide (1.2 eq).
-
The reaction mixture is stirred at reflux for 24 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The aqueous layer is acidified with concentrated HCl to pH 2-3, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-phenyl-1,4-dihydro-5H-tetrazol-5-one.
Step 2: Synthesis of 1-Phenyl-4-benzyl-1,4-dihydro-5H-tetrazol-5-one
-
To a solution of 1-phenyl-1,4-dihydro-5H-tetrazol-5-one (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at reflux for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenyl-4-benzyl-1,4-dihydro-5H-tetrazol-5-one.
Spectroscopic Characterization
The structural elucidation of the synthesized 1,4-disubstituted tetrazol-5-ones relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Observables for 1,4-Disubstituted Tetrazol-5-ones |
| ¹H NMR | - Signals corresponding to the protons of the substituents at N1 and N4. - Chemical shifts and coupling constants provide information about the electronic environment and connectivity of the protons. |
| ¹³C NMR | - A characteristic signal for the carbonyl carbon (C5) of the tetrazolinone ring, typically in the range of 150-160 ppm. - Signals for the carbons of the N1 and N4 substituents. |
| Infrared (IR) | - A strong absorption band for the carbonyl (C=O) stretching vibration, usually observed between 1700 and 1750 cm⁻¹. - Bands corresponding to the vibrations of the substituents. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) confirms the molecular weight of the compound. - Fragmentation patterns can provide further structural information. |
Biological Potential of 1,4-Disubstituted Tetrazol-5-one Analogs
The structural diversity achievable through the synthetic methods described above allows for the exploration of a wide range of biological activities. The 1,4-disubstituted tetrazol-5-one scaffold has shown promise in two key therapeutic areas: antimicrobial and anticancer applications.
Antimicrobial Activity
Several studies have demonstrated the antibacterial potential of 1,4-disubstituted tetrazol-5-ones.[6] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of essential cellular processes in the bacteria.
A study on a series of 1,4-disubstituted tetrazol-5-ones and their 5-thio analogs revealed significant in vitro antibacterial activity against a panel of bacteria, including Escherichia coli and Staphylococcus aureus.[6] The minimum inhibitory concentration (MIC) values for some of these compounds were in the low microgram per milliliter range, indicating potent antibacterial effects.[6]
Anticancer Activity
The tetrazole nucleus is a common feature in many anticancer agents.[7][8] While much of the research has focused on 1,5-disubstituted tetrazoles as tubulin polymerization inhibitors, the 1,4-disubstituted tetrazol-5-one scaffold also holds promise as a template for the design of novel anticancer drugs.
The rationale for exploring these analogs as anticancer agents often stems from their structural similarity to known kinase inhibitors or other molecules that target key signaling pathways involved in cancer cell proliferation and survival. The ability to introduce diverse aryl and alkyl groups at the N1 and N4 positions allows for the optimization of interactions with the target protein's binding site.
Structure-Activity Relationships (SAR)
The systematic modification of the substituents at the N1 and N4 positions of the tetrazol-5-one ring has provided valuable insights into the structure-activity relationships of this class of compounds.
For Antimicrobial Activity:
-
Nature of N1 and N4 Substituents: The presence of both aryl and alkyl groups at the N1 and N4 positions has been shown to be important for antibacterial activity.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the aryl rings can significantly influence the potency of the compounds. Quantitative structure-activity relationship (QSAR) studies have been employed to correlate physicochemical descriptors with antibacterial activity.[6]
Caption: Key SAR points for antimicrobial activity.
For Anticancer Activity (Hypothesized based on related scaffolds):
-
Aryl Substituents: The presence of specific substitution patterns on the aryl rings at N1 and/or N4 is likely to be crucial for interactions with target proteins, such as kinases. For instance, in related 1,5-disubstituted tetrazoles, a 4-ethoxyphenyl group was found to be important for potent antiproliferative activity.[9]
-
Lipophilicity and Solubility: The overall lipophilicity of the molecule, influenced by the nature of the R1 and R2 groups, will play a critical role in cell permeability and bioavailability.
Conclusion and Future Directions
The 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries for biological screening. The demonstrated antimicrobial and potential anticancer activities of these analogs warrant further investigation.
Future research in this field should focus on:
-
Expansion of Analog Libraries: The synthesis and evaluation of a wider range of analogs with diverse substituents at the N1 and N4 positions.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent antimicrobial and anticancer compounds.
-
In Vivo Efficacy Studies: Evaluation of the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.
-
Comparative Studies: A direct comparison of the biological activities of 1,4-disubstituted tetrazol-5-ones with their 1,5-disubstituted isomers to better understand the influence of the scaffold on biological activity.
This in-depth technical guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development, providing the necessary foundational knowledge and practical protocols to explore the full therapeutic potential of this versatile heterocyclic scaffold.
References
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Synthesis, antibacterial and QSAR evaluation of 5-oxo and 5-thio derivatives of 1,4-disubstituted tetrazoles. PubMed. 2015-09-15. [Link]
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Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. PubMed Central. [Link]
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Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PubMed Central. [Link]
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Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. PubMed. [Link]
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Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi National Journal of Chemistry. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
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Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]
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Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. Semantic Scholar. [Link]
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Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]
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Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. PubMed Central. [Link]
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Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry. [Link]
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A Review of Syntheses of 1,5-Disubstituted Tetrazole Derivatives. ChemInform. [Link]
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(PDF) Biological Portfolio of 1,5-Disubstituted Tetrazoles: A Review. ResearchGate. [Link]
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A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed. [Link]
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Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
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Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. ResearchGate. [Link]
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discovery and history of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one: Discovery, Synthesis, and Application in Opioid Analgesic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 69049-03-2), a pivotal chemical intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil. The document details the historical context of its discovery by scientists at Janssen Pharmaceutica, its synthetic pathways, and its critical role as an alkylating agent in the construction of the Alfentanil molecule. While a detailed experimental protocol and complete spectral characterization from primary literature remain elusive, this guide consolidates available information from patents and chemical databases to offer a robust resource for researchers in medicinal chemistry and drug development.
Introduction and Historical Context
The landscape of anesthetic and analgesic medicine was significantly shaped by the pioneering work at Janssen Pharmaceutica, led by Dr. Paul Janssen. Following the development of the potent opioid fentanyl in 1959, a focused effort was made to create analogues with varied pharmacokinetic profiles to meet diverse clinical needs. This research led to the synthesis of several important fentanyl derivatives, including the ultra-short-acting analgesic, Alfentanil.
The discovery of this compound is intrinsically linked to the development of Alfentanil in the late 1970s and early 1980s. The unique tetrazolone moiety of Alfentanil is a key structural feature that contributes to its distinct pharmacological properties, including its rapid onset and short duration of action.[1] The design of Alfentanil necessitated a reliable synthetic route to introduce the N-ethyltetrazolone ethyl side chain onto the piperidine core. This compound emerged as the key electrophilic intermediate to achieve this transformation. Its synthesis and application were first detailed in a 1986 publication in the Journal of Medicinal Chemistry by F. Janssens, J. Torremans, and P. A. J. Janssen, which laid the groundwork for the production of Alfentanil.
Physicochemical Properties
This compound is a specialized organic compound with the following properties:
| Property | Value | Source |
| CAS Number | 69049-03-2 | [2] |
| Molecular Formula | C₅H₉ClN₄O | [2] |
| Molecular Weight | 176.61 g/mol | [2] |
| Boiling Point | ~206.6 °C at 760 mmHg | [2] |
| Density | ~1.45 g/cm³ | [2] |
| Flash Point | ~78.8 °C | [2] |
Synthesis of this compound
The synthesis of the title compound is a two-step process, commencing with the formation of the tetrazolone ring, followed by the introduction of the chloroethyl side chain.
Step 1: Synthesis of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one
The initial step involves the cyclization of ethyl isocyanate with sodium azide. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in an aprotic polar solvent like tetrahydrofuran (THF). The use of a Lewis acid catalyst is crucial for activating the isocyanate towards nucleophilic attack by the azide ion.
Step-by-Step Methodology (General Protocol)
-
To a solution of ethyl isocyanate in anhydrous tetrahydrofuran, add sodium azide and aluminum chloride.
-
Reflux the reaction mixture under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The product, 1-ethyl-1,4-dihydro-5H-tetrazol-5-one, is then extracted into an organic solvent.
-
The organic extracts are dried and concentrated to yield the crude product, which can be purified by recrystallization or chromatography.
Step 2: Alkylation to this compound
The second step is the N-alkylation of the pre-formed tetrazolone ring with a suitable two-carbon electrophile. 1-Chloro-2-bromoethane is an effective alkylating agent for this purpose, with the more reactive bromine atom being displaced by the tetrazolone nitrogen. The reaction is carried out in the presence of a base to deprotonate the tetrazolone.
Step-by-Step Methodology (General Protocol)
-
Dissolve 1-ethyl-1,4-dihydro-5H-tetrazol-5-one in a suitable solvent, such as 4-methyl-2-pentanone.
-
Add a base, such as sodium carbonate, and a catalytic amount of potassium iodide to facilitate the reaction.
-
Add 1-chloro-2-bromoethane to the mixture.
-
Reflux the reaction mixture, using a water separator to remove any water formed during the reaction, which drives the equilibrium towards the product.
-
After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts.
-
The filtrate is concentrated, and the resulting crude product is purified, typically by vacuum distillation or column chromatography, to yield this compound.
Caption: Synthesis of this compound.
Application in the Synthesis of Alfentanil
The primary and most significant application of this compound is as a key building block in the total synthesis of Alfentanil.[2] In this synthesis, it functions as a potent alkylating agent to introduce the 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl group onto the piperidine nitrogen of a precursor molecule.
The reaction involves the nucleophilic attack of the secondary amine of the piperidine derivative on the electrophilic carbon of the chloroethyl group of the tetrazolone. This SN2 reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated during the reaction.
Caption: Role of the title compound in Alfentanil synthesis.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] As an alkylating agent, it should be handled with caution, as compounds of this class have the potential to be mutagenic.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
First-Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
References
Sources
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of the potent opioid analgesic, Alfentanil. While a dedicated crystallographic study of this specific molecule is not publicly available, this guide synthesizes data from closely related 1,4-disubstituted tetrazol-5-ones and advanced computational studies to present a detailed model of its structural and electronic characteristics. We will delve into the intricacies of the tetrazolone core, the influence of its N1 and N4 substituents, and the spectroscopic signatures that define its chemical identity. This document is intended to serve as a vital resource for researchers engaged in the synthesis of Alfentanil and the broader exploration of tetrazolone chemistry.
Introduction: The Significance of a Synthetic Precursor
This compound (CAS No. 69049-03-2) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Alfentanil, a short-acting synthetic opioid analgesic.[1] The molecular architecture of this intermediate is pivotal, as the chloroethyl group provides a reactive site for nucleophilic substitution, enabling its conjugation to the piperidine core of the nascent Alfentanil molecule.[1] A thorough understanding of its three-dimensional structure, bonding characteristics, and spectroscopic properties is therefore essential for optimizing synthetic routes and for the development of novel analogs.
Molecular Structure and Bonding: A Hybrid of Theory and Analogy
The molecular formula of the title compound is C5H9ClN4O.[2][3] The core of the molecule is a five-membered 1,4-dihydro-5H-tetrazol-5-one ring. This heterocyclic system is characterized by a high nitrogen content and is considered a bioisostere of a carboxylic acid.[4]
The Tetrazolone Ring: Geometry and Electronic Environment
While the precise bond lengths and angles for this compound have not been experimentally determined via X-ray crystallography, extensive studies on analogous 1,4-disubstituted tetrazinones and related tetrazole derivatives provide a solid foundation for a predictive model.[5][6][7] The tetrazolone ring is expected to be nearly planar, a consequence of the sp2 hybridization of the constituent atoms and the delocalization of π-electrons.
Computational studies on similar tetrazole systems suggest a significant degree of electron delocalization within the ring, contributing to its stability.[4][8] The exocyclic oxygen atom attached to C5 introduces a carbonyl character, influencing the electronic distribution and reactivity of the ring.
Table 1: Predicted Geometrical Parameters of the Tetrazolone Ring
| Parameter | Predicted Value Range | Rationale |
| N1-N2 Bond Length | 1.35 - 1.40 Å | Single bond character with some π-delocalization. |
| N2=N3 Bond Length | 1.25 - 1.30 Å | Double bond character. |
| N3-N4 Bond Length | 1.35 - 1.40 Å | Single bond character with some π-delocalization. |
| N4-C5 Bond Length | 1.38 - 1.42 Å | Influenced by the carbonyl group and N4 substituent. |
| C5-N1 Bond Length | 1.38 - 1.42 Å | Influenced by the carbonyl group and N1 substituent. |
| C5=O Bond Length | 1.20 - 1.23 Å | Typical carbonyl double bond. |
| Ring Bond Angles | 105 - 110° | Consistent with a five-membered heterocyclic ring. |
Note: These values are estimations based on crystallographic data of related tetrazole and tetrazinone structures.[5][6][7]
Substituent Effects on Molecular Geometry and Reactivity
The N1 and N4 positions of the tetrazolone ring are substituted with a 2-chloroethyl group and an ethyl group, respectively. These alkyl substituents will influence the overall molecular conformation and electronic properties. The ethyl group at N4 is a simple alkyl substituent and is not expected to significantly alter the electronic nature of the ring.
Conversely, the 2-chloroethyl group at N1 is of greater chemical significance. The presence of the electronegative chlorine atom induces a dipole moment in this substituent. The chloroethyl moiety is the key functional group for the molecule's role in Alfentanil synthesis, acting as an electrophilic site for nucleophilic attack by the piperidine nitrogen of the Alfentanil precursor.[1]
Figure 1: 2D representation of the molecular structure of this compound.
Synthesis of this compound
The synthesis of the title compound is a well-established procedure, often cited in the context of Alfentanil production.[1] A common synthetic route involves a two-step process: the formation of the tetrazolone ring followed by N-alkylation.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one
-
To a solution of ethyl isocyanate in a suitable aprotic solvent (e.g., tetrahydrofuran), add sodium azide.
-
Introduce a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition reaction.
-
Reflux the reaction mixture under an inert atmosphere for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a suitable reagent.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 1-ethyl-1,4-dihydro-5H-tetrazol-5-one.
Step 2: N-Alkylation to Yield this compound
-
Dissolve the 1-ethyl-1,4-dihydro-5H-tetrazol-5-one from Step 1 in a high-boiling point solvent such as 4-methyl-2-pentanone.
-
Add 1-bromo-2-chloroethane, which serves as the alkylating agent.
-
Introduce a base, such as sodium carbonate, and a catalytic amount of potassium iodide to promote the nucleophilic substitution.
-
Reflux the mixture, using a Dean-Stark apparatus or similar setup to remove any water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting residue by vacuum distillation or column chromatography to obtain the final product.
Figure 2: A simplified workflow for the synthesis of the title compound.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and chloroethyl groups.
-
Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are anticipated.
-
Chloroethyl Group: Two triplets are expected for the two methylene groups (CH₂-CH₂Cl), with the methylene group adjacent to the chlorine atom appearing at a higher chemical shift due to the deshielding effect of the halogen.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Ethyl Group: Two signals for the methyl and methylene carbons.
-
Chloroethyl Group: Two signals for the two methylene carbons, with the carbon bonded to chlorine appearing at a higher chemical shift.
-
Tetrazolone Ring: A signal for the C5 carbon, which will be significantly downfield due to the adjacent carbonyl group and nitrogen atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will reveal the presence of characteristic functional groups.[12][13][14][15]
-
C=O Stretch: A strong absorption band is expected in the region of 1700-1750 cm⁻¹, characteristic of the carbonyl group in the tetrazolone ring.
-
N=N Stretch: Vibrations of the N=N double bond within the tetrazole ring typically appear in the 1400-1500 cm⁻¹ region.
-
C-N Stretch: Stretching vibrations for the C-N bonds will be present in the fingerprint region.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and chloroethyl groups will be observed around 2850-3000 cm⁻¹.
-
C-Cl Stretch: A band in the lower frequency region (600-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19][20]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.60 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak with about one-third the intensity of the molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways for haloalkanes involve the loss of the halogen atom or a hydrohalic acid. Cleavage of the ethyl and chloroethyl side chains is also expected. The tetrazole ring itself can undergo characteristic fragmentation, often involving the loss of nitrogen molecules (N₂).[18]
Computational Insights into Bonding and Reactivity
Modern computational chemistry offers powerful tools to investigate the electronic structure and reactivity of molecules.[4][8][21] Density Functional Theory (DFT) calculations on tetrazole derivatives have provided valuable insights into their molecular orbital energies, charge distributions, and electrostatic potentials.
-
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the LUMO is expected to be localized on the chloroethyl group, consistent with its role as an electrophile in the Alfentanil synthesis.
-
Electrostatic Potential Mapping: This technique visualizes the charge distribution on the molecular surface. A region of positive electrostatic potential is anticipated around the chloroethyl group, highlighting its susceptibility to nucleophilic attack. The region around the carbonyl oxygen and the nitrogen atoms of the tetrazole ring will exhibit negative electrostatic potential.
Figure 3: The logical relationship between analytical techniques and the derived structural and bonding information.
Conclusion
This compound stands as a testament to the importance of understanding the fundamental chemical properties of synthetic intermediates. While direct experimental data on its solid-state structure is pending, a robust model of its molecular architecture and bonding can be constructed through a synergistic approach of analogy to related compounds, predictive spectroscopy, and computational chemistry. This guide has provided a detailed framework for comprehending this vital precursor, offering valuable insights for researchers in synthetic and medicinal chemistry. A deeper understanding of its structure-property relationships will undoubtedly aid in the optimization of current synthetic methodologies and pave the way for the design of novel therapeutic agents.
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. ResearchGate. [Link]
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An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic examination of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in pharmaceutical synthesis, notably for the opioid analgesic Alfentanil.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's structural, electronic, and reactivity characteristics. We will explore its synthesis and structural elucidation through spectroscopic methods, followed by a detailed computational analysis using Density Functional Theory (DFT) to predict its geometric and electronic properties. Furthermore, a Molecular Electrostatic Potential (MEP) analysis will be presented to rationalize its reactivity. Finally, this guide will outline a protocol for molecular docking studies to investigate its potential biological activities, providing a holistic understanding of this important chemical entity.
Introduction
This compound (CET), with the CAS number 69049-03-2, is a heterocyclic compound belonging to the tetrazolone class.[1] Its molecular formula is C5H9ClN4O, and it has a molecular weight of 176.61 g/mol .[1][2] The structure of CET, featuring a chloroethyl group attached to a tetrazole ring, makes it a valuable building block in organic synthesis.[1] Its primary documented application is as a crucial intermediate in the synthesis of Alfentanil, a potent opioid analgesic.[1] Beyond this, the tetrazole moiety is known for a wide range of biological activities, including antimicrobial and anticancer properties, suggesting that CET itself or its derivatives could be of significant interest in medicinal chemistry.[1][3][4][5]
This guide aims to provide a detailed theoretical framework for understanding the chemical behavior of CET, supported by spectroscopic analysis. By combining experimental data with computational modeling, we can gain a deeper understanding of its structure-activity relationships, which is crucial for the rational design of new therapeutic agents.
Synthesis and Structural Elucidation
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of ethyl isocyanate with sodium azide to form 1-ethyl-1,4-dihydro-5H-tetrazol-5-one. This intermediate is then alkylated with a suitable chloroethylating agent, such as 1-chloro-2-bromoethane or 1,2-dichloroethane, to yield the final product.[1]
General Synthetic Protocol
A representative synthetic procedure involves the alkylation of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one with 1,2-dichloroethane in a polar aprotic solvent like N,N-dimethylformamide (DMF), often in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the reaction.[1]
Experimental Protocol: Synthesis of this compound
-
Dissolve 1-ethyl-1,4-dihydro-5H-tetrazol-5-one in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of 1,2-dichloroethane to the solution.
-
Add a catalytic amount of TBAB to the reaction mixture.
-
Heat the mixture to 80-120 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Characterization
The structural confirmation of synthesized CET is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (ethyl) | ~1.3 (t) | ~15 |
| CH₂ (ethyl) | ~3.8 (q) | ~40 |
| N-CH₂ (chloroethyl) | ~4.2 (t) | ~50 |
| Cl-CH₂ (chloroethyl) | ~3.9 (t) | ~42 |
| C=O (tetrazolone) | - | ~155 |
Note: These are predicted values and should be confirmed by experimental data. The solvent used for NMR analysis will influence the exact chemical shifts.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of CET is expected to show characteristic absorption bands for the functional groups present.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (carbonyl) | 1700-1750 (strong) |
| C-N stretching | 1100-1300 |
| N=N stretching (tetrazole) | 1400-1500 |
| C-Cl stretching | 600-800 |
| C-H stretching (aliphatic) | 2850-3000 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of CET (176.61 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely show losses of the chloroethyl group and other characteristic fragments.
Theoretical Studies: A Computational Approach
To gain deeper insights into the molecular properties of CET, we propose a comprehensive theoretical study using Density Functional Theory (DFT). DFT is a robust computational method for predicting the geometric, electronic, and spectroscopic properties of molecules with high accuracy.[7][8][9][10]
Computational Methodology
All calculations will be performed using a suitable quantum chemistry software package, such as Gaussian. The geometry of CET will be optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set.[8][10][11][12] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
Protocol: DFT Geometry Optimization and Frequency Calculation
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Once the geometry has converged, perform a frequency calculation at the same level of theory to verify that the structure is a true minimum.
-
Analyze the output to obtain the optimized geometric parameters (bond lengths, angles, and dihedral angles) and the predicted vibrational frequencies.
Molecular Geometry
The DFT calculations will provide the optimized three-dimensional structure of CET. From this, we can extract key geometric parameters.
Table 3: Predicted Key Geometric Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | ~1.21 |
| N1-N2 | ~1.35 |
| N2-N3 | ~1.28 |
| N3-N4 | ~1.36 |
| N4-C5 | ~1.38 |
| C5-N1 | ~1.40 |
| N1-C(chloroethyl) | ~1.47 |
| C-Cl | ~1.80 |
| N4-C(ethyl) | ~1.46 |
| **Bond Angles (°) ** | |
| N1-C5-N4 | ~108 |
| C5-N1-N2 | ~109 |
| N1-N2-N3 | ~107 |
| N2-N3-N4 | ~109 |
| N3-N4-C5 | ~107 |
Note: These are representative predicted values based on general knowledge of similar heterocyclic systems.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11][12] The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability.[11]
Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Diagram.
The HOMO of CET is expected to be localized primarily on the tetrazole ring, particularly the nitrogen atoms, which are rich in electron density. The LUMO is likely to be distributed over the carbonyl group and the chloroethyl moiety, suggesting these are the primary sites for nucleophilic attack. A smaller HOMO-LUMO gap would indicate higher reactivity.[11]
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[1][13][14][15] In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are prone to nucleophilic attack.
Caption: Workflow for Molecular Electrostatic Potential (MEP) Analysis.
For CET, the MEP map is predicted to show a region of high negative potential around the carbonyl oxygen and the nitrogen atoms of the tetrazole ring, making them likely sites for interaction with electrophiles or hydrogen bond donors. A region of positive potential is expected around the hydrogen atoms and, significantly, the carbon atom attached to the chlorine, indicating its susceptibility to nucleophilic attack. This is consistent with the known reactivity of the chloroethyl group in nucleophilic substitution reactions.[1]
Potential Biological Activity: A Molecular Docking Approach
Given that many tetrazole derivatives exhibit antimicrobial and anticancer activities, it is plausible that CET could interact with biological targets.[3][4][5] Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor and to estimate the binding affinity.[3][4][5][16]
Target Selection and Docking Protocol
As a starting point for investigation, we propose to dock CET against a well-characterized microbial or cancer-related protein. For example, the enzyme 14-α demethylase (CYP51) is a common target for antifungal agents, and various cancer-related proteins could also be considered.[3]
Protocol: Molecular Docking of this compound
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of CET.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Perform the docking using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate a set of possible binding poses.
-
-
Analysis of Results:
-
Cluster the resulting poses and rank them based on their predicted binding energies.
-
Visualize the lowest energy binding pose and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between CET and the protein's active site residues.
-
Caption: General Workflow for a Molecular Docking Study.
The results of the molecular docking study would provide valuable hypotheses about the potential biological targets of CET and the key interactions driving its binding. This information could then be used to guide the synthesis of more potent and selective derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of this compound. While it is a well-established intermediate in pharmaceutical synthesis, a deeper understanding of its intrinsic molecular properties is essential for exploring its full potential in drug discovery and development. The combination of spectroscopic characterization and computational modeling, as outlined in this guide, offers a powerful approach for elucidating its structure, reactivity, and potential biological activity. The proposed theoretical studies, including DFT calculations and molecular docking, provide a roadmap for future research aimed at leveraging the unique chemical features of this versatile tetrazolone derivative.
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Methodological & Application
alkylation of piperidine derivatives with 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
An In-Depth Guide to the N-Alkylation of Piperidine Scaffolds with 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Introduction: Bridging Privileged Scaffolds in Medicinal Chemistry
The convergence of piperidine and tetrazole moieties in a single molecular entity represents a significant strategy in modern drug discovery. Piperidine rings are among the most ubiquitous N-heterocycles in FDA-approved drugs, valued for their ability to confer desirable physicochemical properties such as metabolic stability and improved bioavailability.[1][2] The tetrazole ring, a well-established bioisostere of the carboxylic acid group, enhances lipophilicity and metabolic resistance while offering unique hydrogen bonding capabilities.[3][4]
The alkylation of piperidine derivatives with this compound is a key synthetic transformation that covalently links these two pharmacologically important scaffolds. This reaction provides a robust platform for generating novel chemical entities with potential therapeutic applications spanning oncology, infectious diseases, and central nervous system disorders.[5][6] The chloroethyl group on the tetrazolone acts as an electrophile, susceptible to nucleophilic attack by the secondary amine of the piperidine ring.[7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety.
Section 1: Reaction Mechanism and Rationale
The core transformation is a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperidine derivative acts as the nucleophile, while the this compound serves as the alkylating agent (electrophile).
Causality Behind Key Components:
-
Nucleophile: The lone pair of electrons on the piperidine nitrogen initiates the reaction. The nucleophilicity can be influenced by substituents on the piperidine ring; electron-donating groups enhance reactivity, while electron-withdrawing groups may retard it.
-
Electrophile: The carbon atom adjacent to the chlorine is electron-deficient due to the inductive effect of the chlorine atom, making it the site of nucleophilic attack.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the irreversible nature of the reaction.
-
Base: A non-nucleophilic base is essential. During the reaction, the piperidine nitrogen becomes protonated, forming an ammonium salt which is no longer nucleophilic. The base neutralizes this salt, regenerating the free amine to allow the reaction to proceed to completion and preventing the accumulation of hydrohalic acid.[8][9] Common choices include potassium carbonate (K₂CO₃) or sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base).[10]
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal. These solvents can solvate the cations but do not strongly solvate the amine nucleophile, thus increasing its effective reactivity.[9]
Caption: Figure 1: Sₙ2 Reaction Mechanism for Piperidine Alkylation.
Section 2: Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Substituted Piperidine Derivative | >98% Purity | Various | Ensure it is a secondary amine. |
| This compound[11][12] | >98% Purity | BenchChem, Apollo | Store in a cool, dry place.[13] |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade or higher | Sigma-Aldrich | Finely powdered is preferred for better surface area. |
| Acetonitrile (ACN), anhydrous | HPLC Grade | Fisher Scientific | Use a dry solvent to prevent unwanted side reactions. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Deionized Water | Type II or higher | - | For aqueous work-up. |
| Brine (Saturated NaCl solution) | - | - | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |
Section 3: Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a generic piperidine derivative. Molar equivalents and reaction times may require optimization based on the specific substrate used.
1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperidine derivative (1.0 eq.). b. Add anhydrous potassium carbonate (2.0-3.0 eq.). A slight excess ensures complete neutralization of the generated acid.[14] c. Under a nitrogen or argon atmosphere, add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1-0.2 M with respect to the piperidine derivative. d. Stir the suspension at room temperature for 10-15 minutes to ensure good mixing.
2. Addition of the Alkylating Agent: a. In a separate vial, dissolve this compound (1.1-1.2 eq.) in a minimal amount of anhydrous acetonitrile. A slight excess of the alkylating agent helps drive the reaction to completion. b. Add the solution of the alkylating agent dropwise to the stirring piperidine suspension at room temperature.
3. Reaction Execution: a. Heat the reaction mixture to reflux (approximately 82°C for acetonitrile). The elevated temperature increases the reaction rate. b. Allow the reaction to stir at reflux for 12-24 hours. The exact duration will depend on the reactivity of the specific piperidine derivative.
4. Reaction Monitoring: a. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] b. TLC Procedure: Spot the reaction mixture, the starting piperidine, and a co-spot on a TLC plate. Elute with an appropriate solvent system (e.g., 10-30% ethyl acetate in hexanes). Visualize under UV light and/or with a potassium permanganate stain. The reaction is complete upon the disappearance of the starting piperidine spot and the appearance of a new, less polar product spot.
5. Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and other inorganic salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the resulting residue in ethyl acetate (or another suitable organic solvent like dichloromethane). e. Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining inorganic salts and DMF if it was used as a solvent. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
6. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. The choice of eluent will depend on the polarity of the product but typically starts with a low polarity mixture (e.g., 100% hexanes) and gradually increases in polarity (e.g., to 50% ethyl acetate in hexanes). c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final N-alkylated piperidine-tetrazolone derivative.
Caption: Figure 2: General Experimental Workflow for Piperidine Alkylation.
Section 4: Optimization and Data Interpretation
The efficiency and outcome of the alkylation can be fine-tuned by adjusting several parameters.
| Parameter | Condition / Variation | Rationale and Expected Outcome | Typical Yield |
| Base | K₂CO₃ (heterogeneous) | Standard, cost-effective, and easy to remove by filtration. Suitable for most substrates. | 60-85% |
| DIPEA (homogeneous) | A soluble organic base that can be effective for less reactive substrates or to avoid heterogeneity. Requires removal during work-up.[10] | 70-95% | |
| Solvent | Acetonitrile (ACN) | Good balance of polarity and boiling point (82°C). Easy to remove. | 65-90% |
| DMF | Higher boiling point (153°C) can accelerate reactions with sterically hindered or deactivated amines but is harder to remove. | 70-95% | |
| Temperature | Room Temp (20-25°C) | May be sufficient for highly reactive piperidines but can lead to very long reaction times (24-72h). | Substrate dependent |
| Reflux (80-100°C) | Significantly increases the reaction rate, making it the preferred condition for most systems. Reduces reaction time to 12-24h. | 65-95% | |
| Catalyst | Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) | Can be added in catalytic amounts (0.1 eq.) to accelerate the reaction via the Finkelstein reaction, where the chloroalkane is transiently converted to the more reactive iodoalkane. | May increase yield by 5-10% and reduce time. |
Characterization: Successful synthesis of the target molecule should be confirmed using standard analytical techniques:
-
¹H NMR: Look for the appearance of new signals corresponding to the ethyl linker protons and the disappearance of the N-H proton signal from the starting piperidine.
-
¹³C NMR: Confirm the presence of all expected carbon signals in the final structure.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product.
-
FTIR: The disappearance of the N-H stretch (around 3300-3500 cm⁻¹) from the secondary amine is a key indicator of reaction completion.
Section 5: Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is an alkylating agent and should be handled with care. It may cause skin, eye, and respiratory irritation.[11][16] Avoid inhalation of dust and contact with skin and eyes.
-
Piperidine Derivatives: Many piperidines are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the derivative being used.
-
Solvents: Acetonitrile and DMF are flammable and toxic. Avoid contact and inhalation.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[16]
References
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Carl ROTH. Safety Data Sheet. [Link]
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Mohite P.B. et al. Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research. 2011, 3(3). [Link]
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Sommer, H. Z., & Jackson, L. L. Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. 1969. [Link]
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NIH. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]
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Semantic Scholar. The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. [Link]
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experimental setup for nucleophilic substitution on 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Practical Guide to Nucleophilic Substitution on 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Abstract
This application note provides a detailed protocol for conducting nucleophilic substitution reactions on this compound (CAS 69049-03-2). This compound is a valuable heterocyclic building block in medicinal chemistry, primarily due to the established role of the tetrazole moiety as a stable, non-classical bioisostere of carboxylic acids.[1][2] The primary reactive site for substitution is the electrophilic carbon on the 2-chloroethyl side chain, which readily undergoes SN2 reactions with a variety of nucleophiles.[3][4] We present a generalized, robust protocol using amine and thiol nucleophiles, complete with mechanistic insights, step-by-step procedures, characterization guidelines, and troubleshooting advice to facilitate the synthesis of diverse compound libraries for drug discovery and development.
Introduction and Scientific Principles
This compound is a key intermediate for pharmaceutical research and development.[3] Its utility lies in the combination of a metabolically stable tetrazolone core and a reactive chloroethyl side chain. This side chain serves as an electrophilic handle for introducing a wide range of functional groups through nucleophilic substitution.
Mechanism of Action: SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom bonded to the chlorine is a primary carbon, making it sterically accessible for backside attack by a nucleophile.[5]
Key Mechanistic Steps:
-
Nucleophilic Attack: The nucleophile (e.g., an amine or thiol) attacks the electrophilic carbon atom attached to the chlorine. This carbon carries a partial positive charge (δ+) due to the electron-withdrawing effect of the chlorine atom.
-
Transition State: A high-energy transition state is formed where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken.
-
Leaving Group Departure: The carbon-chlorine bond cleaves heterolytically, with the chloride ion acting as the leaving group.[6] The stability of the resulting chloride anion makes it an effective leaving group.
The choice of nucleophile, solvent, and temperature are critical parameters that dictate the reaction's efficiency and outcome. Thiols, being excellent nucleophiles, are expected to react readily, while primary and secondary amines exhibit moderate to high reactivity.[4]
Caption: General scheme for nucleophilic substitution.
Detailed Experimental Protocols
These protocols are designed to be adaptable for various nucleophiles. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. The starting material, this compound, can cause skin irritation and should be handled with care in a chemical fume hood.[7]
Protocol A: Substitution with an Amine Nucleophile (e.g., Morpholine)
This protocol details a typical reaction with a secondary amine, a common nucleophile in pharmaceutical synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | BenchChem | The key electrophile.[3] |
| Morpholine | Reagent Grade, ≥99% | Sigma-Aldrich | The nucleophile. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | In-situ base to neutralize HCl byproduct. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR | A polar aprotic solvent suitable for SN2 reactions. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing during workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 1.77 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (40 mL), followed by morpholine (1.2 eq, 1.05 g, 12.0 mmol) and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol). Rationale: A slight excess of the nucleophile ensures complete consumption of the starting material. Potassium carbonate acts as a mild base to scavenge the HCl formed during the reaction, preventing protonation of the amine nucleophile.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product, 4-ethyl-1-(2-morpholinoethyl)-1,4-dihydro-5H-tetrazol-5-one.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Protocol B: Substitution with a Thiol Nucleophile (e.g., 4-methoxythiophenol)
Thiols are generally more potent nucleophiles than amines and may react under milder conditions.
Procedural Modifications from Protocol A:
-
Equivalents: Use the thiol nucleophile at 1.1 equivalents.
-
Temperature: The reaction can often be conducted at a lower temperature, starting at room temperature and gently warming to 50-60°C if necessary. Thiols are highly reactive nucleophiles and may not require reflux conditions.[4]
-
Reaction Time: Reaction times are typically shorter (2-6 hours) due to the higher nucleophilicity of sulfur.
-
Work-up: The work-up procedure remains similar, although an additional wash with a dilute aqueous base (e.g., 1M NaOH) may be beneficial to remove any unreacted acidic thiol.
Caption: Standard workflow for synthesis and purification.
Expected Results and Troubleshooting
The success of the substitution is highly dependent on the nucleophile used. Below is a table of expected outcomes.
| Nucleophile Class | Example Nucleophile | Typical Temperature | Approx. Time | Expected Yield | Notes |
| Secondary Amine | Piperidine | Reflux (82°C) | 8 hours | 75-90% | Standard conditions are highly effective. |
| Primary Amine | Benzylamine | 60°C - Reflux | 10 hours | 70-85% | Potential for dialkylation is low but possible if base is omitted. |
| Thiol | Thiophenol | 50°C | 4 hours | 80-95% | High reactivity allows for milder conditions.[4] |
| Azide | Sodium Azide | Reflux (82°C) | 12-24 hours | 60-80% | Reaction can be slower; DMF is an alternative solvent to improve solubility. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction | 1. Inactive nucleophile (e.g., sterically hindered).2. Insufficient temperature.3. Deactivated starting material. | 1. Increase temperature or switch to a more polar solvent like DMF.2. Consider using the bromo-analogue of the substrate, which has a better leaving group.[8]3. For weakly nucleophilic amines, consider adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction in-situ. |
| Multiple Products | 1. Impure starting material.2. Side reactions (e.g., elimination).3. Over-alkylation of primary amines. | 1. Confirm purity of starting material by NMR or HPLC.2. Use a non-nucleophilic, hindered base (e.g., DBU) only if elimination is desired. For substitution, K₂CO₃ is preferred.3. Use a larger excess of the primary amine to favor mono-alkylation. |
| Difficult Isolation | Product is highly polar or water-soluble. | 1. During work-up, back-extract the aqueous layers with more ethyl acetate or dichloromethane.2. Consider using reverse-phase chromatography for purification of very polar compounds. |
Conclusion
This compound is a versatile and reactive substrate for synthesizing novel tetrazolone derivatives. The protocols outlined in this note demonstrate a reliable and scalable method for performing nucleophilic substitutions with common amine and thiol nucleophiles. By modifying the nucleophile, researchers can rapidly generate a diverse array of compounds, making this a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
References
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Substituent Effects on the Photochemistry of 1,4-Disubstituted Tetrazolethiones. ACS Publications. Available at: [Link]
-
N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Wiley Online Library. Available at: [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Available at: [Link]
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Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. Available at: [Link]
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1-ethyl-1,2-dihydro-5H-tetrazol-5-one | C3H6N4O. PubChem. Available at: [Link]
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A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus. Royal Society of Chemistry. Available at: [Link]
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SELECTIVE NUCLEOPHILIC SUBSTITUTIONS ON TETRAZINES. Semantic Scholar. Available at: [Link]
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1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies. SIELC Technologies. Available at: [Link]
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Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. Available at: [Link]
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Synthesis and Functionalization of 5-Substituted Tetrazoles. R Discovery. Available at: [Link]
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Dynamic Nucleophilic Aromatic Substitution of Tetrazines. ResearchGate. Available at: [Link]
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Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). YouTube. Available at: [Link]
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A Robust, Stability-Indicating HPLC Method for the Quantitative Analysis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
An Application Note for the Quality Control of Pharmaceutical Intermediates
Abstract
This application note details a highly specific and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a critical intermediate in the synthesis of various pharmaceutical compounds.[1] The developed isocratic reversed-phase method is demonstrated to be linear, accurate, precise, and robust. Furthermore, its stability-indicating capability is established through forced degradation studies, ensuring that the analyte peak is free from interference from potential degradation products. This protocol is intended for researchers, scientists, and drug development professionals engaged in process chemistry, quality control, and regulatory submissions.
Introduction: The Analytical Imperative
This compound (CET) is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry.[1] Its reactive chloroethyl group allows for the alkylation of target molecules, making it a valuable precursor in multi-step syntheses.[1] The purity and concentration of this intermediate are critical parameters that directly impact the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable and robust analytical method is essential for its quality control.
Nitrogen-containing heterocyclic compounds, such as tetrazole derivatives, are often amenable to reversed-phase HPLC analysis.[2][3] However, developing a method that is not only accurate for routine assay but also capable of separating the main component from process-related impurities and degradation products—a stability-indicating method—requires a systematic approach. This note provides a comprehensive protocol, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]
Experimental Methodology
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A robust, end-capped C18 column is recommended. A suitable starting point is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade, ~85%)
-
This compound Reference Standard (Purity ≥ 99.0%)
-
Chromatographic Conditions
The following conditions were developed based on the analysis of structurally similar compounds and general principles for separating polar, nitrogen-containing heterocycles.[7][8]
| Parameter | Recommended Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile / Water / Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Scientist's Rationale:
-
C18 Column: The octadecylsilyl stationary phase provides the necessary hydrophobicity to retain the moderately polar CET molecule.[2]
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase chromatography, offering good peak shape and resolution for a wide range of compounds. The 40:60 ratio is a starting point and should be adjusted to achieve a retention time of approximately 4-6 minutes for the main peak.
-
Phosphoric Acid: The addition of a small amount of acid suppresses the ionization of any potential silanol groups on the silica backbone of the column, which significantly improves peak symmetry and prevents tailing.[7]
-
Detection at 210 nm: In the absence of a distinct chromophore, many nitrogen-containing organic compounds exhibit strong absorbance in the low UV range (200-220 nm).[2] A PDA detector should be used during method development to confirm the optimal detection wavelength and assess peak purity.
Protocols: Preparation and Execution
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the CET Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly. This is the Standard Stock Solution.
-
Pipette 10.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh an amount of the sample equivalent to 10 mg of CET into a 100 mL volumetric flask.
-
Follow steps 2-5 from the Standard Solution Preparation protocol.
System Suitability Test (SST)
Before initiating any analysis, the chromatographic system must be equilibrated and its performance verified. This is a non-negotiable step for ensuring the validity of the results.[4][9]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution (100 µg/mL).
-
Calculate the performance parameters based on the CET peak.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system. |
Method Validation Protocol (ICH Q2(R1) Framework)
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][6]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] A forced degradation study is the cornerstone of developing a stability-indicating method.[10][11][12]
Protocol:
-
Prepare a sample solution of CET at 1 mg/mL.
-
Expose the solution to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active substance.[10]
-
After exposure, neutralize the acidic and basic samples, and dilute all stressed samples with mobile phase to a final theoretical concentration of 100 µg/mL before injection.
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
Assess peak purity of the CET peak in the stressed samples using a PDA detector.
| Stress Condition | Protocol Details |
| Acid Hydrolysis | 1 mL sample + 1 mL 0.1 M HCl; heat at 60 °C for 4 hours. |
| Base Hydrolysis | 1 mL sample + 1 mL 0.1 M NaOH; keep at room temp for 2 hours. |
| Oxidation | 1 mL sample + 1 mL 3% H₂O₂; keep at room temp for 6 hours. |
| Thermal Degradation | Heat sample solution at 80 °C for 24 hours. |
| Photolytic Degradation | Expose sample solution to UV light (254 nm) for 24 hours. |
Acceptance Criteria: The method is specific if the CET peak is resolved from all degradation products (Resolution > 2.0) and maintains spectral purity (purity angle < purity threshold). Tetrazole-containing compounds are known to be susceptible to degradation, particularly under hydrolytic conditions.[13]
Linearity
Prepare calibration standards at a minimum of five concentration levels, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
Analyze samples spiked with the CET reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery at each level.
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Intentionally make small, deliberate variations to the method parameters and assess the impact on the results (e.g., SST parameters).
Typical Variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase Composition: ± 2% absolute in acetonitrile (e.g., 38:62 and 42:58 ACN:Water)
Acceptance Criteria: The System Suitability Test criteria must be met under all varied conditions, and the results should not significantly deviate from the nominal method.
Workflow and Data Visualization
The overall workflow for method development and validation is summarized below.
Caption: HPLC Method Validation Workflow
Conclusion
The HPLC method presented in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The protocol is grounded in established scientific principles and meets the stringent requirements for method validation as per ICH guidelines. By demonstrating specificity through forced degradation studies, this method is confirmed to be stability-indicating, making it suitable for use in quality control laboratories for release testing and stability studies throughout the drug development lifecycle.
References
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Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Available at: [Link]
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ResearchGate. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
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Der Pharma Chemica. (2016). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one on Newcrom R1 HPLC column. Retrieved from [Link]
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U.S. Pharmacopeia. (2022). 〈621〉 Chromatography. Available at: [Link]
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MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(13), 4239. Available at: [Link]
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Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available at: [Link]
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National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4739-4748. Available at: [Link]
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National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Application Notes & Protocols for Assessing the In Vitro Cytotoxicity of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for evaluating the in-vitro cytotoxic potential of novel tetrazole derivatives, specifically focusing on 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. The protocols herein are designed to establish a robust cytotoxicity profile, moving from broad viability screening to more nuanced mechanistic insights. By integrating metabolic, membrane integrity, and apoptosis-specific assays, researchers can generate reliable and reproducible data essential for the early stages of drug discovery and development.
Scientific Introduction & Rationale
The tetrazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The compound this compound is an organic compound with potential biological activities stemming from its tetrazolone structure and the presence of a reactive chloroethyl group.[3] This chloroethyl moiety is known to act as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in crucial biomolecules like proteins and DNA, a mechanism of action shared by some chemotherapeutic agents.[3]
Given this structural alert for potential bioactivity, a thorough in-vitro cytotoxicity assessment is a mandatory first step in characterizing its therapeutic potential and safety profile.[4][5] A multi-parametric approach is advocated to move beyond a simple live/dead cell count, aiming to elucidate the underlying mechanism of cell death (e.g., apoptosis vs. necrosis).[6][7]
This guide outlines a tiered experimental strategy:
-
Tier 1: Primary Viability Screening. To determine the dose-dependent effect on cell viability and calculate the half-maximal inhibitory concentration (IC50).
-
Tier 2: Mechanistic Elucidation. To differentiate between cytotoxic mechanisms, specifically apoptosis and necrosis.
Caption: A tiered approach to in vitro cytotoxicity testing.
Tier 1: Primary Viability & Metabolic Activity Assays
The initial screening aims to quantify the impact of the tetrazole derivative on cell population health. We will detail two robust colorimetric/fluorometric assays: the MTT assay, which measures mitochondrial dehydrogenase activity, and the alamarBlue assay, which assesses the reducing power of viable cells.[8][9]
The MTT Assay: A Measure of Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10][11] The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.[10]
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the tetrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls (medium with DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
The alamarBlue™ Assay: A Non-Toxic Alternative
The alamarBlue™ (resazurin) assay functions as a cell health indicator by utilizing the reducing power of living cells to convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[9][14] A key advantage is its non-toxic nature, allowing for continuous monitoring of cell viability over time.[15]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
alamarBlue™ Addition and Incubation:
-
Data Acquisition:
| Parameter | MTT Assay | alamarBlue™ Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Reduction of resazurin |
| Endpoint | Colorimetric (Absorbance) | Fluorometric or Colorimetric |
| Toxicity | Endpoint assay (toxic to cells) | Non-toxic, allows continuous monitoring |
| Sensitivity | Good | High (especially with fluorescence) |
| Workflow | Requires a solubilization step | "Add-and-read" protocol |
Tier 2: Mechanistic Cytotoxicity Assays
Once the IC50 value is established, the next logical step is to investigate how the compound induces cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to acute injury).[6][18]
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[19] Upon damage to the plasma membrane—a hallmark of necrosis—LDH is released into the cell culture medium.[19][20] The LDH assay measures the activity of this extracellular LDH, which is directly proportional to the number of cells that have lost membrane integrity.[20][21]
-
Cell Seeding and Treatment:
-
Seed and treat cells in a 96-well plate as described previously. It's crucial to set up controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the assay endpoint.
-
Background control: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate (if using suspension cells) or carefully aspirate 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves mixing a substrate with a dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.[21] The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[21][22]
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.[21]
-
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Caspase-3/7 Activation Assay: A Hallmark of Apoptosis
Apoptosis is an energy-dependent, programmed process of cell death characterized by a cascade of enzymatic events.[7] A key event is the activation of executioner caspases, such as caspase-3 and caspase-7.[23] These enzymes cleave specific cellular substrates, leading to the morphological changes associated with apoptosis. Assays for caspase-3/7 activity provide a reliable and specific method for detecting apoptosis.
Caption: Simplified caspase activation cascade in apoptosis.
This homogeneous "add-mix-measure" assay uses a proluminescent caspase-3/7 substrate.[24] Cleavage by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase activity.[24]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays.
-
Treat cells with the tetrazole derivative at concentrations around the predetermined IC50 value. Include positive (e.g., staurosporine) and negative controls.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis & Interpretation
IC50 Determination: After collecting data from the primary viability assays, normalize the results to the vehicle control (representing 100% viability).[25] Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and determine the IC50 value—the concentration at which 50% of cell viability is inhibited.[25][26]
Interpreting Mechanistic Data: A comprehensive cytotoxicity profile is built by comparing the results from the different assays:
-
High LDH release with low Caspase-3/7 activity: Suggests a primary necrotic mechanism of cell death.
-
Low LDH release with high Caspase-3/7 activity: Indicates an apoptotic mechanism.
-
Activation of both pathways: May suggest late-stage apoptosis (where secondary necrosis occurs) or a mixed mode of cell death.
Conclusion
The systematic application of these protocols will enable researchers to conduct a thorough and reliable in-vitro cytotoxicity assessment of this compound and its derivatives. This foundational data is critical for making informed decisions in the drug development pipeline, guiding further preclinical studies, and ultimately understanding the compound's potential as a therapeutic agent.
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antimicrobial screening of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one analogs
Beginning Research Phase
I am now initiating focused Google searches to gather data on antimicrobial screening of tetrazole derivatives, with specific attention on compounds structurally similar to 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazole-5-one. The aim is to build a robust information base from the outset.
Defining Search Parameters
I am expanding my search parameters, delving deeper into the antimicrobial activity of tetrazole analogs and exploring relevant synthesis methods. Simultaneously, I'm structuring application notes, which will introduce tetrazoles in antimicrobial research. The notes will then detail synthesis, and screening protocols.
Refining Search Queries
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Launching Search Strategy
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Synthesis of a Key Alfentanil Precursor: An Application Note on the N-Alkylation of N-phenyl-N-(piperidin-4-yl)propanamide
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, commercially known as Alfentanil, a potent, short-acting synthetic opioid analgesic. The core of this synthesis is the N-alkylation of N-phenyl-N-(piperidin-4-yl)propanamide with 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and robust analytical methods for quality control.
Introduction
Alfentanil is a fentanyl analog used extensively in clinical settings for anesthesia and analgesia due to its rapid onset and short duration of action.[1][2] Its unique pharmacokinetic profile is largely attributed to the presence of the 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl ethyl moiety attached to the piperidine nitrogen.[3] The synthesis of Alfentanil, therefore, hinges on the efficient and selective N-alkylation of the piperidine core. This application note outlines a reliable and reproducible protocol for this key synthetic step, drawing upon established principles of N-alkylation and patent literature for the synthesis of fentanyl analogs.[4][5]
The reaction involves the nucleophilic substitution of the chlorine atom in this compound by the secondary amine of N-phenyl-N-(piperidin-4-yl)propanamide. The selection of an appropriate base and solvent system is critical to ensure high yields and minimize side reactions. This guide provides a well-rationalized approach to these parameters, alongside detailed workup and purification procedures.
Reaction Mechanism and Rationale
The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperidine ring in N-phenyl-N-(piperidin-4-yl)propanamide acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in this compound.
A non-nucleophilic inorganic base, such as potassium carbonate, is employed to neutralize the hydrochloric acid (HCl) generated during the reaction.[6] This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction. Acetonitrile or dimethylformamide (DMF) are suitable polar aprotic solvents as they effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.[7]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should be performed by qualified personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-phenyl-N-(piperidin-4-yl)propanamide | 246.35 | 10.0 | 2.46 g |
| This compound | 176.61 | 11.0 | 1.94 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Anhydrous Acetonitrile (CH₃CN) | 41.05 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed |
| Brine (Saturated NaCl solution) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
| Acetone | 58.08 | - | For recrystallization |
| Hydrochloric Acid (HCl) in ether or isopropanol | - | - | For salt formation |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenyl-N-(piperidin-4-yl)propanamide (2.46 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and anhydrous acetonitrile (50 mL).
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
-
Addition of Alkylating Agent:
-
Add this compound (1.94 g, 11.0 mmol) to the reaction mixture. A slight excess of the alkylating agent is used to ensure complete consumption of the starting piperidine derivative.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting N-phenyl-N-(piperidin-4-yl)propanamide is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
-
Purification of Alfentanil Free Base:
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Alfentanil free base.
-
-
Formation and Recrystallization of Alfentanil Hydrochloride:
-
Dissolve the crude Alfentanil free base in a minimal amount of acetone.
-
Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise while stirring until the solution becomes acidic (test with pH paper).
-
The hydrochloride salt of Alfentanil will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum to obtain pure Alfentanil hydrochloride as a white powder.[4][8]
-
Quality Control and Characterization
The identity and purity of the synthesized Alfentanil hydrochloride should be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a reverse-phase HPLC method.[2][9] A C18 column with a mobile phase of acetonitrile and water (containing an acidic modifier like phosphoric or formic acid) is typically employed.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the protonated Alfentanil molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The spectra should be consistent with the structure of Alfentanil.[10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive alkylating agent- Insufficient base- Wet reagents or solvent | - Check the purity of the starting materials.- Ensure the base is anhydrous and in sufficient excess.- Use anhydrous solvents and reagents. |
| Formation of multiple products | - Side reactions due to high temperature- Impurities in starting materials | - Optimize reaction temperature and time.- Purify starting materials before use. |
| Difficulty in product isolation | - Product is an oil and does not solidify- Incomplete salt formation | - Attempt purification of the free base by column chromatography.- Ensure complete acidification during salt formation. |
Conclusion
The N-alkylation of N-phenyl-N-(piperidin-4-yl)propanamide with this compound is a robust and crucial step in the synthesis of Alfentanil. The protocol detailed in this application note provides a comprehensive guide for researchers to successfully perform this reaction, including insights into the reaction mechanism, detailed procedural steps, and methods for purification and characterization. Adherence to the outlined conditions and analytical controls will ensure the synthesis of high-purity Alfentanil hydrochloride suitable for further research and development.
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Impurity profiling of Alfentanil hydrochloride by liquid chromatography/quadrupole time-of-flight high-resolution mass spectrometric techniques for drug enforcement. PubMed. [Link]
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Configuration and conformation of alfentanil hydrochloride. Conformational study by NMR and theoretical calculations. PubMed. [Link]
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Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Configuration and conformation of alfentanil hydrochloride. Conformational study by NMR and theoretical calculations. Portal de Recerca de la Universitat Autònoma de Barcelona. [Link]
- PROCESS FOR THE PREPARATION OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL.
-
Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic. PubMed. [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]
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The synthetic route for alfentanil hydrochloride. ResearchGate. [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
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Alfentanil hydrochloride. SIELC Technologies. [Link]
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Separation of Alfentanil hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Development and validation of an HPLC assay for fentanyl, alfentanil, and sufentanil in swab samples. PubMed. [Link]
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N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
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Piperidine, 1-ethyl. Organic Syntheses. [Link]
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Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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N-alkylation of secondary amine? ResearchGate. [Link]
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Impurity profiling of Alfentanil hydrochloride by liquid chromatography/quadrupole time-of-flight high-resolution mass spectrometric techniques for drug enforcement. Semantic Scholar. [Link]
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Alfentanil. StatPearls - NCBI Bookshelf. [Link]
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Alfentanil. PubChem. [Link]
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Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. ResearchGate. [Link]
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N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;propanoic acid. PubChem. [Link]
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NMR is an Essential Tool for the Identification and Characterization of Novel, Illicit Opioids. AZoLifeSciences. [Link]
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Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. PubMed. [Link]
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Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. [Link]
-
GREEN SYNTHESIS OF 5-SUBSTITUTED-1H-1,2,3,4-TETRAZOLES AND 1-SUSTITUTED-1H-1,2,3,4-TETRAZOLES VIA [3+2] CYCLOADDITION BY REUSABL. UJ Content - University of Johannesburg. [Link]
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Enhanced Forensic Mass Spectrometry Methods. Office of Justice Programs. [Link]
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Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions. Beilstein Archives. [Link]
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Tetrazoles via Multicomponent Reactions. CORE. [Link]
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purification of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one by column chromatography
An Application Note and Detailed Protocol for the Purification of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one by Column Chromatography
Abstract
This application note provides a comprehensive, field-proven methodology for the purification of this compound, a key heterocyclic intermediate in pharmaceutical research and development.[1] The inherent polarity of the tetrazolone moiety presents unique challenges for achieving high purity. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a robust silica gel column chromatography protocol. We address critical parameters, including stationary phase selection, mobile phase optimization, sample loading techniques, and fraction analysis. Furthermore, a detailed troubleshooting guide is provided to address common purification challenges, ensuring researchers can consistently obtain the target compound with high purity.
Compound Profile and Safety Precautions
This compound is a substituted tetrazolone with moderate polarity, making it amenable to normal-phase chromatography. Understanding its properties is the first step in developing a successful purification strategy.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 69049-03-2 | [2][3] |
| Molecular Formula | C₅H₉ClN₄O | [2][4] |
| Molecular Weight | 176.60 g/mol | [2][4] |
| XLogP3 | 1.2 | [2] |
| Boiling Point | 82 °C at 1 Torr |[2] |
Critical Safety Information
Tetrazole derivatives require careful handling. The target compound is classified as a skin irritant.[2] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5][6]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] In case of skin contact, wash immediately with plenty of soap and water.[5]
-
Spills: In case of a spill, prevent dust formation. Sweep up the material, place it into a suitable container for disposal, and decontaminate the area.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry place.[4]
Principle of Chromatographic Separation
Column chromatography is a preparative technique used to separate compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.
For this compound, a normal-phase chromatography setup is most effective.
-
Stationary Phase: Silica gel (SiO₂), a polar adsorbent, is used. Its surface is rich in acidic silanol (Si-OH) groups.
-
Mobile Phase: A non-polar organic solvent, or a mixture of solvents, is used as the eluent.
-
Mechanism of Separation: The crude sample is loaded onto the top of the silica column. As the mobile phase flows through, compounds in the mixture engage in a continuous process of adsorption to the silica gel and desorption back into the mobile phase. Polar compounds, like the tetrazolone, interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar impurities will have weaker interactions and will be eluted more quickly. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.[9][10]
Experimental Workflow Overview
The purification process follows a logical sequence from initial analysis to the final isolated product.
Diagram 1: Workflow for Chromatographic Purification.
Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the ideal mobile phase must be determined using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3 .[11] This Rf value typically provides the best separation in column chromatography.
Protocol: TLC Solvent System Screening
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for different solvent systems.
-
Spot Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the marked starting points.
-
Prepare Elution Chambers: Pour a small amount (0.5 cm depth) of different test solvent systems into separate beakers or TLC chambers. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Develop Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use an iodine chamber or a potassium permanganate stain.
-
Calculate Rf: Measure the distance traveled by the compound spot and the distance traveled by the solvent front.
-
Rf = (Distance traveled by compound) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the ratio of polar to non-polar solvents until the target compound's Rf is in the 0.2-0.3 range, with good separation from impurities.[12]
Table 2: Suggested Starting Solvent Systems for TLC
| System | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
|---|---|---|---|---|
| A | Hexane or Heptane | Ethyl Acetate | 4:1 | A standard starting point for moderately polar compounds. |
| B | Hexane or Heptane | Acetone | 9:1 | Acetone is more polar than ethyl acetate. |
| C | Dichloromethane | Ethyl Acetate | 20:1 | Good for compounds soluble in chlorinated solvents. |
| D | Dichloromethane | Methanol | 50:1 | Use when compound is too polar for other systems.[13] |
Detailed Protocol: Column Chromatography Purification
This protocol assumes the optimal mobile phase has been determined via TLC.
Materials and Reagents
-
Stationary Phase: Silica gel, standard grade (e.g., 230-400 mesh).
-
Mobile Phase: Pre-mixed solvent system determined from TLC.
-
Crude Sample: this compound.
-
Apparatus: Glass chromatography column with stopcock, collection tubes/flasks, TLC plates, beakers, rotary evaporator.
-
Sand: Washed, neutral sand.
-
Cotton or Glass Wool.
Step 1: Column Preparation (Slurry Packing)
The slurry packing method is highly recommended as it minimizes the risk of air bubbles and cracks in the stationary phase, which would compromise separation.[11]
-
Column Setup: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin (0.5-1 cm) layer of sand on top of the plug.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel. A general rule is to use 40-100 g of silica for every 1 g of crude material.[12] Add the initial, least polar mobile phase to the silica gel to create a free-flowing slurry.
-
Pack Column: With the stopcock open, pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Equilibrate: Once all the silica has settled, add more mobile phase and allow it to drain until the solvent level is just above the top of the silica bed. Never let the column run dry.
Step 2: Sample Preparation and Loading
Proper sample loading is critical for achieving good separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.
-
Method A: Wet Loading (for samples soluble in the mobile phase)
-
Dissolve the crude material in the minimum amount of the mobile phase.[14]
-
Carefully pipette this solution directly onto the top of the silica bed, taking care not to disturb the surface.
-
Drain the solvent until the sample solution has fully entered the silica bed.
-
Gently add a small amount of fresh mobile phase, wash the sides of the column, and drain again to ensure the entire sample is adsorbed.
-
Carefully add a thin (0.5-1 cm) protective layer of sand on top of the silica.
-
-
Method B: Dry Loading (for samples with poor solubility) [14]
-
Dissolve the crude material in a suitable, volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully pour this powder onto the top of the packed column.
-
Add the protective layer of sand.
-
Step 3: Elution and Fraction Collection
-
Fill Column: Carefully fill the column with the mobile phase.
-
Begin Elution: Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant level of solvent at the top of the column by replenishing it as needed.
-
Apply Pressure (Optional): For faster elution ("flash chromatography"), gentle positive pressure can be applied to the top of the column using a regulated air or nitrogen line.
-
Gradient Elution (If necessary): If TLC showed that a single solvent system is insufficient, a gradient elution can be used. Start with the least polar mobile phase, and gradually increase the proportion of the more polar solvent over time. This is effective for separating compounds with a wide range of polarities.[12]
Step 4: Fraction Analysis and Pooling
-
Monitor with TLC: Systematically analyze the collected fractions using TLC. Spot a small amount from every few tubes onto a single TLC plate, alongside a spot of the original crude mixture.
-
Identify Product: Develop the TLC plate in the optimized solvent system. Identify the fractions that contain only the spot corresponding to the pure target compound.
-
Combine Fractions: Combine all the pure fractions into a single, clean round-bottom flask.
Step 5: Solvent Removal and Product Isolation
-
Concentrate: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Characterize: Obtain the mass of the purified product and verify its identity and purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
Troubleshooting Guide
Even with a well-developed protocol, issues can arise. This guide provides solutions to common problems.[12][13]
Table 3: Common Column Chromatography Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor Separation / Overlapping Bands | 1. Inappropriate solvent system. 2. Column was overloaded with sample. 3. Column was packed improperly (cracks/channels). | 1. Re-optimize the mobile phase with TLC to achieve better separation between spots. 2. Reduce the sample load. The crude material should be 1-5% of the silica mass.[12] 3. Repack the column carefully using the slurry method. |
| Compound Won't Elute | 1. Mobile phase is not polar enough. 2. Compound is decomposing or irreversibly adsorbed on the acidic silica. | 1. Drastically increase the polarity of the mobile phase (e.g., add 1-5% methanol to dichloromethane).[13] 2. Test compound stability on a TLC plate first.[12] If it decomposes, switch to a neutral stationary phase like alumina or consider reversed-phase chromatography.[12] |
| Streaking or Tailing of Bands | 1. Sample is too concentrated upon loading. 2. Compound is slightly acidic/basic and interacting too strongly with silica. 3. Presence of highly polar impurities. | 1. Ensure the sample is dissolved in the minimum amount of solvent for loading. 2. Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).[12] 3. Pre-treat the crude sample with a simple wash or filtration if possible. |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the silica bed. | This is often unrecoverable and will ruin the separation. The column must be repacked. Always keep the silica bed covered with solvent. |
Conclusion
The purification of this compound can be achieved efficiently and with high purity using normal-phase silica gel chromatography. The cornerstone of this process is meticulous method development with TLC to identify an optimal mobile phase that provides an Rf value between 0.2 and 0.3. By following the detailed protocols for column packing, sample loading, and fraction analysis, and by being prepared to address potential issues using the troubleshooting guide, researchers can reliably isolate this valuable chemical intermediate for subsequent use in drug discovery and development pipelines.
References
- BenchChem.
- BenchChem.
- BenchChem.
- Fisher Scientific.
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- alwsci.
- ChemicalBook. This compound | 69049-03-2.
- University of Rochester, Department of Chemistry.
- ChemistryViews.
- BenchChem. This compound.
- ChemicalBook. 69049-03-2(this compound) Product Description.
- Echemi. 1-(2-Chloroethyl)
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS: 69049-03-2). This molecule is a crucial intermediate in the synthesis of several pharmaceutical compounds, notably potent opioid analgesics like Alfentanil.[1] Achieving a high yield is critical for the efficiency and cost-effectiveness of the overall synthetic route. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you overcome common challenges and improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The synthesis is typically a two-step process.[1] The first step involves the formation of the tetrazolone core, followed by an N-alkylation step to introduce the 2-chloroethyl group.
-
Step 1: Cyclization. 1-ethyl-1,4-dihydro-5H-tetrazol-5-one is formed by the reaction of ethyl isocyanate with sodium azide. This reaction is often catalyzed by a Lewis acid like aluminum chloride (AlCl₃) in an anhydrous solvent such as tetrahydrofuran (THF).[1]
-
Step 2: Alkylation. The synthesized 1-ethyl-tetrazol-5-one intermediate is then alkylated using a suitable chloroethylating agent, such as 1-chloro-2-bromoethane or 1,2-dichloroethane, to yield the final product.[1]
Q2: I am having trouble with the alkylation step. What factors are critical for improving the yield?
The N-alkylation of the tetrazole ring is the most critical step and often presents the greatest challenge. Several factors influence the regioselectivity and overall yield, as the tetrazole anion has two potential nucleophilic nitrogen atoms (N1 and N2).[2][3] For this specific synthesis, alkylation at the N1 position is desired.
Key Factors for Optimization:
-
Choice of Alkylating Agent: While 1,2-dichloroethane can be used, 1-chloro-2-bromoethane is often preferred. The bromine atom is a better leaving group than chlorine, leading to a more facile reaction at lower temperatures, which can reduce the formation of side products.
-
Solvent System: Polar aprotic solvents like Dimethylformamide (DMF) or 4-methyl-2-pentanone are effective for this reaction.[1] They readily dissolve the tetrazolone salt and facilitate the Sₙ2 reaction. Ensure the solvent is anhydrous, as water can lead to hydrolysis side products.[4]
-
Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to deprotonate the tetrazolone, forming the nucleophilic anion. K₂CO₃ is slightly stronger and may improve reaction rates.
-
Catalysts: This is arguably the most important element for high yield.
-
Phase-Transfer Catalyst (PTC): A PTC like Tetrabutylammonium Bromide (TBAB) is highly recommended, especially in less polar solvents.[1] The TBAB cation pairs with the tetrazolone anion, transporting it from the solid base surface into the organic phase where it can react with the alkylating agent.
-
Nucleophilic Catalyst: Potassium Iodide (KI) acts as a catalyst via the Finkelstein reaction. The iodide ion displaces the chloride on the alkylating agent in situ to form a more reactive iodo-intermediate, which is then readily attacked by the tetrazolone anion.
-
Q3: What are the common side products, and how can I minimize their formation?
Low yield is often attributable to incomplete reactions or the formation of undesired side products.
-
Isomeric Byproducts: The primary side product is often the N2-alkylated isomer. The ratio of N1 to N2 alkylation is highly dependent on reaction conditions.[2] Using a PTC and carefully controlling the temperature can favor the desired N1 isomer.
-
Elimination Products: Under harsh basic conditions or at high temperatures, the alkylating agent (1-chloro-2-bromoethane) can undergo elimination to form vinyl chloride or vinyl bromide, which will not alkylate the tetrazole.
-
Hydrolysis: The presence of water can cause hydrolysis of the chloroethyl group on the final product or hydrolysis of the starting tetrazolone.[4] Using anhydrous solvents and reagents is critical.
-
Unreacted Starting Material: Incomplete reactions can result from insufficient reaction time, low temperature, or poor catalyst activity.
Below is a flowchart to troubleshoot a low-yield reaction.
Q4: Can you provide a detailed, optimized protocol for the alkylation step?
This protocol incorporates best practices for maximizing yield and purity, achieving reported yields of approximately 80-85%.[1]
Optimized Alkylation Protocol
-
Reagents & Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (1.0 eq).
-
Add anhydrous sodium carbonate (Na₂CO₃, 1.5 eq), potassium iodide (KI, 0.1 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Add anhydrous Dimethylformamide (DMF) to create a stirrable slurry (approx. 5-10 mL per gram of starting tetrazolone).
-
-
Reaction:
-
Begin stirring the mixture under a nitrogen atmosphere.
-
Add 1-chloro-2-bromoethane (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (3x the volume of DMF).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).[1]
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil/solid via column chromatography on silica gel to isolate the pure product.[2]
-
Comparative Data on Synthesis Methods
| Method | Alkylating Agent | Solvent / Catalyst | Temp (°C) | Time (h) | Reported Yield (%) | Notes |
| Method A | 1-chloro-2-bromoethane | 4-methyl-2-pentanone / Na₂CO₃, KI | Reflux | 8-12 | ~80% | Uses a water separator to remove byproducts.[1] |
| Method B | 1,2-dichloroethane | DMF / TBAB | 80–120 | 6–12 | 80–85% | Common, scalable method using a phase transfer catalyst.[1] |
References
- BenchChem. (n.d.). This compound.
- Royal Society of Chemistry. (2015). A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Tetrazole.
- BenchChem. (2025). Application Notes and Protocols for Tetrazolone Synthesis via [3+2] Cycloaddition.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- ResearchGate. (2018). Tetrazoles: Synthesis and Biological Activity.
- BenchChem. (2025).
- BenchChem. (2025).
- MDPI. (2021).
- Springer Nature. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Bentham Science. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Echemi. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- R Discovery. (2020). Alkylation of 5-Substituted Tetrazoles with Various Alcohols in 1,2-Dichloroethane in the Presence of BF3·Et2O.
- LookChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- PubMed Central (PMC). (2016). Tetrazoles via Multicomponent Reactions.
- MDPI. (2017). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- Echemi. (n.d.). 1-(2-Chloroethyl)
Sources
Technical Support Center: Synthesis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Welcome to the technical support guide for the synthesis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will delve into the causality behind the formation of key side products and provide actionable troubleshooting strategies to enhance yield, purity, and process control.
The synthesis of this compound is typically achieved via a two-step process: first, the cyclization of ethyl isocyanate with an azide source to form the 1-ethyl-1,4-dihydro-5H-tetrazol-5-one intermediate, followed by a crucial N-alkylation step to introduce the 2-chloroethyl group.[1] It is this second step—the alkylation—that presents the most significant challenges regarding side product formation due to the ambivalent nucleophilic nature of the tetrazol-5-one anion.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter, identified by common analytical observations.
Problem: My final product shows two major peaks of the same mass in LC-MS, and NMR indicates the presence of a structural isomer.
-
Possible Cause 1: Lack of Regioselectivity in N-Alkylation. The primary challenge in this synthesis is controlling the site of alkylation. The deprotonated 1-ethyl-1,4-dihydro-5H-tetrazol-5-one intermediate is an ambident nucleophile, meaning the incoming 2-chloroethyl group can attach at different nitrogen atoms on the tetrazole ring.[2] While the desired product is the N-4 alkylated isomer, a common side product is the corresponding N-2 alkylated isomer. The ratio of these isomers is highly dependent on reaction conditions.[3][4]
-
Solutions & Prophylactic Measures:
-
Choice of Base and Solvent: Alkylation under neutral or weakly basic conditions has been shown to afford almost exclusively the desired 1,4-disubstituted tetrazolinone isomer.[5] Strong bases can increase the electron density on multiple nitrogen atoms, leading to a loss of selectivity. Using a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is recommended over stronger bases like sodium hydride.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed to overcome the barrier to forming the less stable isomer.
-
Counter-ion Effects: The nature of the cation from the base can influence the reaction's regioselectivity by coordinating with the tetrazolate anion. Experimenting with different carbonate salts (e.g., Na₂CO₃ vs. K₂CO₃ vs. Cs₂CO₃) may yield improved isomer ratios.
-
Problem: My mass spectrometry results show an unexpected high-molecular-weight impurity, approximately M+140 amu above my product's mass.
-
Possible Cause: Dimeric Byproduct Formation. The alkylating agent, typically 1,2-dichloroethane or 1-bromo-2-chloroethane, is bifunctional. Two molecules of the 1-ethyl-tetrazol-5-one intermediate can react with a single molecule of the alkylating agent, resulting in a dimeric structure (Et-Tetrazolone)-(CH₂CH₂)-(Et-Tetrazolone).
-
Solutions & Prophylactic Measures:
-
Molar Ratio Adjustment: Use a stoichiometric excess of the alkylating agent (e.g., 1.5 to 2.0 equivalents). This ensures that each molecule of the tetrazolone intermediate is more likely to react with a fresh molecule of the alkylating agent rather than one that has already been mono-alkylated.
-
Controlled Addition: Add the 1-ethyl-tetrazol-5-one solution slowly to the solution containing the base and the excess alkylating agent. This maintains a high concentration of the alkylating agent throughout the reaction, suppressing the dimerization pathway.
-
Problem: I am observing a new impurity during work-up or purification, especially when using heat, which has a mass of M-36 (loss of HCl).
-
Possible Cause: Elimination Reaction. The 2-chloroethyl group on the final product can undergo an E2 elimination reaction to form 1-ethyl-4-vinyl-1,4-dihydro-5H-tetrazol-5-one, particularly in the presence of residual base and at elevated temperatures.
-
Solutions & Prophylactic Measures:
-
Thorough Quenching: Ensure the reaction is properly neutralized or made slightly acidic before any concentration or distillation steps that require heating.
-
Mild Purification Conditions: Opt for purification methods that do not require high temperatures, such as column chromatography at room temperature. If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
Aqueous Workup: A thorough wash with water during the workup will help remove any remaining inorganic base that could catalyze the elimination reaction.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route versus the common side reactions.
Caption: Main reaction pathway versus common side product formation routes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical process parameter to control for maximizing the purity of the final product? A1: The alkylation step is unequivocally the most critical stage. Specifically, the choice of base and strict temperature control are paramount for ensuring high regioselectivity and minimizing the formation of the N-2 alkylated isomer.[2][5]
Q2: Which analytical techniques are most effective for identifying and quantifying these side products? A2: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying the desired product from its isomer and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for unambiguous structural identification of the different isomers.[2][6] Finally, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for detecting and obtaining mass information on all impurities, including the high-molecular-weight dimeric byproduct.[6]
Q3: The procedure I'm following uses both sodium carbonate and potassium iodide. What is the role of the potassium iodide (KI)? A3: Potassium iodide acts as a catalyst, particularly when using 1,2-dichloroethane as the alkylating agent. Through an in-situ Finkelstein reaction, the iodide ion displaces a chloride on the alkylating agent to form a more reactive iodo-intermediate (1-chloro-2-iodoethane). Since iodide is a much better leaving group than chloride, this significantly accelerates the rate of the desired N-alkylation reaction.
Q4: Is it better to use 1-bromo-2-chloroethane or 1,2-dichloroethane as the alkylating agent? A4: 1-bromo-2-chloroethane is generally more reactive than 1,2-dichloroethane because bromide is a better leaving group than chloride.[1] This allows the reaction to proceed under milder conditions (e.g., lower temperatures), which can improve selectivity and reduce side product formation. However, 1,2-dichloroethane is often significantly cheaper and may be preferred for large-scale syntheses, often used in conjunction with a catalyst like KI to boost its reactivity.
Summary of Potential Side Products
| Side Product Name | Structure | Formation Cause | Key Analytical Identifier (MS) |
| N-2 Alkylated Isomer | 2-(2-Chloroethyl)-4-ethyl-2,4-dihydro-5H-tetrazol-5-one | Lack of regioselectivity during alkylation | Same mass as product (Isomer) |
| Dimeric Impurity | 1,2-Bis(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethane | Reaction of 2 tetrazolone molecules with 1 alkylating agent molecule | M+140.15 vs. Product |
| Vinyl Impurity | 1-Ethyl-4-vinyl-1,4-dihydro-5H-tetrazol-5-one | Elimination of HCl from the product | M-36.46 vs. Product |
Optimized Experimental Protocol (Alkylation Step)
This protocol is designed to minimize the formation of the side products discussed above.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methyl-2-pentanone (solvent).
-
Reagent Addition: Add anhydrous sodium carbonate (Na₂CO₃, 2.0 eq.) and potassium iodide (KI, 0.1 eq.).
-
Alkylating Agent: Add 1-bromo-2-chloroethane (1.5 eq.) to the suspension.
-
Reactant Addition: In a separate flask, dissolve 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (1.0 eq.) in 4-methyl-2-pentanone. Add this solution dropwise to the reaction flask over 30 minutes at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-6 hours), cool the reaction to room temperature. Filter off the inorganic salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x) to remove residual salts and base.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or vacuum distillation if required.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting common impurities.
References
- Benchchem. This compound.
- PubMed. Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance.
- Koren, G. et al. Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols.
-
ResearchGate. Alkylation of 1-aryltetrazol-5-ones. Available from: [Link]
- Benchchem. Overcoming isomer formation in 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one synthesis.
-
MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]
Sources
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- 3. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. The information provided is based on established principles of chemical stability and data from related compounds. While specific experimental data for 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is limited in publicly available literature, this guide offers insights into potential stability issues and troubleshooting strategies. All recommendations should be validated for your specific experimental conditions.
Introduction
This compound is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Understanding its stability in different solvent systems is crucial for ensuring the integrity of experimental results, optimizing reaction conditions, and developing robust analytical methods. This guide addresses common questions and challenges related to the stability of this compound and provides practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of instability in the this compound molecule?
The molecule possesses two primary areas susceptible to degradation:
-
The 2-Chloroethyl Group: The primary alkyl chloride is an electrophilic center, making it prone to nucleophilic substitution (SN2) reactions.[1] The proximity of the nitrogen atom in the tetrazole ring can also facilitate the formation of a reactive aziridinium ion intermediate, which can enhance its reactivity towards nucleophiles.[1]
-
The Tetrazole Ring: While the tetrazole ring is generally considered to be metabolically stable and resistant to degradation under physiological conditions, it can be susceptible to cleavage under harsh acidic or basic conditions, as well as high temperatures.[2][3][4]
Q2: How does solvent polarity affect the stability of this compound?
Solvent polarity can significantly influence degradation rates.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles, particularly at elevated temperatures or non-neutral pH, leading to the solvolysis of the chloroethyl group to form the corresponding hydroxyethyl or alkoxyethyl derivative. Water is a key reactant in hydrolysis.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally good choices for dissolving the compound and are less likely to directly participate in degradation reactions. However, they can influence the rate of degradation by solvating transition states. For instance, they can facilitate SN2 reactions with any nucleophilic impurities present.
-
Nonpolar Solvents (e.g., toluene, hexane): The compound's solubility in these solvents is likely to be limited. If dissolved, degradation pathways involving polar transition states may be slowed.
Q3: My compound appears to be degrading in an aqueous buffered solution. What is the likely cause?
Degradation in aqueous solutions is most commonly due to pH-dependent hydrolysis.[2] The stability of tetrazole-containing compounds is often optimal within a pH range of 4 to 8.[2]
-
Acidic Conditions (pH < 4): Strong acidic conditions can promote the hydrolysis of the chloroethyl group. While the tetrazole ring is relatively stable, prolonged exposure to strong acids at elevated temperatures can lead to ring cleavage.[3]
-
Basic Conditions (pH > 8): Basic conditions can accelerate the hydrolysis of the chloroethyl group to the corresponding alcohol. Furthermore, strong bases can potentially lead to the degradation of the tetrazole ring itself.[6]
Q4: I am observing an unexpected peak in my HPLC analysis after storing the compound in methanol. What could it be?
The most probable degradation product in this scenario is the methoxyethyl derivative, formed through the nucleophilic substitution of the chloride by methanol. This is a common solvolysis reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low assay value over time in solution | Solvent-mediated degradation (solvolysis) | Store stock solutions in a non-nucleophilic, aprotic solvent like acetonitrile or DMSO at low temperatures (-20°C or -80°C). Prepare aqueous solutions fresh before use. |
| Appearance of new peaks in chromatogram | Hydrolysis or reaction with buffer components | Conduct a forced degradation study to identify potential degradation products.[5][7] This will help in confirming the identity of the new peaks. Avoid buffers with nucleophilic components if possible. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium | Assess the stability of the compound in the specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO₂). Include a time-course stability study. |
| Reaction failure when using the compound as a starting material | Degradation prior to or during the reaction | Re-analyze the purity of the starting material before use. If the reaction is run in a nucleophilic solvent, consider switching to a non-nucleophilic alternative if the reaction chemistry allows. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to validate a stability-indicating analytical method.[2][5][8]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Store a sample of the stock solution in an oven at 70°C.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.[2] A control sample should be protected from light.
-
-
Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[2]
Protocol 2: Solution Stability in Different Solvents
-
Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 0.5 mg/mL) in a range of solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, DMF, and toluene).
-
Storage: Store aliquots of each solution at different temperatures (e.g., room temperature and 40°C).
-
Time Points: Analyze the solutions at initial (t=0), 24, 48, and 72 hours.
-
Analysis: Use HPLC to determine the percentage of the parent compound remaining at each time point.
Potential Degradation Pathways
Based on the structure of this compound and general chemical principles, several degradation pathways can be proposed.
Caption: Potential degradation pathways for the target compound.
Workflow for Investigating Stability Issues
Caption: A systematic workflow for troubleshooting stability problems.
References
- BenchChem Technical Support Team. (2025). Improving the Stability of Tetrazole-Containing Compounds in Solution. BenchChem.
- BenchChem. (2025). Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents. BenchChem.
- Kappe, C. O., & Dallinger, D. (2012). Decomposition of tetrazole 2 at 240 °C in a NMP/AcOH/H 2 O 5:3:2...
- BenchChem. (2025). Stability issues of tetrazole compounds under acidic conditions. BenchChem.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles.
- Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.).
- Decomposition of tetramethyl-2-tetrazene under acidic conditions. (2025). Request PDF.
- A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom
- Forced Degrad
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2025).
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042.
- N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents. (2025). ACS Organic & Inorganic Au.
- Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH.
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2025).
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
- Analytical Techniques In Stability Testing. (2025).
- N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents. (2025). PMC - NIH.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026).
- Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. PubMed - NIH.
- Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). Georgia Tech.
- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. CORE.
- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilic
- Solvent-assisted substitution of chloro-ligands by N-heterocycles in ruthenium nitrosyl complex. (n.d.).
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI.
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- 8. pharmainfo.in [pharmainfo.in]
Technical Support Center: Degradation Pathways of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the potential degradation of this compound. By understanding its stability profile, you can ensure the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is a key intermediate in pharmaceutical synthesis. Its stability is crucial for consistent reaction outcomes and the purity of the final product. The molecule possesses two primary moieties susceptible to degradation: the N-chloroethyl group and the tetrazolinone ring. Degradation can be initiated by several factors, including pH, temperature, light, and oxidizing agents.[1][2] Understanding these degradation pathways is essential for developing robust analytical methods and appropriate storage conditions.
Part 1: Plausible Degradation Pathways
Based on the known chemistry of tetrazolinones and chloroethyl compounds, we can predict the following degradation pathways for this compound. These pathways are inferred from studies on analogous structures and represent the most likely routes of decomposition under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway, particularly for the chloroethyl group, and can be catalyzed by acidic or basic conditions.[2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the tetrazole ring may exhibit some instability, potentially leading to ring cleavage over prolonged exposure at elevated temperatures.[3] However, the more likely primary degradation will be the hydrolysis of the chloroethyl group to form the corresponding hydroxyethyl derivative.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the chloroethyl group is susceptible to nucleophilic substitution by hydroxide ions, yielding the hydroxyethyl analog. Strong basic conditions could also potentially affect the integrity of the tetrazolinone ring.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce significant degradation of the tetrazolinone ring.[4]
-
Ring Cleavage and Rearrangement: Photolysis of tetrazole derivatives often leads to the extrusion of molecular nitrogen (N₂), forming highly reactive intermediates.[4][5] These intermediates can then undergo rearrangement to form more stable structures, such as pyrimidinones or other heterocyclic systems.[4] The specific photoproducts will depend on the solvent and other reaction conditions.[4]
Thermal Degradation
Elevated temperatures can promote the decomposition of both the tetrazole ring and the chloroethyl side chain.
-
Tetrazole Ring Decomposition: The thermal decomposition of tetrazoles is a well-documented process, often initiated by the elimination of a nitrogen molecule.[6][7] This can lead to the formation of various nitrogen-containing compounds.
-
Chloroethyl Group Elimination: The chloroethyl group can undergo thermal elimination of hydrogen chloride (HCl) to form a vinyl group.
Oxidative Degradation
Oxidizing agents, such as hydrogen peroxide, can lead to the degradation of the molecule. The specific products of oxidation are highly dependent on the oxidant used and the reaction conditions.
The following diagram illustrates the plausible degradation pathways based on the chemical nature of the functional groups present in this compound.
Caption: Plausible degradation pathways of the target compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, analysis, and forced degradation studies of this compound.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows an unexpected peak in the HPLC chromatogram, even when freshly prepared. What could be the cause?
A1: Several factors could contribute to this observation:
-
Synthesis Impurities: The peak could be a residual impurity from the synthesis of the compound. Review the synthesis protocol and purification steps.
-
On-Column Degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is acidic or basic, or if the column has active sites.
-
Solvent-Induced Degradation: The solvent used to dissolve the sample might be causing degradation. Ensure the solvent is neutral and of high purity.
Q2: I am performing a forced degradation study under acidic conditions and see a new major peak. How can I identify it?
A2: The most likely degradation product under acidic hydrolysis is 1-(2-Hydroxyethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. To confirm its identity, you can use the following techniques:
-
LC-MS: Determine the molecular weight of the new peak. The hydroxyethyl derivative will have a molecular weight of 158.16 g/mol , compared to 176.61 g/mol for the parent compound.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated degradation product. The disappearance of the chloroethyl signals and the appearance of signals corresponding to a hydroxyethyl group will confirm the structure.
Q3: During my photostability study, I observe the formation of multiple degradation products. How can I simplify the analysis?
A3: The photolytic degradation of tetrazolinones can be complex, leading to a mixture of products.[4] Consider the following to manage the complexity:
-
Time-Course Study: Analyze samples at different time points to track the formation and potential secondary degradation of photoproducts.
-
Solvent Effects: The choice of solvent can influence the photoproduct distribution.[4] Running the experiment in different solvents (e.g., protic vs. aprotic) may lead to a simpler product profile in one of them.
-
Preparative HPLC: If a major photoproduct is formed, consider isolating it using preparative HPLC for detailed structural characterization by NMR and MS.
Q4: My HPLC method is showing poor peak shape (tailing) for the parent compound. What can I do?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Try the following troubleshooting steps:
-
Adjust Mobile Phase pH: If using a silica-based column, ensure the mobile phase pH is in the optimal range for the column (typically pH 2-8).
-
Add a Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask active silanol groups on the column that cause tailing.
-
Change the Column: If the problem persists, consider using a different type of column, such as one with end-capping or a different stationary phase.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Degradation in Forced Degradation Study | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), increase the temperature, or prolong the exposure time. Aim for 5-20% degradation.[8] |
| The compound is highly stable under the tested conditions. | This is valuable information. Document the stability and consider if more extreme conditions are relevant to your study's objectives. | |
| Complete or Excessive Degradation | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[8] |
| Inconsistent Results Between Replicate Experiments | Inconsistent preparation of stress solutions. | Ensure accurate and consistent preparation of all reagents. |
| Fluctuations in temperature or light exposure. | Use a calibrated oven or water bath for thermal studies and a validated photostability chamber for photolytic studies. | |
| Sample preparation variability. | Standardize your sample preparation protocol, including dissolution time and final concentration. | |
| Appearance of "Ghost Peaks" in HPLC Chromatogram | Contaminated mobile phase or glassware. | Use high-purity solvents and thoroughly clean all glassware. Filter the mobile phase before use. |
| Carryover from previous injections. | Implement a robust needle wash protocol on your autosampler. Inject a blank solvent run to check for carryover. | |
| Late-eluting peaks from a previous run. | Increase the run time of your gradient method to ensure all components have eluted before the next injection. |
Part 3: Experimental Protocols & Data Presentation
This section provides standardized protocols for conducting forced degradation studies and a template for presenting the resulting data.
Protocol for Forced Degradation Studies
This protocol is a starting point and should be adapted based on the observed stability of this compound. The goal is to achieve 5-20% degradation.[9]
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at room temperature for 8 hours. At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute.
-
Thermal Degradation: Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours. At various time points, withdraw a sample, dissolve it in the initial solvent, and dilute.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a calibrated light source according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Recommended HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Column Temperature: 30°C
Data Presentation
Summarize the results of the forced degradation studies in a clear and concise table.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (RT) |
| 1 M HCl, 60°C, 24h | |||
| 1 M NaOH, RT, 8h | |||
| 30% H₂O₂, RT, 24h | |||
| Dry Heat, 80°C, 48h | |||
| Photolysis (ICH Q1B) |
Experimental Workflow Diagram
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
References
- Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3762–3790.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- ResearchGate. (n.d.). Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)
- Lesnikovich, A. I. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta, 205, 35-43.
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Benchchem. (n.d.). Befetupitant Degradation Product Analysis: A Technical Support Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Stability issues of tetrazole compounds under acidic conditions.
- ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2....
- Lhasa Limited. (2025, March 27).
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Ostrovskii, V. A., et al. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- ChemicalBook. (n.d.). Tetrazole(288-94-8) 1H NMR spectrum.
- PlumX. (n.d.). Thermal decomposition of tetrazole Part III. Analysis of decomposition products.
- ResearchGate. (2018, April 18). (PDF) Features of thermal decomposition of N-substituted tetrazoles.
- ResearchGate. (2024, September 2). (PDF) Decomposition products of tetrazoles.
- BioProcess International. (n.d.).
- CORE. (n.d.).
- Semantic Scholar. (n.d.).
- MedCrave online. (2016, December 14).
- DTIC. (n.d.).
- NIH. (n.d.).
- IJRPC. (n.d.).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Science.gov. (n.d.).
- PharmTech. (2023, April 23).
- Growing Science. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
- Growing Science. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)
- PubMed. (n.d.).
- Jetir.Org. (n.d.).
- IJPPR. (2023, February 28).
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- NIH. (n.d.).
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts.
- Journal of Materials Chemistry A (RSC Publishing). (n.d.).
- PubMed. (2024, March 1).
- NIH. (n.d.). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form.
- MDPI. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of pharmaceutical compounds like Alfentanil.[1][2] This resource is designed to assist researchers in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities in my crude this compound?
The primary impurities in your crude product will likely stem from the synthetic route used. A common synthesis involves the alkylation of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one.[1] Therefore, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
1-ethyl-1,4-dihydro-5H-tetrazol-5-one
-
Alkylating agent (e.g., 1-chloro-2-bromoethane or 1,2-dichloroethane)[1]
-
-
Isomeric Byproducts:
-
2-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (N2 isomer). The formation of N1 and N2 isomers is a common challenge in tetrazole alkylation.
-
-
Reagents and Catalysts:
-
Solvent Residues:
-
High-boiling point solvents used in the reaction (e.g., DMF, 4-methyl-2-pentanone).[1]
-
-
Degradation Products:
-
Hydrolysis of the chloroethyl group to a hydroxyethyl group, forming 1-(2-Hydroxyethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, particularly during aqueous work-up or prolonged storage in the presence of moisture.
-
Q2: My NMR spectrum looks complex. How can I confirm the presence of the desired product and identify impurities?
A complex NMR spectrum often indicates a mixture of isomers and other impurities.
-
¹H NMR Spectroscopy:
-
Expected Signals for the Desired Product: Look for characteristic signals corresponding to the ethyl group (a triplet and a quartet) and the two methylene groups of the chloroethyl moiety (two triplets).
-
Identifying the N2 Isomer: The chemical shifts of the protons on the ethyl and chloroethyl groups will be different for the N1 and N2 isomers. A thorough analysis of the spectrum, potentially with the aid of 2D NMR techniques like COSY and HSQC, can help in assigning the signals to the respective isomers.
-
Identifying Starting Materials: Compare the spectrum of your crude product with the spectra of the starting materials (1-ethyl-1,4-dihydro-5H-tetrazol-5-one and the alkylating agent) to identify any unreacted components.
-
-
¹³C NMR Spectroscopy:
-
The carbon signals of the tetrazole ring and the attached alkyl groups will also differ between the N1 and N2 isomers, providing further confirmation of their presence.
-
-
Mass Spectrometry (MS):
-
LC-MS or GC-MS can be used to confirm the molecular weight of the desired product (176.61 g/mol ) and to identify the molecular weights of impurities.[1]
-
Q3: I am struggling to separate the N1 and N2 isomers. What purification strategies can I employ?
The separation of N1 and N2 isomers of tetrazoles can be challenging due to their similar physical properties. Column chromatography is often the most effective method.
Protocol 1: Silica Gel Column Chromatography
This is a widely used method for the purification of tetrazole derivatives and the separation of their isomers.
Methodology:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity. A common eluent system is a gradient of ethyl acetate in hexane. Another reported eluent is a mixture of chloroform and methanol.[1]
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure desired isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Q4: I would like to use recrystallization for purification. How do I choose a suitable solvent?
Finding the ideal recrystallization solvent often requires some experimentation. The principle of recrystallization is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Systematic Approach to Solvent Screening:
-
Initial Solubility Tests: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to screen are listed in the table below.
-
Solvent Pair Screening: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Table 1: Common Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar Protic |
| Esters | Ethyl Acetate | Polar Aprotic |
| Ketones | Acetone | Polar Aprotic |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Polar |
| Hydrocarbons | Hexane, Toluene | Non-polar |
| Chlorinated | Dichloromethane, Chloroform | Non-polar |
| Aqueous | Water | Very Polar |
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high impurity level or the solvent being too non-polar. Try using a more polar solvent or a different solvent pair.
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. Try evaporating some of the solvent or adding a seed crystal. Scratching the inside of the flask with a glass rod can also induce crystallization.
Q5: How can I set up an HPLC method to check the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of your this compound and quantifying any impurities, including the N2 isomer. A reverse-phase HPLC method is generally suitable for this type of compound.
Table 2: Suggested HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acidifying the mobile phase can improve peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start with a low percentage of B and gradually increase. A typical gradient might be 10-90% B over 20-30 minutes. | A gradient elution is often necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5-20 µL | Dependent on sample concentration. |
| Detector | UV at 210 nm or 254 nm | Tetrazole derivatives often have UV absorbance in this range. |
Method Development Notes:
-
The provided parameters are a starting point. Optimization of the gradient profile and mobile phase composition may be necessary to achieve the best separation of all impurities.
-
A similar bromo-analogue has been successfully analyzed using a mobile phase of acetonitrile and water with phosphoric acid, which supports this starting point.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification and analysis of this compound.
Caption: General purification and analysis workflow.
Potential Impurity Formation Pathway
The formation of the N1 and N2 isomers is a key consideration during the synthesis. The tetrazolide anion is an ambident nucleophile, meaning the alkylating agent can attack at either the N1 or N2 position.
Caption: N1 and N2 isomer formation pathway.
References
- BenchChem. (2025). The Role of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one in Alfentanil Synthesis.
- BenchChem. (2025). This compound.
- Janssen, P. A., et al. (1976). U.S. Patent No. 4,167,574. Washington, DC: U.S.
Sources
optimizing reaction conditions for alkylation with 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing alkylation reactions using 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthesis.
Technical Support & Troubleshooting Guide
This guide is structured to address both foundational questions and specific experimental challenges you may encounter. We will explore the causality behind procedural choices to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and application of this compound.
Q1: What is the primary application of this compound?
This compound is a specialized alkylating agent. Its most notable use is in the synthesis of potent pharmaceutical compounds. For instance, it is a key reagent in the synthesis of the potent, short-acting narcotic analgesic, Alfentanil, where it is used to alkylate the secondary amine of a piperidine derivative.[1][2] The chloroethyl group provides a reactive site for nucleophilic substitution, allowing the covalent attachment of the ethyl-tetrazolone moiety to a target molecule.[1]
Q2: What is the fundamental mechanism of alkylation using this reagent?
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (such as an amine, thiol, or alkoxide) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond. The tetrazolone ring itself is generally stable under these conditions.
Q3: My yields are low. Should I consider synthesizing the bromo- or iodo- a nalog of this reagent?
This is a logical consideration. The reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl > F. The carbon-chlorine bond is stronger and less polarizable than carbon-bromine or carbon-iodine bonds, making the chloro-derivative less reactive. While synthesizing a new reagent is a significant step, a more practical initial approach is to facilitate an in situ halide exchange. Adding a catalytic amount of a salt like potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture can trigger the Finkelstein reaction, transiently converting the more stable chloroethyl compound to the highly reactive iodoethyl intermediate, which then rapidly reacts with your nucleophile.
Q4: Can this reagent participate in other types of reactions?
Yes, beyond the intended SN2 reaction, the primary competing side reaction is elimination (E2), especially in the presence of strong, sterically hindered bases or at elevated temperatures. This would result in the formation of 1-ethenyl-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. Additionally, the tetrazole ring system, while relatively stable, could potentially interact with exceptionally strong reagents, though this is less common under typical alkylation conditions.
Troubleshooting Guide: Common Experimental Issues
This section is designed in a question-and-answer format to directly address specific problems encountered during experiments.
Problem 1: The reaction shows low or no conversion of my starting nucleophile.
-
Possible Cause 1: Insufficient Reactivity. As discussed, the chloroethyl group is a moderately reactive electrophile. The reaction may be kinetically slow under your current conditions.
-
Suggested Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for byproduct formation via TLC or LC-MS.
-
Add a Halide Catalyst: Introduce a catalytic amount (5-10 mol%) of potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)[1][3]. KI will promote the formation of the more reactive iodo-intermediate, while TBAB can enhance reaction rates, particularly in biphasic systems or when ionic reagents have poor solubility.[4]
-
Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating cations while leaving anions (the nucleophile) relatively free and more reactive.[5]
-
-
-
Possible Cause 2: Inappropriate Base. If your nucleophile requires deprotonation (e.g., a thiol or phenol), the base may be too weak to generate a sufficient concentration of the active nucleophile.
-
Suggested Solution: Choose a base with a pKa that is sufficiently high to ensure complete deprotonation of your substrate. For example, when alkylating a phenol (pKa ~10), a base like potassium carbonate (K₂CO₃) is more effective than sodium bicarbonate (NaHCO₃).
-
Problem 2: My mass spectrometry data shows a significant byproduct with a mass corresponding to the loss of HCl from my starting materials.
-
Possible Cause: E2 Elimination. You are likely observing the formation of an elimination byproduct. This occurs when the base, instead of deprotonating your desired nucleophile, abstracts a proton from the carbon adjacent to the chloro-substituted carbon.
-
Suggested Solutions:
-
Choice of Base: Avoid strong, bulky bases (e.g., potassium tert-butoxide) which favor elimination. Opt for weaker, non-hindered bases like K₂CO₃ or Cs₂CO₃.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the SN2 pathway.[3]
-
-
Problem 3: The reaction works, but the yield is consistently poor (<40%), and multiple spots appear on the TLC plate.
-
Possible Cause: Substrate/Product Decomposition or Complex Side Reactions. High temperatures or incorrect pH could be degrading your starting materials or the desired product. The tetrazolone ring or functionalities on your nucleophile may not be stable under the chosen conditions.
-
Suggested Solution: Systematic Optimization. A structured approach is necessary to identify the optimal balance of conditions. A design of experiment (DoE) approach, or a simpler one-factor-at-a-time (OFAT) analysis, can be employed.
-
Table 1: Recommended Starting Conditions for Alkylation
| Nucleophile Type | Recommended Base | Recommended Solvent | Starting Temp. (°C) | Catalyst (Optional) |
| Secondary Amine | K₂CO₃ or Et₃N | Acetonitrile or DMF | 60-80 | KI (10 mol%) |
| Primary Amine | K₂CO₃ | DMF | 50-70 | KI (10 mol%) |
| Phenol | Cs₂CO₃ or K₂CO₃ | DMF or Acetone | 40-60 | None |
| Thiol | K₂CO₃ | Ethanol or DMF | RT - 50 | None |
This table provides experimentally grounded starting points for your optimization efforts.
Experimental Workflow: General Protocol for Alkylation
This protocol provides a robust starting point for the alkylation of a generic secondary amine nucleophile.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine substrate (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Base and Catalyst: Add potassium carbonate (K₂CO₃, 2.0 eq) and potassium iodide (KI, 0.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to 70 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.
Visualization of Reaction and Troubleshooting
Below are diagrams to visually represent the key chemical transformation and the logical flow for troubleshooting common issues.
Caption: Generalized SN2 mechanism for alkylation.
Caption: A decision tree for troubleshooting common alkylation issues.
References
-
Rey, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. Available from: [Link]
-
MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from: [Link]
-
ACS Publications. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Retrieved from [Link]
-
ResearchGate. (2021). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link]
-
Van Bever, W. F. M., Niemegeers, C. J. E., Schellekens, K. H. L., & Janssen, P. A. J. (1986). Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic. Journal of Medicinal Chemistry, 29(11), 2290–2297. Available from: [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
-
ScienceDirect. (2015). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Tetrahedron Letters, 56(38), 5338-5341. Available from: [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. Retrieved from [Link]
-
University of Cape Town. (n.d.). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Retrieved from [Link]
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preventing byproduct formation in alfentanil synthesis
Technical Support Center: Alfentanil Synthesis
Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis of alfentanil, focusing specifically on the proactive prevention of byproduct formation. The information herein is grounded in established chemical principles and authoritative literature to ensure both scientific integrity and practical applicability in a research and development setting.
Overview of a Modern Alfentanil Synthetic Pathway
The synthesis of alfentanil, a potent short-acting opioid analgesic, involves a multi-step process that requires precise control to achieve high purity and yield. While several routes exist, including the original Janssen method, modern approaches have been optimized to improve efficiency and minimize impurities[1][2][3]. A common strategy involves the construction of the core 4-anilidopiperidine structure, followed by sequential N-alkylation and N-acylation.
Understanding the reactivity of the intermediates at each stage is paramount to preventing the formation of undesired byproducts. The following diagram outlines a representative synthetic workflow.
Caption: A representative synthetic workflow for Alfentanil.
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues that may arise during synthesis, presented in a question-and-answer format.
Q1: The acylation of the anilino-nitrogen with propionyl chloride is sluggish, leading to incomplete conversion and an unreacted precursor impurity. How can this be optimized?
A1: This is a critical final step where efficiency is key. Sluggish reaction is often tied to solvent choice and reaction conditions.
-
Causality: While solvents like methylene chloride have been used, they can be suboptimal. Chloroform has been shown to be a more effective solvent for this acylation, driving the reaction to completion at a moderately elevated temperature[4]. The slightly higher boiling point of chloroform (approx. 61°C) compared to methylene chloride (approx. 40°C) allows for a higher reaction temperature, increasing the reaction rate without degrading the product.
-
Troubleshooting Protocol:
-
Solvent Change: Switch from methylene chloride to chloroform.
-
Temperature Control: Perform the reaction at 50°C for approximately 2 hours. Monitor the reaction's progress via an appropriate method like LC (Liquid Chromatography).
-
Stoichiometry: Use a slight excess of propionyl chloride (e.g., 1.5-1.6 equivalents) to ensure the full conversion of the starting material[4].
-
Workup: Following the reaction, an aqueous ammonium hydroxide workup is effective for neutralizing excess acyl chloride and any HCl generated, yielding the crude alfentanil free base[4].
-
Q2: My analysis shows a significant byproduct with a mass corresponding to dialkylation or alkylation at the anilino-nitrogen instead of the piperidine nitrogen. Why is this happening?
A2: This issue points to a loss of selectivity during the N-alkylation step. While the piperidine ring nitrogen is significantly more nucleophilic and basic than the anilino nitrogen, certain conditions can promote side reactions.
-
Causality: The high nucleophilicity of the piperidine nitrogen typically ensures it is the primary site of alkylation[1][5]. However, using an excessively strong base, high temperatures, or a highly reactive alkylating agent can reduce this selectivity. Furthermore, if the anilino nitrogen is deprotonated, its nucleophilicity increases, making it a potential site for a side reaction.
-
Preventative Measures:
-
Base Selection: Use a moderately strong, non-nucleophilic base. Bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are often preferred over extremely strong bases like sodium hydride (NaH) for this specific step, particularly when selectivity is a concern[1].
-
Solvent: Acetonitrile is an excellent solvent for this alkylation, facilitating the reaction while being polar enough to dissolve the reagents[1].
-
Temperature Management: Run the reaction at a controlled, moderate temperature (e.g., room temperature to 50°C) and monitor its progress. Avoid excessive heating, which can lead to side reactions.
-
Leaving Group: Use an alkylating agent with a good leaving group, such as a bromide or tosylate, to ensure the reaction proceeds efficiently without requiring harsh conditions[1].
-
Caption: Formation pathways for desired product vs. byproduct.
Frequently Asked Questions (FAQs)
-
What are the most critical parameters to control during the synthesis to ensure high purity? The two most critical stages are the selective N-alkylation of the piperidine nitrogen and the final N-acylation step. Precise control of stoichiometry, temperature, and the choice of base and solvent in these steps is essential to prevent the formation of closely related impurities that can be difficult to remove.
-
How can residual solvents impact the final product? Residual solvents from the synthesis or purification steps can prevent the proper crystallization of the final product, particularly when forming a salt like alfentanil HCl[1]. For example, traces of alcohol can inhibit the precipitation of alfentanil HCl from ether. It is crucial to ensure all solvents are thoroughly removed, often by drying under vacuum at a mild temperature (e.g., 45°C), before final precipitation or crystallization[1].
-
What are the recommended methods for purifying crude alfentanil? The primary method for purifying alfentanil is crystallization. Converting the alfentanil free base to its hydrochloride (HCl) salt using HCl in a solvent like ether, followed by recrystallization from a suitable solvent such as acetone, is a highly effective method for achieving high purity (e.g., >99%)[1][3]. For particularly challenging impurity profiles, reverse-phase preparative liquid chromatography can be employed as an industrial-scale solution[6].
Protocols and Data
Table 1: Recommended Conditions for Key Reaction Steps
| Step | Reagents & Solvents | Base | Temperature | Key Considerations |
| N-Alkylation | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, Acetonitrile | Triethylamine or K₂CO₃ | Room Temp to 50°C | Ensure the use of a good leaving group (Br⁻ or OTs⁻) on the alkylating agent. Monitor for completion to avoid side reactions from prolonged heating[1]. |
| O-Methylation | Methyl Iodide (MeI), Tetrahydrofuran (THF) | Sodium Hydride (NaH) | Room Temperature | This reaction can be slow; allow 12-16 hours for completion. The use of a crown ether (e.g., 15-crown-5) is not strictly necessary but can improve reaction kinetics[1]. |
| N-Acylation | Propionyl Chloride (1.6 eq.), Chloroform | None (HCl byproduct) | 50°C | Chloroform is superior to methylene chloride for this step. An aqueous ammonium hydroxide workup effectively neutralizes the reaction mixture[4]. |
Experimental Protocol: Final N-Acylation to Alfentanil
This protocol describes the final acylation step to produce alfentanil free base.
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve the precursor, N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}, in chloroform.
-
Reagent Addition: Warm the solution to 50°C. Slowly add 1.6 equivalents of propionyl chloride to the stirred solution.
-
Reaction: Maintain the reaction mixture at 50°C for 2 hours. Monitor the disappearance of the starting material using a suitable technique (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding it to a stirred solution of aqueous ammonium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alfentanil free base as a gum or oil.
-
Purification: The crude base can then be purified by conversion to its hydrochloride salt and recrystallization from acetone[1][3].
Caption: A troubleshooting decision tree for incomplete acylation.
References
- Jacob, M., & Killgore, J. K. (2007). Methods for the synthesis of alfentanil, sufentanil, and remifentanil. U.S.
- Roland, H., & Dandois, M. (2012). Synthesis of fentanyl analogs.
- Jacob, M., & Killgore, J. K. (2000). Process for the preparation of alfentanil, sufentanil and remifentanil.
- Jacob, M., & Killgore, J. K. (2001). Methods for the syntheses of alfentanil, sufentanil and remifentanil.
- Roland, H., & Dandois, M. (2012). Synthesis of fentanyl analogs.
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Valverde, E., et al. (2022). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Pharmaceuticals, 15(7), 868. [Link]
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Moman, R. N., et al. (2024). Alfentanil. In StatPearls. StatPearls Publishing. [Link]
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Radius Anesthesia of Texas. (2020). Alfentanil: Biological mechanisms, surgical application and side effects. [Link]
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Papsun, D., et al. (2019). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Toxics, 7(4), 53. [Link]
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PubChem. Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Patent US-7208604-B2. [Link]
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ResearchGate. (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
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World Health Organization. (2016). U-47700 Critical Review Report. [Link]
-
Riley, T. N., et al. (1973). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 16(7), 753-756. [Link]
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Office of Justice Programs. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells. [Link]
- Reed, R. A., & Zhorov, E. (2005). Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography.
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PubChem. N-Phenyl-N-(4-phenyl-1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]
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PubChem. Alfentanil. [Link]
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Uprety, R., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. ACS Omega, 3(8), 9482-9488. [Link]
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WIPO Patentscope. WO/2001/040184 METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL. [Link]
-
K. J. van den Berg, et al. (2023). Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl. Forensic Science International, 347, 111676. [Link]
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handling and storage recommendations for 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS No: 69049-03-2). This compound is a critical synthetic intermediate, notably in the preparation of the potent opioid analgesic, Alfentanil.[1][2] The unique structure, featuring a tetrazole ring and a reactive chloroethyl group, necessitates stringent handling and storage protocols to ensure experimental integrity, safety, and reproducibility. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter.
Section 1: Compound Identification and Core Properties
Q: What are the fundamental physical and chemical properties of this compound?
A: Understanding the core properties is the first step in safe and effective handling. Key data has been consolidated in the table below. While some sources indicate a boiling point at reduced pressure, the estimated boiling point at standard atmospheric pressure is also provided for reference.[1][3]
| Property | Value | Source(s) |
| CAS Number | 69049-03-2 | [4][5][6] |
| Molecular Formula | C₅H₉ClN₄O | [3][4][7] |
| Molecular Weight | 176.6 g/mol | [3][4][5] |
| Appearance | White to pale yellow crystalline powder (inferred) | [8] |
| Density | ~1.45 g/cm³ | [1][3] |
| Boiling Point | ~82 °C @ 1 Torr; ~206.6 °C @ 760 mmHg | [1][3] |
| Flash Point | ~78.8 °C | [1] |
| Synonyms | 1-(2-chloroethyl)-4-ethyl-1H-tetrazol-5(4H)-one | [9] |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
This section details the necessary precautions grounded in the compound's known hazards. The causality behind each recommendation is explained to foster a comprehensive safety culture.
Q: What are the primary hazards I should be aware of when handling this compound?
A: Based on aggregated GHS information, this compound is a warning-level hazard.[3][9] The primary risks are not systemic but are related to direct contact:
-
H315 - Causes skin irritation: Direct contact with the powder or solutions can lead to localized redness, itching, or inflammation.
-
H319 - Causes serious eye irritation: The compound is particularly hazardous to the eyes, potentially causing significant, but reversible, damage.
-
H335 - May cause respiratory irritation: Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.
Q: What is the mandatory Personal Protective Equipment (PPE) for routine laboratory handling?
A: The selection of PPE is a direct response to the identified hazards. A multi-layered approach is essential for minimizing exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] This is non-negotiable due to the serious eye irritation hazard (H319).
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly to avoid cross-contamination.[10]
-
Lab Coat/Clothing: A standard lab coat is sufficient for small quantities. For larger-scale work, consider impervious or flame-resistant clothing.[9]
-
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[9] If you experience any respiratory symptoms or if engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[9][10]
Q: What are the best practices for weighing and transferring the solid powder?
A: The primary risk during transfer is the generation of airborne dust.
-
Location: Always perform these operations within a chemical fume hood or a ventilated balance enclosure.
-
Technique: Use spatulas to handle the material. Avoid pouring the powder from a height, which can create dust clouds.
-
Static Electricity: Tetrazole derivatives can be sensitive. While this specific compound is not rated as explosive, grounding equipment when transferring large quantities is a prudent measure to prevent static discharge.
Section 3: Storage, Stability, and Incompatibility
The tetrazole ring, while aromatic, possesses a high nitrogen content and a significant positive enthalpy of formation, making it an energetic structure.[2][11] This inherent property dictates the stringent storage and compatibility requirements.
Q: What are the ideal long-term storage conditions?
A: The manufacturer's recommendation is to store the container tightly closed in a dry, cool, and well-ventilated place, often specified as room temperature.[4][9]
-
Why Cool & Dry? Heat is a form of energy that can initiate decomposition of the tetrazole ring.[12][13] Moisture can potentially lead to slow hydrolysis of the chloroethyl group over time, impacting the compound's purity.
-
Why Tightly Closed? This prevents moisture ingress and protects the compound from atmospheric contaminants.
-
Why Well-Ventilated? In the unlikely event of slow degradation, this prevents the accumulation of potentially harmful or reactive gases.
Q: What chemicals or substance classes should be kept separate from this compound?
A: As a general principle, tetrazole derivatives should be segregated from strong oxidizing agents and strong acids.[8][14]
-
Strong Oxidizing Agents: These can react vigorously or exothermically with the nitrogen-rich tetrazole ring.
-
Strong Acids: Can potentially protonate the ring, leading to instability or decomposition.[8]
-
Heat and Ignition Sources: Keep containers away from hot plates, ovens, and open flames.[10]
Q: My sample is older or has been stored improperly. How can I assess its integrity?
A: If you suspect degradation, a logical troubleshooting workflow is necessary. Do not use a sample you believe to be compromised without re-analysis.
Caption: Workflow for assessing the stability of a suspect sample.
Section 4: Troubleshooting Experimental Issues
Q: My reaction yield is low, and I suspect the starting material. What could be the issue?
A: Assuming other reaction parameters are optimized, low yield can often be traced back to the starting material's purity.
-
Refer to Stability Assessment: First, follow the troubleshooting workflow in the previous section. Improper storage may have led to degradation.
-
Potential Degradation Pathway: The C-Cl bond in the chloroethyl group is susceptible to nucleophilic substitution. If the compound was stored in the presence of moisture or other nucleophilic impurities (e.g., trace amines in a solvent), a portion of it may have decomposed, reducing the concentration of the active starting material.[1]
Q: I am observing an unexpected byproduct containing a hydroxyl group instead of the chloroethyl group. Why?
A: This is a classic sign of hydrolysis. The chloroethyl moiety is an alkylating agent, and the chlorine is a good leaving group.[1] If your reaction conditions involve water (even as a solvent impurity), high temperatures, or a non-neutral pH, you can facilitate an Sₙ1 or Sₙ2 reaction where water acts as a nucleophile, replacing the chlorine with a hydroxyl group. To mitigate this, ensure you are using anhydrous solvents and reagents.
Section 5: Emergency Procedures and Spill Management
Protocol: Handling a Small Solid Spill (<5g)
This protocol outlines a self-validating system for safely managing a minor spill.
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the affected area.
-
Don PPE: At a minimum, don double nitrile gloves, safety goggles, and a lab coat. Ensure ventilation is active (fume hood sash should be low).
-
Contain Dust: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels at this stage. This prevents the powder from becoming airborne.
-
Collect Material: Carefully scoop the mixture into a designated, labeled waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Seal and label the waste container. Dispose of it according to your institution's hazardous waste procedures.
Spill Response Workflow
The following diagram provides a logical decision-making framework for responding to a spill.
Caption: Decision workflow for responding to a chemical spill.
References
- This compound Safety Data Sheets.Echemi. [URL: https://www.echemi.com/sds/1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one-cas-69049-03-2.html]
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11015147/]
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- This compound.Echemi. [URL: https://www.echemi.com/products/1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5h-tetrazol-5-one.html]
- This compound.CymitQuimica. [URL: https://www.cymitquimica.com/producto/1-2-chloroethyl-4-ethyl-1-4-dihydro-5h-tetrazol-5-one]
- This compound | 69049-03-2.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4878784.htm]
- Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor.Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/12/12]
- This compound.LookChem. [URL: https://www.lookchem.com/1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one/]
- SAFETY DATA SHEET - 1H-Tetrazole.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/33316]
- SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC130570250&productDescription=1-PHENYL-1H-TETRAZOLE-5-THIOL%2C+98%2B%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
- Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.Materials Advances (RSC Publishing). [URL: https://doi.org/10.1039/D5MA00150A]
- 1H-Tetrazole synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrazoles.shtm]
- Tetrazoles via Multicomponent Reactions.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Tetrazoles-via-Multicomponent-Reactions-Neochoritis-Zhao/3c64c12643a6064f78810e74f1791167425143a5]
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.ResearchGate. [URL: https://www.researchgate.net/publication/362402167_Decomposition_products_of_tetrazoles_as_starting_reagents_of_secondary_chemical_and_biochemical_reactions]
- This compound.Benchchem. [URL: https://www.benchchem.com/product/b5319]
- Avoiding explosive hazards with azides in tetrazole synthesis.Benchchem. [URL: https://www.benchchem.com/technical-center/safe-synthesis-of-tetrazoles]
- (PDF) Decomposition products of tetrazoles.ResearchGate. [URL: https://www.researchgate.net/publication/362402167_Decomposition_products_of_tetrazoles_as_starting_reagents_of_secondary_chemical_and_biochemical_reactions]
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions.Preprints.org. [URL: https://www.preprints.org/manuscript/202411.0664/v1]
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.Russian Chemical Reviews. [URL: https://www.turpion.org/doi/10.1070/RCR4969]
- An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one.Benchchem. [URL: https://www.benchchem.com/technical-center/thermal-stability-of-1-ethyl-1-2-dihydro-5h-tetrazol-5-one]
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.MDPI. [URL: https://www.mdpi.com/2073-4344/13/11/1572]
- This compound | Chemical Name.Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/1-2-chloroethyl-4-ethyl-1-4-dihydro-5h-tetrazol-5-one]
- Degradation kinetics, mechanism and toxicology of tris(2-chloroethyl) phosphate with 185 nm vacuum ultraviolet.CoLab. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ew/c8ew00853a]
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Technical Support Center: HPLC Analysis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Welcome to the dedicated technical support guide for the HPLC analysis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the chromatographic analysis of this compound. The guidance provided herein is grounded in established chromatographic principles and extensive field experience.
Analyte Overview: Chemical Properties and Chromatographic Considerations
This compound is a tetrazolone derivative often utilized as a synthetic intermediate in the pharmaceutical industry, for instance, in the synthesis of the opioid analgesic Alfentanil.[1][2] Understanding its chemical nature is paramount for developing a robust HPLC method.
| Property | Value/Information | Source |
| CAS Number | 69049-03-2 | [3][4][5][6][7] |
| Molecular Formula | C5H9ClN4O | [3][5][6] |
| Molecular Weight | 176.60 g/mol | [3][5][6] |
| Calculated XLogP3 | 1.2 | [8] |
| Boiling Point | 82 °C @ 1 Torr | [8] |
| Chemical Structure | A tetrazole ring with a chloroethyl and an ethyl substituent. | [1] |
The calculated XLogP3 of 1.2 suggests that the compound is moderately hydrophobic, making it well-suited for reversed-phase HPLC. The tetrazole moiety contains nitrogen atoms that can interact with active sites on the stationary phase, potentially leading to peak tailing. The chloroethyl group is a key reactive site, susceptible to nucleophilic substitution, which may include hydrolysis in aqueous mobile phases.[1][9] This potential for degradation must be considered during method development and troubleshooting.
Recommended Starting HPLC Method
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides sufficient hydrophobicity for retaining the analyte based on its calculated logP. A standard dimension column is a good starting point. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier helps to suppress the ionization of any residual silanols on the stationary phase, which can reduce peak tailing.[10] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC.[3] |
| Gradient | 30% B to 80% B over 15 minutes | A gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities or degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. |
| Detection (UV) | 215 nm | While a UV spectrum for this specific compound is not available, tetrazole-containing compounds often have UV absorbance in the low UV range.[8][13] It is highly recommended to determine the λmax by running a UV scan with a photodiode array (PDA) detector. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Diluent | 50:50 Acetonitrile/Water | The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion. |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Peak Shape Problems
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue, especially with compounds containing basic nitrogen atoms like tetrazoles.[11] It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the nitrogen atoms of the tetrazole ring, causing tailing.[14]
-
Solution 1: Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% phosphoric acid or formic acid) to keep the silanol groups protonated and reduce these interactions.[10]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[11]
-
-
Column Contamination/Age: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.[4]
-
Q2: I am observing a fronting peak. What could be the issue?
Peak fronting is less common than tailing but can occur under certain conditions.
Potential Causes & Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Prepare your sample in the initial mobile phase composition or a weaker solvent.[10]
-
-
Column Overload: Similar to tailing, severe column overload can also manifest as fronting.
-
Solution: Dilute your sample.[11]
-
-
Column Degradation: A void at the head of the column can cause peak shape distortion, including fronting.
Q3: My peak is splitting into two or is very broad. What should I investigate?
Peak splitting or broadening can be indicative of several issues, both chemical and mechanical.
Potential Causes & Solutions:
-
Partially Blocked Frit: A blockage in the column inlet frit can disrupt the flow path and cause peak splitting.
-
Solution: Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the frit may need to be replaced, or the entire column. An in-line filter can prevent this.[4]
-
-
Sample Degradation on Column: The analyte might be unstable under the analytical conditions, leading to the formation of a second species that elutes closely.
-
Solution: Investigate the stability of the compound in your mobile phase. You might need to adjust the pH or temperature.
-
-
Injection Solvent Effect: Injecting a large volume of a strong solvent can cause peak distortion.
-
Solution: Reduce the injection volume or use a weaker sample solvent.[10]
-
Caption: Troubleshooting workflow for common peak shape problems.
Ghost Peaks and Carryover
Q4: I see unexpected peaks ("ghost peaks") in my chromatogram, even in a blank injection. What is their origin?
Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.[10] Their presence can complicate quantification and analysis.
Potential Causes & Solutions:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that accumulate on the column during equilibration and elute as a peak during the gradient.[1][13]
-
Solution 1: Use freshly opened, high-purity solvents and water.
-
Solution 2: Prepare fresh mobile phase daily.
-
-
System Contamination: Contaminants can leach from tubing, seals, or be introduced from previous injections (carryover).[1]
-
Solution 1: Flush the entire system, including the injector and detector flow cell, with a strong solvent.
-
Solution 2: To diagnose carryover, run a blank injection immediately after a high-concentration sample. If the ghost peak appears, it's likely carryover. Optimize your needle wash method.
-
-
Analyte Degradation: For this compound, a significant possibility is the hydrolysis of the chloroethyl group in the aqueous mobile phase. This would form a more polar degradation product (a hydroxyethyl derivative) that could appear as an unexpected peak.
-
Solution: Prepare samples fresh and keep them in the autosampler for a minimal amount of time. If degradation is suspected, consider using a less aqueous mobile phase if possible, or reduce the analysis time.
-
Caption: Decision tree for diagnosing the source of ghost peaks.
Retention Time and Resolution Issues
Q5: The retention time of my analyte is shifting between injections. What should I check?
Stable retention times are crucial for reliable identification and quantification. Drifting retention times usually point to a problem with the mobile phase or the column.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can shift, especially in gradient elution.
-
Solution: Increase the equilibration time between runs.
-
-
Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase regularly and keep the solvent bottles capped.
-
-
Column Temperature Fluctuation: Changes in column temperature will affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump/Flow Rate Issues: Leaks or malfunctioning pump check valves can cause the flow rate to be inconsistent.
-
Solution: Check the system for leaks and ensure the pump is delivering a steady flow rate.
-
Q6: I am not getting good resolution between my main peak and an impurity. How can I improve the separation?
Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition may not be ideal for separating the two compounds.
-
Solution 1: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Solution 2: Try a different organic modifier. Switching from acetonitrile to methanol can alter the selectivity of the separation.
-
-
Insufficient Column Efficiency: The column may not be efficient enough to separate the peaks.
-
Solution 1: Use a longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm).
-
Solution 2: Ensure your system's dead volume is minimized, as this can contribute to band broadening.
-
-
Incorrect pH: If the impurity has a different pKa from the main analyte, adjusting the pH of the mobile phase can change their relative retention times and improve resolution.[3]
This guide provides a comprehensive starting point for the successful analysis of this compound by HPLC. Remember that every HPLC system and column can have slightly different characteristics, so some method optimization will likely be necessary.
References
-
SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Agilent. (2010). Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Knauer. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. Retrieved from [Link]
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- 5. 69049-03-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 69049-03-2 [chemicalbook.com]
- 7. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ijrpc.com [ijrpc.com]
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- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one vs 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
A Senior Application Scientist's Field Guide for Researchers in Medicinal Chemistry
In the synthesis of complex pharmaceutical intermediates, the choice of alkylating agent is a critical decision point, directly influencing reaction kinetics, yield, and overall process efficiency. This guide provides an in-depth comparison of two key intermediates used in the synthesis of potent opioid analgesics like alfentanil: 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one and its bromo-analog, 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one .[1][2][3]
This document moves beyond a simple cataloging of properties to explain the fundamental chemical principles governing the performance of these two reagents. We will dissect their synthesis, compare their reactivity based on the underlying principles of nucleophilic substitution, and provide actionable experimental protocols for their preparation and use.
Structural and Physicochemical Profile
At a glance, the two molecules differ only by a single halogen atom. However, this seemingly minor change has significant consequences for their physical properties and chemical behavior. The heavier, more polarizable bromine atom in the bromo-derivative leads to a higher molecular weight and density compared to the chloro-analog.
Table 1: Physicochemical Properties
| Property | This compound | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one |
| CAS Number | 69049-03-2[4][5] | 84501-67-7[3][6] |
| Molecular Formula | C₅H₉ClN₄O[4][5] | C₅H₉BrN₄O[3][6] |
| Molecular Weight | 176.61 g/mol [1][4] | 221.06 g/mol [3][6] |
| Appearance | Not Specified (likely solid or oil) | Colorless to Pale Yellow Liquid[3][7] |
| Density | ~1.45 g/cm³[1][4] | ~1.77 g/cm³[3][8] |
| Boiling Point | ~206.6°C @ 760 mmHg[1] | 90-93°C @ 1 Torr[3][7] |
Synthesis Pathways: A Tale of Two Halides
Both compounds are synthesized by the N-alkylation of a common precursor, 1-ethyl-1,4-dihydro-5H-tetrazol-5-one.[1][2] The choice of the dihaloethane reagent is the key differentiating step.
The synthesis of the tetrazolinone precursor itself involves the cyclization of ethyl isocyanate with sodium azide.[1] The subsequent alkylation introduces the reactive haloethyl sidechain.
Workflow for Synthesis
The general workflow involves preparing the precursor followed by a phase-transfer catalyzed or base-mediated alkylation.
Caption: Divergent synthesis of chloro- and bromo-ethyl tetrazolinones.
Experimental Protocol: Synthesis of this compound
This protocol is based on established phase-transfer catalysis methods, which are highly effective for this type of N-alkylation.[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (1.0 eq), dimethylformamide (DMF, 5-10 volumes), and Tetra-n-butylammonium bromide (TBAB, 0.1 eq).
-
Reagent Addition: Add an excess of 1,2-dichloroethane (3.0-5.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80–120 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the final compound. An expected yield is in the range of 80-85%.[1]
Experimental Protocol: Synthesis of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
This synthesis utilizes a more reactive alkylating agent, 1,2-dibromoethane, often with a conventional base.[2]
-
Setup: To a round-bottom flask, dissolve 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (1.0 eq) in acetonitrile (5-10 volumes).
-
Reagent Addition: Add an excess of 1,2-dibromoethane (3.0-5.0 eq) followed by triethylamine (Et₃N, 1.5 eq) as a base.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Filter the reaction mixture to remove triethylammonium bromide salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent like dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Further purification can be achieved by column chromatography if necessary.
Comparative Reactivity: The Leaving Group Effect
The primary application of both molecules is to serve as electrophiles in Sₙ2 (bimolecular nucleophilic substitution) reactions, alkylating a nucleophilic substrate such as a piperidine derivative.[1][9] In this context, the halogen on the ethyl chain functions as the leaving group. The significant difference in reactivity between the two compounds stems directly from the inherent properties of chloride versus bromide as leaving groups.
The bromo-compound is fundamentally more reactive than the chloro-compound. This is a cornerstone principle in physical organic chemistry and can be attributed to two main factors:
-
Bond Strength: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond.[10] Less energy is required to break the C-Br bond during the nucleophilic attack, resulting in a lower activation energy for the reaction.
-
Leaving Group Stability: A good leaving group must be stable on its own after departing with the electron pair from the bond.[11] The stability of the leaving group is inversely related to its basicity.[11][12] Following the trend down the halogen group, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Its larger size and more diffuse electron cloud (higher polarizability) allow it to better stabilize the negative charge.[10][13]
This leads to a clear reactivity hierarchy: I > Br > Cl > F .[10][12]
Mechanism of Action in Sₙ2 Alkylation
Caption: Sₙ2 reaction mechanism showing faster rate (k_Br) for the bromo-compound.
Practical Implications for the Research Scientist
The choice between the chloro- and bromo-reagent is a classic trade-off between cost, stability, and reactivity.
-
This compound (Chloro-compound):
-
Advantages: More stable, less expensive starting materials (1,2-dichloroethane).
-
Disadvantages: Less reactive, requiring more forcing reaction conditions (higher temperatures, longer reaction times). This can lead to side reactions or decomposition of sensitive substrates.
-
Best Use Case: Large-scale industrial processes where cost is a primary driver and reaction conditions can be rigorously controlled and optimized.
-
-
1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (Bromo-compound):
-
Advantages: Significantly more reactive, allowing for milder reaction conditions (lower temperatures, shorter times). This is ideal for preserving sensitive functional groups on complex substrates.[10]
-
Disadvantages: The reagent itself is less stable and the starting material (1,2-dibromoethane) is more expensive.
-
Best Use Case: Laboratory-scale synthesis, medicinal chemistry applications, and reactions with precious or sensitive substrates where maximizing yield and minimizing side products is more important than raw material cost.
-
Conclusion
While structurally very similar, 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is the superior alkylating agent in terms of chemical reactivity due to the excellent leaving group ability of bromide. This allows for faster reactions under milder conditions, a crucial advantage in the synthesis of complex, multi-functional molecules. The chloro-analog, while less reactive, offers benefits in terms of stability and cost-effectiveness, making it a viable option for specific, optimized applications. The researcher must weigh the need for high reactivity and mild conditions against the practical considerations of reagent cost and stability to select the appropriate tool for their synthetic challenge.
References
- BenchChem. This compound.
- BenchChem. A Comparative Guide to the Reactivity of Ethyl 8-chlorooctanoate and Ethyl 8-bromooctanoate in SN2 Reactions.
- BenchChem. The Role of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one in Alfentanil Synthesis.
- Echemi. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.
- Echemi. This compound.
- Guidechem. 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one 84501-67-7.
- PubChem. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.
- Echemi. 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.
- BenchChem. A Comparative Guide to the Reactivity of 2-Bromoethyl Propanoate and 2-Chloroethyl Propanoate.
- ChemicalBook. This compound | 69049-03-2.
- ChemicalBook. 69049-03-2(this compound) Product Description.
- Reddit. Cl vs Br in SN1 and SN2 reactions.
- KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
- Van de Velde, W., et al. (1986). Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic. Journal of Medicinal Chemistry, 29(11), 2290-7.
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- 9. Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. reddit.com [reddit.com]
A Comparative Guide to Alkylating Agents for the N-Alkylation Step in Alfentanil Synthesis
Introduction to Alfentanil and the Critical N-Alkylation Step
Alfentanil, a potent short-acting synthetic opioid analgesic, is a crucial agent in anesthetic practice. Structurally, it is a 4-anilidopiperidine derivative, and its unique pharmacokinetic profile—characterized by a rapid onset and short duration of action—is largely dictated by its specific chemical structure. The synthesis of alfentanil involves several key transformations, but none is more central to forming the final molecule than the N-alkylation of the piperidine ring. This step attaches the 1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] side chain, which is critical for its pharmacological activity.
The choice of alkylating agent for this transformation is a pivotal decision in the synthesis design, impacting not only the overall yield and purity but also the process's safety, cost, and environmental footprint. This guide provides an in-depth comparison of various alkylating strategies for this key step, offering experimental insights and data to aid researchers and drug development professionals in making informed decisions.
The core transformation involves the alkylation of the secondary amine of the piperidine precursor, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide.
Figure 1: The pivotal N-alkylation reaction in alfentanil synthesis.
Strategy 1: Classical Alkylation with Alkyl Halides
The most established route for the N-alkylation of the alfentanil precursor involves the use of an alkyl halide, specifically a 2-haloethyl-substituted tetrazole. This method relies on a straightforward bimolecular nucleophilic substitution (SN2) reaction.
Mechanism of Action: SN2 Displacement
In this reaction, the lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen. This results in the displacement of the halide ion (the leaving group) and the formation of a new carbon-nitrogen bond.
Figure 2: Generalized SN2 mechanism for N-alkylation.
Experimental Protocol: Alkylation with 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
This protocol is adapted from established patent literature for the synthesis of alfentanil and related compounds.[1][2]
-
Reaction Setup: To a solution of 4-(phenylamino)-4-(hydroxymethyl)piperidine (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a mild inorganic base such as sodium bicarbonate or potassium carbonate (1.5-2.0 equivalents).
-
Reagent Addition: Add 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (1.1 equivalents) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 70-80°C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically run until the starting piperidine precursor is consumed (often 12-24 hours).
-
Workup and Isolation: After cooling to room temperature, filter off the inorganic salts. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and water-soluble impurities.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the N-alkylated intermediate.
Discussion and Insights (E-E-A-T)
-
Expertise & Experience: The choice of a polar aprotic solvent (acetonitrile, DMF) is critical as it solvates the cation of the base but not the nucleophilic amine, enhancing its reactivity. The use of an inorganic base is necessary to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine. While effective, this method often requires elevated temperatures and long reaction times, which can lead to side products and complicate purification.
-
Trustworthiness: This method is well-documented in foundational patents for fentanyl analogs, providing a high degree of confidence in its reproducibility.[3][4][5] However, yields for this specific step are often moderate and contribute to the low overall yield (~16%) reported for the complete multi-step synthesis.[1][2]
-
Safety Considerations: The alkylating agent, 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, is an alkyl halide. While specific toxicity data is not widely available, related compounds like ethyl bromoacetate are known to be potent lachrymators, toxic by inhalation and skin contact, and strong irritants.[6][7][8][9][10] Appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood are mandatory.
Strategy 2: Greener and Milder Reductive Amination
A more modern and "green" approach to forming the C-N bond is reductive amination. This strategy avoids the use of highly reactive and hazardous alkyl halides in favor of a two-step, one-pot reaction involving an aldehyde and a mild reducing agent.
Mechanism of Action: Imine/Iminium Ion Formation and Reduction
The reaction proceeds by the initial formation of an iminium ion from the condensation of the piperidine precursor with the corresponding aldehyde, (4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetaldehyde. This intermediate is not isolated but is reduced in situ by a selective hydride source, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to furnish the desired tertiary amine.
Experimental Protocol: Two-Step, One-Pot Reductive Amination
-
Reaction Setup: Dissolve the piperidine precursor (1.0 equivalent) and (4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetaldehyde (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Conditions: Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After solvent removal, the crude product can be purified by standard methods (chromatography or recrystallization).
Figure 3: Step-by-step workflow for the reductive amination protocol.
Discussion and Insights (E-E-A-T)
-
Expertise & Experience: Reductive amination is a robust and highly versatile method for amine synthesis.[11] The choice of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting aldehyde, minimizing side reactions like aldehyde reduction. The reaction is often high-yielding and proceeds under gentle, room-temperature conditions.
-
Trustworthiness: This method is a cornerstone of modern medicinal chemistry for constructing C-N bonds. Its high selectivity and mild conditions generally lead to cleaner reaction profiles and simpler purifications compared to classical alkylation, enhancing the reliability of the process.
-
Authoritative Grounding & Green Chemistry: This approach aligns with the principles of green chemistry by avoiding hazardous reagents and often requiring less energy input.[12][13] The primary byproduct is water, making it an environmentally benign alternative to halide-based alkylations which produce stoichiometric amounts of salt waste.[14]
Strategy 3: High-Reactivity Alkylating Agents (A Cautionary Note)
In the broader field of organic synthesis, other powerful alkylating agents exist, such as dialkyl sulfates (e.g., diethyl sulfate) and alkyl sulfonates (e.g., mesylates, tosylates).
-
Alkyl Sulfonates (Mesylates/Tosylates): These are prepared from the corresponding alcohol and sulfonyl chloride. They are more reactive than alkyl halides due to the excellent leaving group ability of the sulfonate anion. Using a mesylate derivative of the tetrazole side chain could potentially lower reaction temperatures and shorten reaction times compared to the bromide.[15]
-
Dialkyl Sulfates (Diethyl Sulfate/Dimethyl Sulfate): These are among the most potent alkylating agents.[16] However, their use in pharmaceutical manufacturing is highly restricted due to extreme toxicity. Diethyl sulfate is classified as a probable human carcinogen (Group 2A) by IARC.[17][18][19][20] Dimethyl sulfate is also a potent carcinogen and is extremely hazardous.[21] Due to their severe safety and health risks, these reagents are not recommended for the synthesis of pharmaceutical intermediates like alfentanil unless under stringent, specialized industrial controls.
Comparative Summary and Recommendations
The selection of an alkylating agent is a trade-off between reaction efficiency, process safety, and environmental impact. The table below summarizes the key attributes of the discussed strategies.
| Feature | Strategy 1: Alkyl Halide | Strategy 2: Reductive Amination | Strategy 3: Dialkyl Sulfates |
| Reagent Type | 1-(2-bromoethyl)-tetrazole | Tetrazole-acetaldehyde + NaBH(OAc)₃ | Diethyl sulfate (hypothetical) |
| Typical Conditions | 70-80°C, 12-24 h | Room Temperature, 12-16 h | Variable, highly reactive |
| Reported/Expected Yield | Moderate | High | High (but with side reactions) |
| Key Safety Concerns | Lachrymatory, toxic, irritant alkyl halide[6][8][10] | Flammable solvents; aldehyde may be an irritant | Extreme Toxicity, Probable Carcinogen [17][18][19] |
| Green Chemistry Rating | Poor (hazardous reagent, energy-intensive) | Excellent (mild conditions, safer reagents) | Very Poor (extremely hazardous reagent) |
For researchers and drug development professionals working on the synthesis of alfentanil and its analogs, the evidence strongly supports a move away from classical alkyl halide-based methods.
-
For Lab-Scale and Initial Discovery: The reductive amination pathway offers the best combination of high efficiency, operational simplicity, and safety. Its mild conditions are amenable to a wide range of substrates and typically result in cleaner products, simplifying downstream processing. This makes it the superior choice for modern synthetic efforts.
-
For Process Development and Scale-Up: While the traditional alkyl halide method is proven, its drawbacks—including harsh conditions, moderate yields, and the use of hazardous materials—present significant challenges for large-scale manufacturing. The reductive amination route is far more aligned with modern pharmaceutical industry standards that prioritize safety, sustainability, and process efficiency.
The use of highly potent alkylating agents like diethyl sulfate should be avoided entirely in this context due to their unacceptable toxicity profile. By prioritizing greener and safer methodologies, chemists can not only achieve their synthetic goals but also ensure a safer laboratory environment and a more sustainable manufacturing process.
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Jacob, M. (2001). METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL. WIPO Patentscope. [Link]
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Van der Veken, P., et al. (1995). The synthesis of lactam analogues of fentanyl. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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A Comparative Guide to the Validation of an HPLC Method for 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
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A Comparative Guide to the Cytotoxic Potential of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one Derivatives in Oncology Research
In the landscape of oncology drug discovery, the exploration of novel heterocyclic compounds as potential therapeutic agents is a paramount endeavor. Among these, tetrazole derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer properties.[1][2] This guide provides a comprehensive analysis of the cytotoxic potential of 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one and its derivatives. While this specific parent compound is primarily recognized as a key intermediate in the synthesis of the opioid analgesic Alfentanil, its structural features—notably the presence of an alkylating chloroethyl group and a tetrazole core—suggest a plausible, yet underexplored, role in cancer therapy.[3][4][5]
This document serves as a comparative guide for researchers, scientists, and drug development professionals. It will delve into the cytotoxic landscape of structurally related tetrazole compounds, provide a rationale for investigating the title compound's derivatives, and offer detailed experimental protocols for in vitro cytotoxicity assessment.
The Rationale: Why Investigate this compound Derivatives for Anticancer Activity?
The therapeutic potential of a compound is often inferred from its structural motifs. The parent compound, this compound, possesses two key features that warrant investigation into its anticancer properties:
-
The Chloroethyl Group: This functional group is a well-known alkylating agent. The mechanism of action for many established chemotherapeutic drugs involves the alkylation of nucleophilic sites on biological macromolecules like DNA, leading to the inhibition of essential cellular processes and ultimately, cell death.[3]
-
The Tetrazole Ring: The tetrazole moiety is a prominent pharmacophore in medicinal chemistry.[1] It is often used as a bioisostere for carboxylic acid groups, enhancing metabolic stability and cell permeability.[2][4] Numerous studies have demonstrated the significant anticancer activity of various tetrazole derivatives against a range of human cancer cell lines.[6][7][8][9]
The combination of these two features in a single molecule provides a strong rationale for the synthesis and cytotoxic evaluation of its derivatives.
A Comparative Landscape of Tetrazole Derivatives' Cytotoxicity
While direct comparative studies on the cytotoxicity of this compound derivatives are not extensively available in the current literature, a broader look at other tetrazole derivatives provides valuable insights into their potential. The following table summarizes the cytotoxic activity (IC50 values) of various tetrazole derivatives against different human cancer cell lines, as reported in several studies. This data serves as a benchmark for researchers investigating novel derivatives.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Tetrazole-linked Benzochromenes | 3d, 3e, 3f | MCF-7, Caco-2, HeLa, SKBR-3 | 15-33 | [7] |
| 1,5-Diaryl Substituted 1,2,3,4-tetrazoles | Series A and B | Not specified | Potent antiproliferative agents | [9] |
| Tetrazole-containing 1,3,5-triazine | {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | A549, PA-1, Huh7, HeLa, HEK293 | 3.7 - 41.3 | [8] |
| 9-Substituted 5-Styryltetrazolo[1,5-c]quinazolines | 3a, 3b | MCF-7, HeLa | Significant cytotoxicity | [9] |
| Thiazole substituted 1,4-dihydropyridines | 7a, 7d | MCF-7, LS180, MOLT-4 | 17.4 - 29.7 | [10] |
This table highlights the broad range of cytotoxic activities exhibited by different tetrazole derivatives, underscoring the potential for discovering highly potent and selective anticancer agents within this class of compounds.
Experimental Protocol: In Vitro Cytotoxicity Assessment Using the MTT Assay
To facilitate the investigation of novel this compound derivatives, a detailed, step-by-step protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a reliable and cost-effective method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[11][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete medium.
-
Perform a cell count and adjust the cell density to the desired concentration (typically 5 x 10^4 to 1 x 10^5 cells/mL, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11][13]
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12]
-
Visualizing the MTT Assay Workflow
Caption: A flowchart illustrating the key steps of the in vitro MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) and Future Directions
The analysis of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.[14][15] For tetrazole derivatives, SAR studies have revealed that the nature and position of substituents on the tetrazole ring and any associated scaffolds significantly influence their cytotoxic activity.[6]
For the future development of this compound derivatives, a systematic approach to SAR studies is recommended. This would involve the synthesis of a library of analogs with modifications at various positions, followed by their cytotoxic evaluation against a panel of human cancer cell lines. Key modifications could include:
-
Alteration of the N1-substituent: Replacing the chloroethyl group with other alkylating moieties or functional groups that could interact with specific biological targets.
-
Modification of the N4-substituent: Varying the ethyl group to explore the impact of steric and electronic properties on activity.
-
Introduction of substituents on the tetrazole ring (if chemically feasible): This could further modulate the compound's properties.
Conclusion
While the direct cytotoxic profile of this compound derivatives remains to be fully elucidated, the structural rationale for their investigation as potential anticancer agents is compelling. The presence of an alkylating chloroethyl group combined with the versatile tetrazole pharmacophore suggests a promising avenue for drug discovery. By leveraging the comparative data from related tetrazole compounds and employing robust in vitro screening protocols such as the MTT assay, researchers can effectively explore the therapeutic potential of this novel class of compounds. The systematic application of SAR studies will be instrumental in optimizing their cytotoxic activity and selectivity, paving the way for the development of new and effective cancer therapies.
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A Comparative Spectroscopic Guide to 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one and Its Precursors
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of the spectral data for 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in pharmaceutical research, and its precursors. By understanding the spectral evolution from starting materials to the final product, researchers can ensure the integrity of their synthetic pathways and the purity of their compounds.
Introduction: The Significance of Tetrazolinones
Tetrazolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[1] Its structure, featuring a reactive chloroethyl group, makes it a valuable intermediate for further functionalization. Accurate spectral characterization is essential to confirm the successful synthesis and purity of this important compound.
This guide will walk through the synthetic pathway of this compound and provide a detailed comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of the final product and its key precursors: ethyl isocyanate and 2-chloroethyl azide.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a tetrazolinone ring system, followed by an alkylation step. A plausible synthetic route is the reaction of ethyl isocyanate with an azide source to form an intermediate, 1-ethyl-1,4-dihydro-5H-tetrazol-5-one, which is then alkylated with a suitable 2-chloroethylating agent. For the purpose of this guide, we will consider the direct precursors to be ethyl isocyanate and 2-chloroethyl azide, which would be involved in the formation of the tetrazole ring through a cycloaddition reaction.
Caption: Synthetic pathway to this compound.
Experimental Protocols
General Instrumentation:
-
NMR Spectra: Recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectra: Recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using NaCl plates for liquids or KBr pellets for solids.
-
Mass Spectra: Obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV.
Synthesis of this compound:
In a well-ventilated fume hood, a solution of ethyl isocyanate (1.0 mmol) in anhydrous toluene (10 mL) is prepared. To this solution, 2-chloroethyl azide (1.0 mmol) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.
Comparative Spectral Data Analysis
The following sections provide a detailed comparison of the spectral data for the precursors and the final product. This comparative approach is crucial for monitoring reaction progress and confirming the identity of the synthesized compound.
¹H NMR Spectral Comparison
The ¹H NMR spectra provide valuable information about the proton environments in each molecule.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Ethyl Isocyanate | 1.18 (t, 3H, J = 7.2 Hz, CH₃), 3.35 (q, 2H, J = 7.2 Hz, CH₂) |
| 2-Chloroethyl Azide (Predicted) | ~3.5 (t, 2H, CH₂-N₃), ~3.7 (t, 2H, CH₂-Cl) |
| This compound (Predicted) | ~1.3 (t, 3H, N-CH₂CH₃), ~3.8 (q, 2H, N-CH₂CH₃), ~4.0 (t, 2H, N-CH₂CH₂-Cl), ~4.2 (t, 2H, N-CH₂CH₂-Cl) |
Expert Interpretation:
-
Ethyl Isocyanate: The spectrum is simple, showing a characteristic triplet for the methyl protons and a quartet for the methylene protons of the ethyl group.[2][3]
-
2-Chloroethyl Azide: The two methylene groups are expected to appear as triplets. The methylene group attached to the more electronegative chlorine atom (CH₂-Cl) would be expected to resonate at a slightly downfield position compared to the methylene group attached to the azide group (CH₂-N₃).
-
Final Product: The spectrum becomes more complex. The signals for the ethyl group attached to the tetrazole nitrogen are retained, though their chemical shifts will be altered due to the new chemical environment. Two new triplets are expected for the chloroethyl group, both shifted downfield due to the deshielding effect of the tetrazole ring and the chlorine atom.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra reveal the number of non-equivalent carbon atoms and their chemical environments.
| Compound | Chemical Shift (δ, ppm) |
| Ethyl Isocyanate | 14.5 (CH₃), 36.0 (CH₂), 121.5 (NCO) |
| 2-Chloroethyl Azide (Predicted) | ~42.0 (CH₂-Cl), ~50.0 (CH₂-N₃) |
| This compound (Predicted) | ~14.0 (N-CH₂CH₃), ~40.0 (N-CH₂CH₃), ~41.0 (N-CH₂CH₂-Cl), ~50.0 (N-CH₂CH₂-Cl), ~155.0 (C=O) |
Expert Interpretation:
-
Ethyl Isocyanate: The spectrum shows three distinct signals corresponding to the methyl, methylene, and isocyanate carbons.[4] The isocyanate carbon is significantly downfield due to its unique bonding.
-
2-Chloroethyl Azide: Two signals are expected for the two methylene carbons. The carbon attached to the chlorine atom will be deshielded and appear downfield.
-
Final Product: The spectrum will show five distinct signals. The carbonyl carbon of the tetrazolinone ring is expected to be the most downfield signal, typically appearing above 150 ppm.[5] The signals for the ethyl and chloroethyl carbons will also be present in the aliphatic region.
Infrared (IR) Spectral Comparison
IR spectroscopy is particularly useful for identifying key functional groups.
| Compound | Key Absorption Bands (cm⁻¹) |
| Ethyl Isocyanate | ~2270 (strong, sharp, asymmetric N=C=O stretch), ~2980-2850 (C-H stretch) |
| 2-Chloroethyl Azide | ~2100 (strong, sharp, asymmetric N₃ stretch), ~2980-2850 (C-H stretch), ~700-600 (C-Cl stretch) |
| This compound | ~1750 (strong, C=O stretch), No N=C=O or N₃ stretch, ~2980-2850 (C-H stretch), ~1450-1350 (N-N stretch of tetrazole ring), ~700-600 (C-Cl stretch) |
Expert Interpretation:
-
Ethyl Isocyanate: The most prominent feature is the very strong and sharp absorption band around 2270 cm⁻¹ characteristic of the isocyanate group.[6][7]
-
2-Chloroethyl Azide: The defining feature is the strong, sharp absorption around 2100 cm⁻¹ due to the asymmetric stretch of the azide functional group.[8][9]
-
Final Product: The disappearance of the strong absorptions for the isocyanate and azide groups is a clear indication of a successful reaction. The appearance of a strong carbonyl (C=O) absorption band around 1750 cm⁻¹ confirms the formation of the tetrazolinone ring.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
| Compound | Molecular Ion (m/z) and Key Fragments |
| Ethyl Isocyanate | M⁺ = 71. Key fragments: [M-CH₃]⁺ (m/z 56), [M-C₂H₄]⁺ (m/z 43, HNCO⁺) |
| 2-Chloroethyl Azide | M⁺ not typically observed due to facile loss of N₂. Key fragments: [M-N₂]⁺ (m/z 77/79), [CH₂Cl]⁺ (m/z 49/51) |
| This compound | M⁺ = 176/178 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments: [M-Cl]⁺ (m/z 141), [M-C₂H₄Cl]⁺ (m/z 113), loss of N₂ from the tetrazole ring. |
Expert Interpretation:
-
Ethyl Isocyanate: The molecular ion is readily observed. Fragmentation involves the loss of a methyl radical or ethylene.[10]
-
2-Chloroethyl Azide: Alkyl azides often do not show a prominent molecular ion peak due to the easy loss of a molecule of nitrogen (N₂).[11] The resulting fragment ion will show the characteristic isotopic pattern for a chlorine-containing species.
-
Final Product: The molecular ion should be observable and will exhibit the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. Fragmentation will likely involve cleavage of the chloroethyl side chain and fragmentation of the tetrazole ring.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of the synthesized this compound.
Caption: Workflow for the synthesis and spectral characterization of the target compound.
Conclusion
This guide has provided a comprehensive framework for the comparative spectroscopic analysis of this compound and its precursors. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the starting materials and the final product, researchers can confidently verify the successful synthesis and structural integrity of this valuable pharmaceutical intermediate. The principles and workflows outlined herein are broadly applicable to the characterization of other novel organic compounds, reinforcing the importance of rigorous analytical chemistry in the advancement of drug discovery and development.
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A Comparative Guide to the Reaction Kinetics of Chloroethyl vs. Bromoethyl Tetrazolones in N-Alkylation Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for the carboxylic acid group, which enhances metabolic stability and lipophilicity.[1] The biological activity of tetrazole-containing compounds is profoundly influenced by the substitution pattern on the tetrazole ring, particularly at the N1 and N2 positions.[2] N-alkylation with haloalkyl chains is a fundamental strategy for synthesizing these derivatives. However, the choice of the halogen—typically chlorine or bromine—on the alkylating agent can have significant consequences for reaction efficiency, time, and yield.
This guide provides a comprehensive analysis of the reaction kinetics of chloroethyl versus bromoethyl tetrazolones in the context of N-alkylation. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for kinetic analysis, and present the expected outcomes based on established chemical theory. This document is designed to empower researchers to make informed decisions in their synthetic strategies and to provide a robust framework for investigating these critical reactions.
Part 1: The Theoretical Framework: An SN2 Perspective
The N-alkylation of a tetrazole with a primary haloalkane, such as a chloroethyl or bromoethyl group, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this reaction, the deprotonated tetrazolate anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The reaction occurs in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-halogen bond breaks.[4]
Caption: The SN2 mechanism for tetrazole N-alkylation.
The rate of an SN2 reaction is described by the rate law: Rate = k[Tetrazolate][Haloalkane] .[3] The magnitude of the rate constant, k, is determined by several factors, but for our comparison, the most critical factor is the leaving group ability of the halide.
The Decisive Role of the Leaving Group: Bromide vs. Chloride
The efficiency of the leaving group is determined by its ability to stabilize the negative charge it acquires upon departing. Two primary factors place bromide (Br⁻) as a superior leaving group to chloride (Cl⁻):
-
Basicity: Weaker bases are better leaving groups. Bromide is the conjugate base of a stronger acid (HBr, pKa ≈ -9) compared to chloride (HCl, pKa ≈ -7). Therefore, Br⁻ is a weaker base and a more stable anion in solution.[4]
-
Polarizability and Bond Strength: The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker and longer than the C-Cl bond (bond energy ≈ 340 kJ/mol). The larger, more polarizable electron cloud of bromine allows for better stabilization of the partial negative charge in the transition state, lowering the activation energy of the reaction.[5][6]
Hypothesis: Based on these principles, the rate of N-alkylation with a bromoethyl tetrazolone is expected to be significantly faster than with its chloroethyl counterpart under identical conditions.
Part 2: Experimental Design for Kinetic Comparison
To empirically validate the theoretical difference in reactivity, a well-controlled kinetic experiment is essential. This section outlines a comprehensive workflow for determining and comparing the reaction rate constants.
Caption: General workflow for kinetic analysis of tetrazole N-alkylation.
Protocol 1: General Reaction Setup
This protocol is foundational for both NMR and HPLC monitoring methods.
-
Reagent Preparation: To a solution of the 5-substituted-1H-tetrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., anhydrous acetone or DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.1 eq).[1]
-
Equilibration: Stir the resulting suspension at a precisely controlled temperature (e.g., 25.0 °C) for 15-30 minutes to ensure complete deprotonation and thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding the chloroethyl or bromoethyl alkylating agent (1.0 eq) in a single portion. This moment is marked as time zero (t=0).
Protocol 2: Kinetic Monitoring by 1H NMR Spectroscopy
This method provides real-time data without disturbing the reaction mixture.[8]
-
Setup: Perform the reaction directly in an NMR tube using a deuterated solvent (e.g., Acetone-d₆). The NMR spectrometer must be pre-shimmed and locked onto the solvent signal, with the probe temperature equilibrated to the desired reaction temperature.
-
Data Acquisition: After initiating the reaction (Step 3 of Protocol 1), immediately begin acquiring 1H NMR spectra at regular, predetermined time intervals (e.g., every 5 minutes).
-
Monitoring: Track the reaction progress by integrating characteristic signals. A good choice is to monitor the disappearance of the methylene protons adjacent to the halogen on the starting material and the simultaneous appearance of new methylene proton signals corresponding to the N1 and N2 alkylated products.
-
Data Analysis: Convert the integral values to concentrations. Plot the natural logarithm of the starting material concentration, ln[Reactant], versus time. For a pseudo-first-order reaction (or a second-order reaction with equimolar reactants), the slope of this line will be equal to -k.
Protocol 3: Kinetic Monitoring by HPLC Analysis
This is a robust, widely accessible method for tracking reaction components.[9]
-
Setup: Perform the reaction on a larger scale in a standard round-bottom flask equipped with a magnetic stirrer and maintained in a constant temperature bath.
-
Sampling: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent mixture (e.g., water/acetonitrile) to stop the reaction.
-
Rationale: Quenching is critical for ensuring that the composition of the aliquot accurately reflects the reaction state at the precise moment of sampling.
-
-
Analysis: Analyze each quenched sample by reverse-phase HPLC. Develop a method that provides clear separation of the starting tetrazole, the haloalkane, and the N1 and N2 product isomers.
-
Data Analysis: Create a calibration curve to convert peak areas to concentrations. Plot concentration versus time for the disappearance of the starting material and the formation of products. Use this data to determine the initial reaction rate and calculate the rate constant, k.
Part 3: Expected Data and Interpretation
Based on the principles of leaving group ability, the experimental data is expected to show a marked difference in reaction rates. The following table summarizes the anticipated quantitative results.
| Parameter | 1-Bromoethyl Derivative | 1-Chloroethyl Derivative | Rationale |
| Rate Constant (k) | kBr (Larger) | kCl (Smaller) | Bromide is a superior leaving group, lowering the SN2 activation energy. |
| Relative Rate (kBr/kCl) | > 10 | 1 | The C-Br bond is weaker and Br⁻ is more stable than Cl⁻.[4] |
| Reaction Half-Life (t1/2) | Shorter | Longer | The reaction proceeds to completion more rapidly. |
| N1:N2 Ratio | Similar | Similar | While kinetics are affected, the regioselectivity is primarily governed by thermodynamics and steric/electronic factors of the tetrazole ring, which remain constant.[2][10] |
Interpreting the Results
A significantly larger rate constant (kBr) for the bromoethyl derivative would provide direct evidence of its higher reactivity. This translates to tangible benefits in a laboratory setting:
-
Faster Reaction Times: Syntheses can be completed more quickly, increasing throughput.
-
Milder Conditions: The higher reactivity may allow the reaction to be performed at lower temperatures, potentially improving selectivity and reducing the formation of byproducts.
It is also crucial to analyze the regioselectivity. While the choice of halogen is not expected to dramatically alter the N1:N2 product ratio, this should be experimentally verified, as subtle solvent and counter-ion effects can sometimes play a role.[2]
Conclusion
The choice between a chloroethyl and a bromoethyl substituent on a tetrazolone has profound implications for its reactivity in N-alkylation reactions. Grounded in the fundamental principles of SN2 reactions, bromide's superior leaving group ability leads to a significant acceleration in reaction kinetics compared to chloride.[4][5] This guide provides the theoretical basis and practical, self-validating experimental protocols for researchers to quantify this difference. By employing systematic kinetic analysis using techniques like in-situ NMR or HPLC, scientists in drug discovery and development can optimize their synthetic routes, leading to more efficient and robust production of vital tetrazole-containing compounds.
References
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Wang, X., et al. (2009). Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids. PMC. Available at: [Link]
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Isse, A. A. (2024). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Thesis. Available at: [Link]
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Jadhav, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
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El Kihel, A., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]
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Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]
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Bentouhami, E., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
-
Lyakhov, A. S., et al. (2020). Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. ResearchGate. Available at: [Link]
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Do, Q., et al. (2024). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Royal Society of Chemistry. Available at: [Link]
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Tarasov, E. V., et al. (2018). Alkylation of tetrazoles with 3-(2-bromoethyl)-1-methoxy-3-methyltriaz-1-ene 2-oxide. ResearchGate. Available at: [Link]
-
Stack Exchange Inc. (2018). Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. Available at: [Link]
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Do, Q., et al. (2024). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available at: [Link]
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Consilvio, G., et al. (1977). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Royal Society of Chemistry. Available at: [Link]
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Collum, D. B., et al. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2. ACG Publications. Available at: [Link]
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Huisgen, R., et al. (2007). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. National Institutes of Health. Available at: [Link]
-
The Organic Chemistry Tutor (2018). Nucleophilic Substitution, Halogenoalkane Mechanism. YouTube. Available at: [Link]
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Max-Planck-Institut für Kohlenforschung. Real-Time Reaction Monitoring. MPI für Kohlenforschung. Available at: [Link]
-
Bailon, M. X. (2022). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Lecturio. Available at: [Link]
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comparative analysis of synthetic routes to 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
A Comparative Guide to the Synthesis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Introduction
This compound (CAS No: 69049-03-2, Molecular Formula: C₅H₉ClN₄O) is a pivotal chemical intermediate, most notably recognized for its role in the multi-step synthesis of potent opioid analgesics such as Alfentanil.[1] In these synthetic pathways, it serves as a crucial alkylating agent. The efficiency and purity of this intermediate directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). Consequently, the selection of an optimal synthetic route is of paramount importance for researchers and professionals in drug development and fine chemical manufacturing.
This guide provides an in-depth comparative analysis of two prominent synthetic routes to this tetrazolone derivative. We will dissect the underlying chemical principles, compare process parameters, and provide detailed experimental protocols to empower researchers to make informed decisions based on their specific laboratory or industrial requirements.
Overview of Synthetic Strategies
The synthesis of this compound fundamentally involves two key transformations: the formation of the N-ethylated tetrazolone core and the subsequent N-alkylation with a 2-chloroethyl group. The primary routes diverge in the methodology and reagents used for the second alkylation step, which significantly influences reaction kinetics, cost, and scalability.
The foundational two-step process begins with a cyclization reaction to form the precursor, 1-ethyl-1,4-dihydro-5H-tetrazol-5-one. This intermediate is then subjected to N-alkylation to yield the final product.
Route A: Alkylation using a highly reactive bifunctional electrophile, 1-chloro-2-bromoethane. Route B: Alkylation using a less reactive but more economical electrophile, 1,2-dichloroethane, facilitated by a phase-transfer catalyst.
Route A: High-Reactivity Alkylation with 1-Chloro-2-bromoethane
This synthetic pathway is characterized by its use of a more reactive alkylating agent to ensure efficient and selective reaction.
Step 1: Synthesis of the Intermediate, 1-Ethyl-1,4-dihydro-5H-tetrazol-5-one
The synthesis of the tetrazolone ring is a cornerstone of this process, achieved through a Lewis acid-catalyzed [3+2] cycloaddition reaction.
-
Reaction Principle: Ethyl isocyanate reacts with sodium azide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like tetrahydrofuran (THF). The Lewis acid activates the isocyanate group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the azide ion. This is followed by an intramolecular cyclization to form the stable 5-membered tetrazolone ring. Tetrazoles and their derivatives are well-established as important nitrogen-rich heterocyclic compounds in medicinal chemistry.[2]
Step 2: N-Alkylation with 1-Chloro-2-bromoethane
-
Reaction Principle: The pre-formed 1-ethyl-1,4-dihydro-5H-tetrazol-5-one is alkylated using 1-chloro-2-bromoethane in a nucleophilic substitution reaction.[1] The choice of this specific dihalogenated alkane is a key aspect of this route's design. Bromine is a superior leaving group compared to chlorine due to its larger atomic radius and lower bond energy with carbon. Therefore, the nucleophilic attack by the deprotonated tetrazolone nitrogen occurs selectively at the carbon atom bonded to bromine. The reaction is typically performed in the presence of a mild base like sodium carbonate (Na₂CO₃) to deprotonate the tetrazolone, and potassium iodide (KI) is often added as a catalyst. The KI facilitates a Finkelstein reaction, where the more nucleophilic iodide ion transiently displaces the bromide, forming a more reactive iodo-intermediate, thereby accelerating the overall reaction rate.
Experimental Protocol (Route A)
Step 1: Cyclization
-
To a refluxing solution of ethyl isocyanate and AlCl₃ (catalytic amount) in anhydrous tetrahydrofuran (THF), carefully add sodium azide portion-wise.
-
Maintain the reaction under reflux until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and proceed with an appropriate aqueous workup to isolate the crude 1-ethyl-1,4-dihydro-5H-tetrazol-5-one.
-
Purify the intermediate by recrystallization or column chromatography.
Step 2: Alkylation
-
Dissolve the synthesized 1-ethyl-1,4-dihydro-5H-tetrazol-5-one in 4-methyl-2-pentanone.
-
Add sodium carbonate (Na₂CO₃) as the base, potassium iodide (KI) as a catalyst, and 1-chloro-2-bromoethane as the alkylating agent.[1]
-
Heat the mixture to reflux. A water separator may be employed to remove byproducts and drive the reaction to completion.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product via vacuum distillation or column chromatography to yield this compound. This route has been reported to achieve a yield of approximately 80%.[1]
Route B: Phase-Transfer Catalyzed Alkylation with 1,2-Dichloroethane
This alternative route employs a more cost-effective, albeit less reactive, alkylating agent and utilizes a phase-transfer catalyst to achieve a comparable transformation.
Step 1: Synthesis of 1-Ethyl-1,4-dihydro-5H-tetrazol-5-one
This step is identical to Step 1 in Route A.
Step 2: N-Alkylation with 1,2-Dichloroethane
-
Reaction Principle: This method uses 1,2-dichloroethane for the alkylation step.[1] Because the carbon-chlorine bond is stronger and chlorine is a poorer leaving group than bromine, harsher reaction conditions (e.g., higher temperatures) and/or catalytic activation are required. To overcome this lower reactivity, a phase-transfer catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) is introduced. The large, lipophilic tetrabutylammonium cation forms an ion pair with the tetrazolate anion, transporting it from the solid or aqueous phase into the organic phase where the 1,2-dichloroethane is dissolved. This increases the effective concentration of the nucleophile in the organic phase, significantly accelerating the rate of the otherwise slow nucleophilic substitution. Dimethylformamide (DMF), a polar aprotic solvent, is an excellent choice for this reaction as it effectively solvates cations while leaving anions relatively free, enhancing their nucleophilicity.
Experimental Protocol (Route B)
Step 1: Cyclization
-
Follow the protocol as described in Step 1 of Route A.
Step 2: Alkylation
-
Dissolve the 1-ethyl-1,4-dihydro-5H-tetrazol-5-one intermediate in dimethylformamide (DMF).
-
Add 1,2-dichloroethane as the alkylating agent and Tetrabutylammonium Bromide (TBAB) as the phase-transfer catalyst.[1]
-
Heat the reaction mixture to an elevated temperature (e.g., 80–120 °C) and stir for several hours until the reaction is complete as monitored by TLC or HPLC.[1]
-
Upon completion, cool the mixture to room temperature.
-
Perform a workup by diluting the mixture with water and extracting the product with an organic solvent like dichloromethane.[1]
-
Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography.
Comparative Analysis
| Parameter | Route A: Alkylation with 1-Chloro-2-bromoethane | Route B: Alkylation with 1,2-Dichloroethane |
| Alkylating Agent | 1-Chloro-2-bromoethane | 1,2-Dichloroethane |
| Reactivity | High (due to the excellent bromo leaving group) | Lower (requires activation) |
| Catalyst/Base System | Na₂CO₃ (Base), KI (Catalyst) | TBAB (Phase-Transfer Catalyst) |
| Solvent | 4-Methyl-2-pentanone | Dimethylformamide (DMF) |
| Reaction Conditions | Reflux | Elevated Temperature (80–120 °C) |
| Reported Yield | ~80%[1] | Data not specified, but generally good. |
| Advantages | - Faster reaction kinetics.- Milder conditions may be possible.- High selectivity due to differential leaving group ability. | - Lower cost of alkylating agent (1,2-dichloroethane).- Phase-transfer catalysis is a well-established and scalable technique. |
| Disadvantages | - Higher cost of 1-chloro-2-bromoethane.- Potential for side reactions if temperature is not controlled. | - Slower reaction rates requiring higher temperatures.- Requires a phase-transfer catalyst, adding complexity and cost.- DMF can be difficult to remove completely. |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Alkylating Agent: The decision between Route A and Route B is a classic process chemistry trade-off between reactivity and cost. For laboratory-scale synthesis where time and yield are prioritized over reagent cost, the higher reactivity of 1-chloro-2-bromoethane in Route A makes it an attractive choice. For industrial-scale production, the significant cost savings from using 1,2-dichloroethane in Route B may outweigh the need for a catalyst and higher energy input.
-
Catalyst System: The use of KI in Route A is a clever and common strategy to accelerate reactions involving alkyl chlorides or bromides. In Route B , the PTC is not merely an accelerator but an enabler, making an otherwise sluggish reaction feasible under practical conditions. The choice of TBAB is standard, as it offers good solubility in both aqueous and organic phases and is thermally stable.
-
Solvent Selection: The choice of 4-methyl-2-pentanone in Route A is likely driven by its high boiling point suitable for reflux and its ability to facilitate the removal of water using a Dean-Stark or similar apparatus.[1] DMF in Route B is selected for its superior ability to promote Sₙ2 reactions, which is critical when using a less reactive electrophile.
Visualization of Synthetic Pathways
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A Comparative Guide to the Cross-Reactivity of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one Analogs
This guide provides a comprehensive framework for assessing and comparing the cross-reactivity profiles of structural analogs of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. In the landscape of drug discovery and development, understanding the off-target effects of novel chemical entities is paramount to ensuring both efficacy and safety. For compounds like this compound, which possesses a reactive chloroethyl group capable of alkylating biological macromolecules, a thorough investigation into cross-reactivity is not just beneficial, but essential.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for a robust cross-reactivity assessment.
Introduction: The Significance of Cross-Reactivity for Alkylating Tetrazoles
This compound is a tetrazolone intermediate utilized in pharmaceutical research and development.[1] Its mechanism of action is predicated on the reactivity of the 2-chloroethyl group, which can form covalent bonds with nucleophilic residues in proteins and nucleic acids, thereby inhibiting their biological function.[1] While this reactivity can be harnessed for therapeutic benefit, it also presents a significant risk of off-target interactions, leading to potential toxicity.
The tetrazole ring itself is a well-established bioisostere for carboxylic acids and cis-amide bonds, often incorporated into drug candidates to enhance metabolic stability and potency.[2][3] The combination of this heterocyclic core with a reactive alkylating agent necessitates a meticulous evaluation of how structural modifications impact target specificity.
This guide will focus on a series of hypothetical, yet plausible, analogs of this compound to illustrate a comprehensive cross-reactivity study. The selected analogs feature modifications to the alkylating side chain and the ethyl group on the tetrazole ring, as these are key determinants of the molecule's reactivity and steric profile.
Hypothetical Analogs for Cross-Reactivity Profiling:
| Compound ID | Structure | Key Modification |
| Parent | This compound | - |
| Analog A | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | Chloro replaced with Bromo (more reactive leaving group) |
| Analog B | 1-(2-Fluoroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | Chloro replaced with Fluoro (less reactive leaving group) |
| Analog C | 1-(2-Chloroethyl)-4-propyl-1,4-dihydro-5H-tetrazol-5-one | Ethyl group replaced with Propyl (increased steric bulk) |
| Analog D | 1-(3-Chloropropyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | 2-Chloroethyl replaced with 3-Chloropropyl (altered chain length) |
Experimental Strategy for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough cross-reactivity assessment. This guide proposes a tiered strategy, beginning with broad, high-throughput screening and progressing to more detailed, quantitative analyses of binding kinetics and cellular effects.
Caption: A tiered workflow for assessing the cross-reactivity of small molecule analogs.
Tier 1: High-Throughput Screening for Off-Target Binding
The initial phase of screening aims to identify potential off-target interactions across a broad range of proteins. This is crucial for flagging analogs with a higher propensity for non-specific binding early in the development process.
Competitive ELISA for Target-Specific and Off-Target Interactions
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and scalable method for detecting and quantifying small molecules.[4][5] In the context of cross-reactivity, this assay can be adapted to assess the binding of our tetrazole analogs to both the intended target and a panel of structurally related or functionally diverse proteins.
Rationale: By immobilizing a protein of interest (either the intended target or a potential off-target) and introducing a known binding ligand (or a hapten-conjugate of the parent compound) along with the test analog, we can determine the analog's ability to compete for binding. A significant reduction in signal indicates that the analog binds to the protein.
-
Hapten-Protein Conjugate Synthesis:
-
ELISA Plate Coating:
-
Coat 96-well microtiter plates with the target protein or a panel of potential off-target proteins (e.g., other enzymes, receptors, plasma proteins) at an optimized concentration (typically 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plates three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well.[8]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plates three times with PBST.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the tetrazole analogs (Parent, A, B, C, D) and a standard curve of the free parent compound.
-
In a separate plate, pre-incubate the diluted analogs or standard with a fixed, limiting concentration of a specific antibody raised against the parent compound-hapten conjugate.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plates three times with PBST.
-
Add 100 µL of a secondary antibody conjugated to Horseradish Peroxidase (HRP) that is specific for the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plates five times with PBST.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the log of the analog concentration and determine the IC50 value (the concentration of analog that inhibits 50% of the antibody binding).
-
Calculate the cross-reactivity (%) relative to the parent compound using the formula: (IC50 of Parent / IC50 of Analog) x 100.
-
Illustrative Data Table: Competitive ELISA Results
| Compound ID | IC50 (nM) vs. Target Protein | Cross-Reactivity (%) vs. Target | IC50 (nM) vs. Off-Target Protein X | Cross-Reactivity (%) vs. Off-Target X |
| Parent | 50 | 100 | >10,000 | <0.5 |
| Analog A | 25 | 200 | 5,000 | 1 |
| Analog B | 500 | 10 | >10,000 | <0.5 |
| Analog C | 75 | 66.7 | >10,000 | <0.5 |
| Analog D | 120 | 41.7 | 8,000 | 0.625 |
Tier 2: Quantitative Analysis of Binding Kinetics with Surface Plasmon Resonance (SPR)
For analogs that show significant binding to either the target or off-target proteins in the initial screen, a more detailed analysis of their binding kinetics is warranted. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of molecular interactions.[9][10] It provides quantitative data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Rationale: SPR allows for a precise determination of the binding affinity and kinetics of the tetrazole analogs to immobilized proteins.[11] This data is critical for understanding the strength and stability of both on-target and off-target interactions, providing a more nuanced comparison of the analogs' specificity profiles.[12]
-
Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 dextran matrix).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein and selected off-target proteins to different flow cells on the chip via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of concentrations for each tetrazole analog in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analog solutions over the protein-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate a sensorgram, which includes an association phase and a dissociation phase.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., low pH glycine or high salt buffer) to remove the bound analog.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Illustrative Data Table: SPR Kinetic Data
| Compound ID | Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) | Off-Target Protein X | ka (1/Ms) | kd (1/s) | KD (µM) |
| Parent | Target | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 | Off-Target X | - | - | >100 |
| Analog A | Target | 2.0 x 10⁵ | 5.0 x 10⁻³ | 25 | Off-Target X | 1.2 x 10³ | 6.0 x 10⁻² | 50 |
| Analog B | Target | 5.0 x 10⁴ | 2.5 x 10⁻² | 500 | Off-Target X | - | - | >100 |
| Analog C | Target | 1.2 x 10⁵ | 9.0 x 10⁻³ | 75 | Off-Target X | - | - | >100 |
| Analog D | Target | 1.0 x 10⁵ | 1.2 x 10⁻² | 120 | Off-Target X | 8.0 x 10² | 6.4 x 10⁻² | 80 |
Tier 3: Cellular Off-Target Validation with Western Blotting
The final tier of the cross-reactivity assessment involves validating the off-target interactions identified in the previous tiers within a cellular context. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13]
Rationale: By treating cells with the tetrazole analogs and then probing for the covalent modification of off-target proteins, we can confirm that these interactions occur in a more biologically relevant environment. This step is crucial for bridging the gap between in vitro binding assays and potential in vivo effects.
Caption: Workflow for Western Blot analysis to validate cellular off-target engagement.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of the tetrazole analogs for a specified period. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the identified off-target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescence using a digital imager.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine any changes in the off-target protein levels or the appearance of higher molecular weight bands indicative of covalent modification.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach to evaluating the cross-reactivity of this compound analogs. By employing a tiered strategy that combines high-throughput screening, quantitative biophysical analysis, and cellular validation, researchers can build a comprehensive profile of each analog's specificity. The illustrative data presented herein demonstrates how these methods can be used to differentiate between analogs with desirable on-target activity and those with potentially problematic off-target interactions. A thorough understanding of an analog's cross-reactivity is a critical step in the journey from a promising lead compound to a safe and effective therapeutic agent.
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Li, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Molecules, 27(24), 8877. [Link]
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Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 309(1-2), 94-105. [Link]
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Martinez, A., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules, 26(11), 3326. [Link]
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Sestito, S., et al. (2021). Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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Papalia, G. A. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1789, 133-146. [Link]
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Eremin, S. A., et al. (1994). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods, 174(1-2), 247-254. [Link]
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The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]
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Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]
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Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 17(6), 1538-1546. [Link]
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Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Current Medicinal Chemistry, 25(18), 2094-2112. [Link]
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Kang, A. S., et al. (1988). Novel hapten-protein conjugation methods for the synthesis of immunogens and coating conjugates for use in ELISA. In Immunoassays for Veterinary and Food Analysis-1 (pp. 271-273). Elsevier. [Link]
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Wang, W., et al. (2018). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 90(15), 9038-9045. [Link]
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A Comparative Guide to Benchmarking the Purity of Synthesized 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Introduction: The Critical Role of Purity in Synthetic Intermediates
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a specialized tetrazolone derivative that serves as a crucial synthetic intermediate in the preparation of more complex molecules, notably in pharmaceutical research and development.[1] The integrity of any multi-step synthesis is fundamentally dependent on the quality of its starting materials and intermediates. The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2] Impurity profiling—the identification, quantification, and characterization of these unwanted substances—is therefore not merely a quality control step but a cornerstone of modern drug development mandated by regulatory authorities.[3][4]
This guide provides a comprehensive, multi-faceted framework for benchmarking the purity of a newly synthesized batch of this compound against a certified reference standard. We will move beyond simple procedural lists to explain the causality behind our analytical choices, establishing a self-validating system that ensures the generation of reliable and accurate data. Our approach integrates chromatographic and spectroscopic techniques to build a complete and trustworthy purity profile.
The Analytical Trinity: A Multi-Pronged Strategy for Purity Assessment
No single analytical method can provide a complete picture of a compound's purity.[5] A robust assessment relies on the orthogonal application of multiple techniques, each providing a unique piece of the puzzle. For this compound, we advocate for an analytical trinity: High-Performance Liquid Chromatography (HPLC) for quantitative purity and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination in the pharmaceutical industry.[6] Its strength lies in its ability to separate the main compound from non-volatile process-related impurities and degradation products with high resolution and sensitivity, allowing for accurate quantification.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The volatility of potential impurities, such as residual synthesis solvents or certain starting materials, makes GC-MS an indispensable tool.[9] The presence of a chloroethyl group on our target molecule also makes it amenable to analysis by GC with specific detectors if needed.[10] The mass spectrometer provides definitive identification of separated components.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While chromatography separates and quantifies, NMR confirms identity.[12] By analyzing the ¹H and ¹³C NMR spectra, we can unequivocally verify the chemical structure of the synthesized compound and identify any structurally similar impurities that might co-elute in a chromatographic run.[13][14]
This combination of techniques creates a self-validating system. HPLC provides the primary purity value, GC-MS accounts for volatile components that HPLC might miss, and NMR confirms that the main peak in the chromatogram is indeed the correct molecule.
Experimental Design: A Validated Workflow for Purity Benchmarking
The following sections detail the step-by-step methodologies for a comprehensive purity comparison. The entire process is designed to be a self-validating system, where results from one technique corroborate and complement the others.
Overall Experimental Workflow
The logical flow from sample receipt to final purity statement is illustrated below. This workflow ensures that both qualitative (identity) and quantitative (purity) aspects are thoroughly addressed.
Caption: Overall workflow for purity benchmarking.
Protocol 1: HPLC-UV Method for Purity and Impurity Profiling
Causality: This reverse-phase HPLC method is designed to separate the moderately polar tetrazolone compound from potential non-polar starting materials and more polar by-products. A gradient elution is chosen to ensure that both early and late-eluting impurities are captured within a reasonable runtime. UV detection at 215 nm is selected for high sensitivity, as many organic molecules exhibit strong absorbance at this wavelength.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[15]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 20% B
-
21-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized sample and the reference standard in 10 mL of acetonitrile to create 100 µg/mL solutions.
Protocol 2: GC-MS Method for Volatile Impurities
Causality: This method is optimized to detect common residual solvents (e.g., THF, ethanol, ethyl acetate) and volatile reagents that may persist from the synthesis. A split injection prevents column overloading, and the temperature program is designed to separate low-boiling-point solvents from higher-boiling-point impurities. The mass spectrometer is operated in full scan mode to identify any unexpected volatile compounds.[11]
Methodology:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 3 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Scan Range: 35-400 amu.
-
Sample Preparation: Prepare 1 mg/mL solutions of the synthesized sample and reference standard in a high-purity solvent not used in the synthesis (e.g., Dichloromethane).
Protocol 3: NMR Analysis for Structural Confirmation
Causality: ¹H and ¹³C NMR are the gold standards for structural elucidation.[12][16] The spectra provide a unique fingerprint of the molecule, confirming the connectivity of all atoms. Any significant deviation in chemical shifts or the presence of unexpected signals in the synthesized batch compared to the reference standard would indicate impurities or a structural discrepancy.
Methodology:
-
Instrumentation: 300 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Analyses:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized sample and the reference standard in ~0.7 mL of the deuterated solvent.
Data Interpretation and Benchmarking
The trustworthiness of the final purity assessment comes from the convergence of data from all three analytical techniques. The results should be tabulated for a clear, objective comparison.
Logical Flow of Data Interpretation
Caption: Logical flow for interpreting analytical data to determine purity.
Comparative Data Tables (Hypothetical Results)
Table 1: HPLC-UV Purity and Impurity Profile Comparison
| Analyte | Retention Time (min) | % Area (Reference Std.) | % Area (Synthesized Batch) | Status |
| Main Compound | 8.52 | 99.85% | 99.15% | - |
| Impurity A | 4.21 | 0.08% | 0.45% | Above threshold |
| Impurity B | 9.78 | 0.07% | 0.25% | Above threshold |
| Unknown | 11.05 | Not Detected | 0.15% | New impurity |
As per ICH guidelines, impurities present at levels greater than 0.1% should be identified and quantified.[3]
Table 2: GC-MS Volatile Impurity Profile
| Compound | Retention Time (min) | Identification | Level (Synthesized Batch) |
| Tetrahydrofuran (THF) | 3.88 | Mass Spectrum Match | ~250 ppm |
| Ethanol | 2.95 | Mass Spectrum Match | Not Detected |
| Dichloromethane | 3.15 | Mass Spectrum Match | Not Detected (Analysis Solvent) |
Table 3: ¹H NMR Spectral Data Comparison (300 MHz, CDCl₃)
| Assignment | Reference Std. (δ, ppm) | Synthesized Batch (δ, ppm) | Notes |
| -CH₂-Cl (t) | 4.15 | 4.15 | Match |
| -N-CH₂- (t) | 3.80 | 3.80 | Match |
| -N-CH₂CH₃ (q) | 3.65 | 3.65 | Match |
| -CH₂CH₃ (t) | 1.40 | 1.40 | Match |
The absence of significant unassigned peaks in the synthesized batch's spectrum corroborates its high purity, and the matching chemical shifts confirm its identity.
Conclusion: Synthesizing the Data into a Final Verdict
Based on our hypothetical data, we can conclude:
-
Identity Confirmation: The NMR and FT-IR (data not shown) spectra of the synthesized batch perfectly match the certified reference standard, confirming the correct chemical structure has been produced.
-
Purity Assessment: The HPLC analysis indicates a purity of 99.15% for the synthesized batch, which is lower than the reference standard's 99.85%.
-
Impurity Profile: The primary reason for the lower purity is the presence of two known impurities (A and B) at levels of 0.45% and 0.25%, respectively, and a new, unknown impurity at 0.15%. Furthermore, GC-MS detected approximately 250 ppm of residual THF.
Final Recommendation: The synthesized batch of this compound is of high purity (99.15%) with its identity confirmed. However, it does not meet the benchmark set by the reference standard due to elevated levels of process-related impurities and residual solvent. Further purification, such as recrystallization or column chromatography, is recommended to reduce these impurities to acceptable levels before its use in subsequent synthetic steps.[17] This comprehensive, multi-technique approach provides a high degree of confidence in the final quality assessment, ensuring the integrity of the downstream drug development process.
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Gavin Publishers. Validation of Analytical Methods: A Review. [Link][18]
-
Purdue University. Live qualification/validation of purity methods for protein products. [Link][6]
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National Institutes of Health (NIH). Recent trends in the impurity profile of pharmaceuticals. [Link][2]
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link][3]
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Journal of Lipid Research. Gas-liquid Chromatography of 2-chloroethyl Esters Using a Detector Specific for Halogens. [Link][10]
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OMICS International. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link][8]
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Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity. [Link][12]
-
ResearchGate. 1 H-NMR data of the tetrazole compounds. [Link][14]
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link][22]
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Agilent. SPECIFICATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. [Link]
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Synthesis, characterization and biological evaluation of tetrazole derivatives. [Link][16]
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ResearchGate. How to determine % purity of an isolated unknown compound without using standard?[Link][23]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS No. 69049-03-2). As a research and development professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical. This compound, an important intermediate in pharmaceutical synthesis, possesses a dual-hazard nature stemming from its chlorinated alkyl chain and its energetic tetrazole ring. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity of stringent disposal controls. The molecule's structure dictates its reactivity and potential environmental impact.
The primary risks are rooted in two functional components:
-
The Tetrazole Ring: This high-nitrogen heterocyclic system imparts energetic properties to the molecule. While this specific derivative is not classified as an explosive, tetrazoles as a class can undergo rapid, exothermic decomposition upon heating, releasing large volumes of nitrogen gas.[1][2][3]
-
The Chloroethyl Group: This moiety makes the compound a chlorinated organic substance and a potential alkylating agent.[4] Chlorinated organics are often persistent in the environment and can be toxic to aquatic life.[5] Their incineration requires specialized flue-gas scrubbing to neutralize the resulting hydrogen chloride.[6]
The following table summarizes the known hazard classifications for this compound.
| Hazard Type | Classification & Description | Causality and Scientific Rationale |
| Physical | Combustible solid. Tetrazole compounds may undergo explosive decomposition when heated.[7] | The tetrazole ring has a high positive enthalpy of formation, making it a reservoir of chemical energy that can be released rapidly as heat and nitrogen gas upon thermal stress.[1] |
| Health | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] | The chloroethyl group can act as a mild alkylating agent, reacting with biological nucleophiles in skin, eyes, and mucous membranes, leading to irritation and potential tissue damage.[4] |
| Environmental | Must be considered a hazardous environmental pollutant. Do not discharge to sewer systems or waterways.[8] | As a chlorinated organic compound, it is likely to be persistent and non-biodegradable. Such compounds can pose long-term risks to ecosystems.[5] Specific ecotoxicity data for this compound is limited, mandating a precautionary approach.[8] |
Regulatory Framework and Waste Classification
In the United States, any discarded chemical must be evaluated against the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) criteria found in 40 CFR Part 261.[9]
This compound must be managed as hazardous waste . Its classification stems from its identity as a chlorinated organic compound. Wastes from the production of chlorinated aliphatic hydrocarbons are specifically listed on the EPA's F-list (wastes from non-specific sources).[10][11]
Your Responsibility:
-
Never dispose of this chemical via standard trash or sewer systems.[8]
-
Always manage this waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Segregate this waste into a dedicated, properly labeled "Halogenated Organic Waste" container.[12][13] Cross-contamination of non-halogenated solvent waste streams with chlorinated compounds makes them unsuitable for cheaper recycling methods like solvent recovery and significantly increases disposal costs.[13]
Primary Disposal Protocol: High-Temperature Incineration
The universally recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][8][14] This process ensures complete destruction of the molecule, preventing its release into the environment.
The Chemistry of Proper Incineration: The process is engineered to decompose the compound into simple, manageable byproducts. In a specialized incinerator operating at temperatures often exceeding 1000°C with controlled inputs of air and steam, the compound breaks down as follows:
C₅H₉ClN₄O + O₂ → CO₂ + H₂O + N₂ + HCl
The critical feature of this process is the conversion of the organic chlorine into hydrogen chloride (HCl) gas.[5][6] This gaseous HCl is then directed through a scrubbing system, typically a packed tower containing a basic solution (e.g., sodium hydroxide), which neutralizes the acid, preventing its release as an atmospheric pollutant.[5]
Step-by-Step Laboratory Waste Accumulation Protocol
-
Designate a Waste Container: Obtain a compatible waste container from your EHS office, clearly marked for "Halogenated Organic Solid Waste." Ensure the container is made of a material that will not react with the chemical (e.g., high-density polyethylene).[12]
-
Transfer Waste: Carefully transfer any unwanted this compound solid, along with any contaminated items (e.g., weighing paper, gloves, disposable spatulas), into the designated container. Avoid creating dust.[8]
-
Label Correctly: Ensure the container is accurately labeled with the full chemical name and an estimate of the quantity. Do not obscure existing manufacturer labels if disposing of the original container.[12]
-
Secure and Store: Tightly close the container. Store it in a designated and properly ventilated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents and acids.[15]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
The following workflow diagram illustrates the critical decision-making and segregation process for laboratory waste.
Sources
- 1. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. epa.gov [epa.gov]
- 11. wku.edu [wku.edu]
- 12. ethz.ch [ethz.ch]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. biofinechemical.com [biofinechemical.com]
Navigating the Handling of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, ensuring a secure laboratory environment.
The novel tetrazole derivative, this compound, presents unique handling challenges due to its chemical structure. This guide provides an in-depth analysis of the necessary personal protective equipment and procedural controls to mitigate risks during its use in research and development. The presence of a chloroethyl group suggests potential alkylating properties, a class of compounds known for their high reactivity and potential health hazards. Therefore, a cautious and well-documented approach to handling is paramount.
Understanding the Hazard: A Proactive Approach to Safety
The Globally Harmonized System (GHS) classification for this compound indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Beyond these immediate hazards, the molecule's structure warrants a higher level of precaution. The chloroethyl moiety is a known structural alert for alkylating activity, which can pose long-term health risks. Alkylating agents are reactive compounds that can introduce alkyl groups into other molecules, including DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects.
Due to the lack of extensive toxicological data for this specific compound, a conservative approach to PPE selection and handling is essential. All procedures should be conducted with the assumption that the compound is a potent alkylating agent.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to establish a robust barrier between the researcher and the chemical. This includes protection for the hands, body, eyes, and respiratory system.
Hand Protection: Beyond the Single Glove
Given the presence of a halogenated hydrocarbon, standard nitrile gloves may offer insufficient protection. Nitrile has been shown to have poor resistance to certain halogenated hydrocarbons. Therefore, a double-gloving strategy is mandatory.
| Glove Type | Material | Rationale |
| Inner Glove | Thinner nitrile glove | Provides a base layer of protection and maintains dexterity. |
| Outer Glove | Thicker, chemical-resistant glove (e.g., Viton™, Butyl rubber, or laminate film gloves) | Offers primary protection against the halogenated structure and potential alkylating properties. These materials have demonstrated superior resistance to a broader range of chemicals. |
Crucial Glove Practices:
-
Inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before each use.
-
Change gloves frequently , at a minimum every two hours, or immediately if contamination is suspected.
-
Remove gloves using a technique that avoids skin contact with the outer contaminated surface.
-
Wash hands thoroughly with soap and water after removing gloves.
Body Protection: An Impermeable Barrier
A standard cotton lab coat is insufficient. A disposable, solid-front, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required. This type of gown provides a more substantial barrier against splashes and aerosolized particles. Cuffed sleeves are essential to ensure a seal with the inner glove.
Eye and Face Protection: A Multi-Faceted Defense
The serious eye irritation hazard (H319) necessitates robust eye and face protection.
-
Chemical splash goggles that form a seal around the eyes are the minimum requirement.
-
A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashes or aerosol generation, such as when transferring the chemical or preparing solutions.
Respiratory Protection: Safeguarding Against Inhalation
Given the potential for respiratory irritation (H335) and the unknown inhalation toxicity, all work with solid or concentrated forms of this compound must be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, respiratory protection is mandatory.
-
A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is recommended.
-
All personnel required to wear a respirator must be part of a respiratory protection program that includes medical clearance, fit-testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).
Procedural Workflow for Safe Handling
A structured approach to the entire experimental process, from preparation to disposal, is critical for minimizing exposure.
Caption: A logical workflow for handling this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill Cleanup
For any spill, evacuate the immediate area and alert colleagues.
-
Small Spills (less than 5 grams or 25 mL of a dilute solution):
-
Ensure you are wearing the full PPE ensemble described above, including respiratory protection.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Provide EHS with all relevant information about the spilled chemical.
-
Waste Disposal: A Critical Final Step
Due to its halogenated nature and the potential hazards of the tetrazole ring, all waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and any other items that have come into contact with the chemical must be disposed of as hazardous waste.
Tetrazole-containing compounds can be flammable and may form explosive mixtures. Never dispose of this chemical down the drain or in regular trash. All waste must be handled by a certified hazardous waste disposal company.
Caption: A step-by-step protocol for the safe disposal of waste.
By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
-
OSHA Laboratory Standard (29 CFR 1910.1450) - Occupational Safety and Health Administration. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - National Institute for Occupational Safety and Health. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Research Council. [Link]
-
Safety in Academic Chemistry Laboratories, 8th Edition - American Chemical Society. [Link]
- Glove Compatibility Charts - Various manufacturers (e.g., Ansell, Showa).
-
Controlling Occupational Exposure to Hazardous Drugs - Occupational Safety and Health Administration. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
